molecular formula C15H20O3 B021202 Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate CAS No. 101498-88-8

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Cat. No.: B021202
CAS No.: 101498-88-8
M. Wt: 248.32 g/mol
InChI Key: AEGOOHDAUMBYHG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGOOHDAUMBYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373828
Record name ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101498-88-8
Record name ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
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Record name 101498-88-8
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis and drug discovery. The document delves into the core chemical principles, a detailed step-by-step experimental protocol, and the analytical characterization of the target compound. The primary synthetic route discussed is the mixed Claisen condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This guide is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to successfully synthesize and characterize this important chemical entity.

Introduction: The Significance of β-Keto Esters

β-Keto esters are a pivotal class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a versatile reactivity profile, making them indispensable building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] The presence of two carbonyl groups flanking a methylene unit results in acidic α-protons, facilitating the formation of a stabilized enolate which can act as a potent nucleophile in various chemical transformations.

This compound, the subject of this guide, incorporates a bulky tert-butyl group on the aromatic ring. This lipophilic moiety can significantly influence the pharmacological properties of derivative compounds, potentially enhancing membrane permeability and metabolic stability. Consequently, this β-keto ester serves as a key intermediate for the synthesis of novel therapeutic agents.

The Synthetic Strategy: A Deep Dive into the Mixed Claisen Condensation

The most efficient and direct method for the synthesis of this compound is the mixed Claisen condensation.[4][5][6][7] This reaction involves the condensation of two different esters in the presence of a strong, non-nucleophilic base.[4][5][6]

The Core Mechanism

The Claisen condensation proceeds through a series of well-defined steps:[4][6]

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of an enolizable ester (in this case, ethyl acetate) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second, non-enolizable ester (ethyl 4-tert-butylbenzoate).

  • Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group.

  • Deprotonation of the Product: The newly formed β-keto ester has highly acidic α-protons and is deprotonated by the ethoxide present in the reaction mixture. This irreversible deprotonation drives the equilibrium towards the product.[4]

  • Acidic Workup: A final acidic workup is necessary to protonate the enolate of the β-keto ester and yield the neutral product.

Diagram 1: The Mixed Claisen Condensation Workflow

Claisen_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Ethyl 4-tert-butylbenzoate Ethyl 4-tert-butylbenzoate Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Ethyl Acetate Ethyl Acetate Ethyl Acetate->Base (e.g., Sodium Ethoxide) Acidic Workup (e.g., aq. HCl) Acidic Workup (e.g., aq. HCl) Base (e.g., Sodium Ethoxide)->Acidic Workup (e.g., aq. HCl) Anhydrous Solvent (e.g., Ethanol) Anhydrous Solvent (e.g., Ethanol) Extraction Extraction Acidic Workup (e.g., aq. HCl)->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a representative, detailed protocol for the synthesis of this compound based on established Claisen condensation procedures for analogous compounds.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 4-tert-butylbenzoateC₁₃H₁₈O₂206.2810.31 g50
Ethyl acetateC₄H₈O₂88.1122.03 g (24.4 mL)250
Sodium ethoxideC₂H₅NaO68.054.08 g60
Anhydrous EthanolC₂H₆O46.07100 mL-
Diethyl etherC₄H₁₀O74.12As needed-
1 M Hydrochloric acidHCl36.46As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Silica Gel (for column chromatography)SiO₂60.08As needed-
Eluent for Chromatography (e.g., Hexane:Ethyl Acetate)--As needed-
Reaction Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with sodium ethoxide (4.08 g, 60 mmol) and anhydrous ethanol (50 mL). The mixture is stirred to form a solution.

  • Addition of Esters: A solution of ethyl 4-tert-butylbenzoate (10.31 g, 50 mmol) and ethyl acetate (22.03 g, 250 mmol) in anhydrous ethanol (50 mL) is added dropwise from the dropping funnel to the stirred sodium ethoxide solution over a period of 30 minutes.

  • Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid (approximately 100 mL) with vigorous stirring until the solution is acidic (pH ~2-3).

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate) to afford the pure this compound.

Characterization of the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molar Mass 248.32 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not available (expected to be high, purification by distillation may require vacuum)
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone)
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.90 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the carbonyl group.

  • δ 7.50 (d, J = 8.5 Hz, 2H): Aromatic protons meta to the carbonyl group.

  • δ 4.20 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester group (-OCH₂CH₃).

  • δ 3.95 (s, 2H): Methylene protons between the two carbonyl groups (-COCH₂CO-).

  • δ 1.35 (s, 9H): Methyl protons of the tert-butyl group.

  • δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃).

¹³C NMR (101 MHz, CDCl₃):

  • δ 192.5: Carbonyl carbon of the ketone.

  • δ 167.0: Carbonyl carbon of the ester.

  • δ 157.0: Quaternary aromatic carbon attached to the tert-butyl group.

  • δ 131.0: Aromatic CH carbons ortho to the carbonyl group.

  • δ 128.5: Aromatic CH carbons meta to the carbonyl group.

  • δ 126.0: Quaternary aromatic carbon attached to the keto-ester side chain.

  • δ 61.5: Methylene carbon of the ethyl ester group (-OCH₂CH₃).

  • δ 46.0: Methylene carbon between the two carbonyl groups (-COCH₂CO-).

  • δ 35.0: Quaternary carbon of the tert-butyl group.

  • δ 31.0: Methyl carbons of the tert-butyl group.

  • δ 14.0: Methyl carbon of the ethyl ester group (-OCH₂CH₃).

Infrared (IR) Spectroscopy:

  • ~1745 cm⁻¹: C=O stretch of the ester.

  • ~1685 cm⁻¹: C=O stretch of the ketone.

  • ~1605 cm⁻¹: C=C stretch of the aromatic ring.

  • ~2960 cm⁻¹: C-H stretch of the alkyl groups.

Safety and Handling

  • Sodium ethoxide is a strong base and is corrosive. It is also flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl 4-tert-butylbenzoate and ethyl acetate are flammable liquids. Keep away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

The mixed Claisen condensation provides a reliable and efficient pathway for the synthesis of this compound. This technical guide outlines a comprehensive approach, from the underlying chemical principles to a detailed experimental protocol and characterization methods. By understanding the causality behind the experimental choices and adhering to the described procedures, researchers can confidently synthesize this valuable intermediate for its application in drug discovery and development.

References

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • Chemistry LibreTexts. (2023, September 20). 23.7: The Claisen Condensation Reaction. [Link]

  • Feng, C., Zhang, S., Cai, J., Chen, J., Hu, H., & Ji, M. (2013). Zinc Triflate Catalysed Synthesis of β-Enamino Ketones(Esters) under Solvent-Free Conditions. Journal of Chemical Research, 37(10), 626-629.
  • Royal Society of Chemistry. (2014). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

  • Alsughayer, A., Elassar, A. A., Mustafa, S., & Al-Sagheer, F. (2011). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. [Link]

  • ResearchGate. (2015). Mastering β-keto esters. [Link]

  • Homework.Study.com. (n.d.). If a mixture of ethyl acetate and ethyl benzoate is treated with base, a mixture of two Claisen... [Link]

  • PubChem. (n.d.). Ethyl 4-tert-butylbenzoate. [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • Google Patents. (n.d.).
  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]

  • PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • OpenStax adaptation. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. [Link]

  • MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • PubMed Central. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Filo. (2025). If a mixture of ethyl acetate and ethyl benzoate is treated with base, a mixture of two Claisen... [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a β-keto ester of significant interest in synthetic organic chemistry. This document delves into its chemical and physical properties, provides a detailed methodology for its synthesis, explores its spectral characteristics, and discusses its reactivity and potential applications as a versatile building block in the development of more complex molecules.

Core Chemical Properties and Identification

This compound is an organic compound characterized by a β-keto ester functional group attached to a 4-tert-butylphenyl moiety. This structure imparts a unique combination of reactivity and lipophilicity, making it a valuable intermediate in various synthetic endeavors.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 101498-88-8[1][2]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol N/A
Predicted Boiling Point 335.1 ± 25.0 °C (at 760 mmHg)N/A
Predicted Density 1.031 ± 0.06 g/cm³N/A
Predicted pKa 10.15 ± 0.25N/A
Appearance Expected to be a liquid or low-melting solidInferred

Synthesis via Crossed Claisen Condensation

The most common and efficient method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of an ester with an α-hydrogen (ethyl acetate) and another ester that lacks α-hydrogens (ethyl 4-tert-butylbenzoate) in the presence of a strong base. The absence of α-hydrogens on ethyl 4-tert-butylbenzoate prevents its self-condensation, leading to a higher yield of the desired product.[3]

The reaction proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-tert-butylbenzoate. Subsequent elimination of an ethoxide ion yields the β-keto ester.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ethyl 4-tert-butylbenzoate Ethyl 4-tert-butylbenzoate Crossed Claisen Condensation Crossed Claisen Condensation Ethyl 4-tert-butylbenzoate->Crossed Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Crossed Claisen Condensation Strong Base (e.g., NaOEt) Strong Base (e.g., NaOEt) Strong Base (e.g., NaOEt)->Crossed Claisen Condensation Aprotic Solvent (e.g., THF, Et2O) Aprotic Solvent (e.g., THF, Et2O) Aprotic Solvent (e.g., THF, Et2O)->Crossed Claisen Condensation This compound This compound Ethanol Ethanol Crossed Claisen Condensation->this compound Crossed Claisen Condensation->Ethanol

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Ethyl 4-tert-butylbenzoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium hydride in anhydrous diethyl ether.

  • Enolate Formation: Slowly add ethyl acetate to the base solution/suspension at room temperature with vigorous stirring.

  • Crossed Condensation: To the resulting enolate solution, add a solution of ethyl 4-tert-butylbenzoate in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene protons adjacent to the carbonyl groups, the aromatic protons, and the tert-butyl group.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~1.25t3H-O-CH₂-CH₃ Typical range for an ethyl ester methyl group.
~1.33s9H-C(CH₃ )₃Characteristic singlet for a tert-butyl group on an aromatic ring.
~3.95s2H-CO-CH₂ -CO-Methylene protons between two carbonyls, appearing as a singlet due to rapid tautomerization.
~4.19q2H-O-CH₂ -CH₃Typical range for an ethyl ester methylene group.
~7.48d2HAr-H (ortho to C=O)Aromatic protons ortho to the carbonyl group are deshielded.
~7.90d2HAr-H (ortho to t-Bu)Aromatic protons ortho to the tert-butyl group.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentJustification
~14.1-O-CH₂-C H₃Ethyl ester methyl carbon.
~31.0-C(C H₃)₃Tert-butyl methyl carbons.
~35.0-C (CH₃)₃Tert-butyl quaternary carbon.
~45.8-CO-C H₂-CO-Methylene carbon between two carbonyls.
~61.5-O-C H₂-CH₃Ethyl ester methylene carbon.
~125.8Ar-C (ortho to t-Bu)Aromatic carbons ortho to the tert-butyl group.
~128.5Ar-C (ortho to C=O)Aromatic carbons ortho to the carbonyl group.
~133.8Ar-C (ipso to C=O)Aromatic carbon attached to the carbonyl group.
~157.0Ar-C (ipso to t-Bu)Aromatic carbon attached to the tert-butyl group.
~167.5-C O-O-Ester carbonyl carbon.
~191.7-C O-ArKetone carbonyl carbon.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~3000-2850C-HAlkyl C-H stretching
~1745C=OEster carbonyl stretching
~1685C=OAryl ketone carbonyl stretching
~1600, ~1480C=CAromatic C=C stretching
~1250C-OEster C-O stretching
Mass Spectrometry (MS) (Predicted Fragmentation)

The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ester and ketone functionalities.

Plausible Fragmentation Pathways:

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

  • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

  • McLafferty rearrangement: If applicable, leading to the loss of ethylene.

  • Cleavage of the tert-butyl group: [M - 57]⁺

  • Formation of the 4-tert-butylbenzoyl cation: [C₁₁H₁₃O]⁺ at m/z 161.

Reactivity and Synthetic Applications

As a β-keto ester, this compound is a versatile synthetic intermediate. Its reactivity is primarily centered around the acidic α-hydrogens and the two carbonyl groups.

G cluster_reactions Key Reactions This compound This compound Alkylation Alkylation This compound->Alkylation Base, R-X Reduction Reduction This compound->Reduction e.g., NaBH4 Heterocycle Synthesis Heterocycle Synthesis This compound->Heterocycle Synthesis e.g., with hydrazines, ureas α-Substituted β-keto ester α-Substituted β-keto ester Alkylation->α-Substituted β-keto ester β-Hydroxy ester β-Hydroxy ester Reduction->β-Hydroxy ester Pyrazolones, Pyrimidines, etc. Pyrazolones, Pyrimidines, etc. Heterocycle Synthesis->Pyrazolones, Pyrimidines, etc.

Caption: Key reaction pathways of this compound.

  • Alkylation: The methylene protons between the two carbonyl groups are acidic and can be readily deprotonated by a base to form a stable enolate. This enolate can then be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

  • Reduction: The ketone carbonyl can be selectively reduced in the presence of the ester using reducing agents like sodium borohydride (NaBH₄) to yield the corresponding β-hydroxy ester.

  • Synthesis of Heterocycles: The 1,3-dicarbonyl moiety makes this compound an excellent precursor for the synthesis of various heterocyclic systems, such as pyrazoles, pyrimidines, and isoxazoles, through condensation reactions with dinucleophiles like hydrazines, ureas, and hydroxylamine.

  • Decarboxylation: The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which can then be easily decarboxylated upon heating to yield 4-tert-butylacetophenone.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds, such as ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, suggest the following GHS hazard classifications.[4]

Table 5: Inferred GHS Hazard Classifications

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation via the crossed Claisen condensation is a robust and scalable method. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Researchers and drug development professionals can leverage the chemical properties and reactivity of this compound to design and execute novel synthetic strategies.

References

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Matrix Fine Chemicals. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. [Link]

  • PubChem. tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]

  • ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

  • PubChem. Ethyl 3-(4-methylphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • PubChem. Ethyl 3-(4-nitrophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]

Sources

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate CAS number 101498-88-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Executive Summary

This compound (CAS No. 101498-88-8) is a β-keto ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a reactive β-dicarbonyl system and a lipophilic tert-butylphenyl group, makes it a versatile building block for the synthesis of more complex molecules and pharmacologically active compounds. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its applications as a key synthetic intermediate. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Physicochemical & Structural Properties

Understanding the fundamental properties of a compound is the cornerstone of its effective application in research and development. This compound is a derivative of propanoic acid containing a keto group at the β-position relative to the ester carbonyl, a structural motif that dictates its chemical reactivity.

PropertyValueSource
CAS Number 101498-88-8[1]
Molecular Formula C₁₅H₂₀O₃[2]
Molecular Weight 248.32 g/mol [2]
IUPAC Name This compoundN/A
Boiling Point 335.1 ± 25.0 °C (Predicted)[3]
Density 1.031 ± 0.06 g/cm³ (Predicted)[3]
pKa 10.15 ± 0.25 (Predicted)[3]
InChI Key AEGOOHDAUMBYHG-UHFFFAOYSA-N[4]

The presence of the 4-tert-butylphenyl group is particularly noteworthy in the context of drug discovery. The tert-butyl moiety is a common motif used to increase lipophilicity, which can enhance membrane permeability, and to provide steric bulk that can block metabolic degradation at adjacent sites, potentially improving the pharmacokinetic profile of a drug candidate.[5]

Synthesis Pathway: The Crossed Claisen Condensation

The most efficient and common method for synthesizing β-keto esters such as this compound is the Claisen condensation.[6] Specifically, a "Crossed" Claisen condensation is employed, which involves two different ester reactants.[7][8] For this synthesis, the reaction occurs between ethyl 4-tert-butylbenzoate and ethyl acetate.

Mechanistic Rationale

The reaction is performed in the presence of a strong, non-nucleophilic base, typically the sodium salt of the alcohol corresponding to the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification side reactions.[9] The mechanism proceeds through several key steps:

  • Enolate Formation: The base abstracts an acidic α-proton from an enolizable ester (ethyl acetate) to form a resonance-stabilized nucleophilic enolate.[10]

  • Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of the second ester (ethyl 4-tert-butylbenzoate), which lacks α-protons and thus cannot enolize. This forms a tetrahedral intermediate.[9][10]

  • Reformation of Carbonyl: The intermediate collapses, expelling the ethoxide leaving group to form the β-keto ester product.[10]

  • Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than an alcohol (pKa ≈ 16-17).[8] The ethoxide by-product rapidly and irreversibly deprotonates the product, forming a doubly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[6][10]

  • Acidic Workup: A final aqueous acid wash is required to neutralize the base and protonate the enolate, yielding the final product.[6]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Base cluster_reaction Reaction Vessel cluster_workup Workup & Purification R1 Ethyl 4-tert-butylbenzoate Attack 2. Nucleophilic Attack on Benzoate Ester R1->Attack R2 Ethyl Acetate Enolate 1. Enolate Formation (from Ethyl Acetate) R2->Enolate Base Sodium Ethoxide (NaOEt) in Dry Ethanol Base->Enolate Enolate->Attack Deprotonation 3. Deprotonation of Product (Driving Force) Attack->Deprotonation Workup 4. Acidic Workup (e.g., aq. HCl) to Neutralize Deprotonation->Workup Extract 5. Extraction (e.g., Ethyl Acetate) Workup->Extract Purify 6. Purification (Column Chromatography) Extract->Purify Product Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate Purify->Product

Caption: Synthetic workflow for this compound via Crossed Claisen Condensation.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (Argon or Nitrogen) inlet, add dry ethanol.

  • Base Formation: Add sodium metal portion-wise to the ethanol at 0 °C to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

  • Enolate Generation: Add ethyl acetate (1.5 equivalents) dropwise to the sodium ethoxide solution while maintaining the temperature at 0-5 °C. Stir for 30 minutes to ensure complete formation of the ethyl acetate enolate.

  • Condensation Reaction: Add ethyl 4-tert-butylbenzoate (1.0 equivalent) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Workup: After completion, cool the reaction mixture to 0 °C and carefully quench by adding 1N aqueous HCl until the solution is acidic (pH ~5-6).[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).[11]

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure β-keto ester.

Analytical Characterization & Purity Assessment

Rigorous analytical testing is critical to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications. A multi-technique approach is recommended.

Chromatographic Methods

Chromatography is the primary tool for assessing purity and separating the target compound from unreacted starting materials, by-products, and other impurities.

  • Gas Chromatography (GC): As a volatile and thermally stable compound, GC is an excellent method for purity analysis.[12]

    • Protocol: A GC system equipped with a Flame Ionization Detector (FID) is used. A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable. The sample (1 mg/mL in ethyl acetate) is injected with a split ratio. A typical oven program would be: start at 100 °C, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[12] Purity is determined by the area percentage of the main peak.

    • Causality: The FID provides high sensitivity to organic compounds, and the temperature ramp ensures the elution of both the product and any less volatile impurities. For structural confirmation of impurities, a GC-Mass Spectrometry (GC-MS) system can be used.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly for confirming results from GC.

    • Protocol: A Reverse-Phase HPLC method using a C18 column is standard. The mobile phase could be a gradient of acetonitrile and water. Detection is typically performed with a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

    • Expert Insight: A key challenge with β-keto esters in HPLC is keto-enol tautomerism, which can lead to peak splitting or broadening.[12] This can often be mitigated by adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to drive the equilibrium to one form, resulting in sharper, more symmetrical peaks.

Spectroscopic Methods

Spectroscopy provides unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the tert-butyl group (a singlet at ~1.3 ppm), aromatic protons in the para-substituted pattern (two doublets), and a key singlet for the methylene protons (–CH₂–) between the two carbonyls. The enol form, if present, would show a characteristic vinyl proton and a broad hydroxyl proton signal.

    • ¹³C NMR: The carbon NMR will confirm the presence of two distinct carbonyl carbons (ester and ketone), carbons of the ethyl and tert-butyl groups, and the aromatic carbons.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight. When coupled with GC (GC-MS), it provides the mass of the parent molecule (molecular ion peak) and a characteristic fragmentation pattern that can be used for identification.

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong, characteristic absorption bands for the two carbonyl groups: the ketone C=O stretch (approx. 1715 cm⁻¹) and the ester C=O stretch (approx. 1745 cm⁻¹).

Analytical Workflow Diagram

G cluster_purity Purity & Quantification cluster_identity Identity Confirmation Sample Synthesized Product (Crude or Purified) GC GC-FID (Primary Purity Assay) Sample->GC HPLC HPLC-UV (Orthogonal Purity Check) Sample->HPLC MS GC-MS (Molecular Weight & Impurity ID) Sample->MS NMR ¹H & ¹³C NMR (Unambiguous Structure) Sample->NMR IR FTIR (Functional Group ID) Sample->IR Result Certificate of Analysis (Identity, Purity, Structure Confirmed) GC->Result HPLC->Result MS->Result NMR->Result IR->Result

Caption: A comprehensive analytical workflow for the quality control of this compound.

Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a valuable intermediate. Its bifunctional nature (ester and ketone) allows for a wide range of subsequent chemical transformations.[4]

Key Chemical Reactions
  • Reduction: The keto group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding β-hydroxy ester, 3-(4-tert-butylphenyl)-3-hydroxypropanoate.[4] Stronger agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.

  • Oxidation: The compound can be oxidized with strong oxidizing agents to form 3-(4-tert-butylphenyl)-3-oxopropanoic acid.[4]

  • Nucleophilic Substitution: The ester group can undergo nucleophilic substitution with amines to form amides or with different alcohols to form other esters.[4][14] This is a common strategy for linking the core structure to other pharmacophores.

  • Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles (e.g., pyrazoles, pyrimidines, isoxazoles), which are privileged structures in medicinal chemistry.

Role as a Synthetic Intermediate

The true value of this compound lies in its role as a scaffold for building more complex molecules, a cornerstone of modern drug discovery.[15] Phenotypic drug discovery (PDD), an approach that identifies substances that induce a desired change in a biological system without a preconceived target, often yields complex hit molecules that require versatile building blocks for optimization.[16]

G cluster_reactions Chemical Transformations cluster_products Potential Drug Scaffolds Intermediate Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate Reduction Reduction (e.g., NaBH₄) Intermediate->Reduction Hetero Heterocycle Synthesis (e.g., with Hydrazine) Intermediate->Hetero Sub Substitution (e.g., with R-NH₂) Intermediate->Sub P1 β-Hydroxy Esters Reduction->P1 P2 Pyrazoles Hetero->P2 P3 Amides Sub->P3

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules, including heterocyclic compounds with potential pharmaceutical applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and purity assessment. This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As β-keto esters can exist in equilibrium between keto and enol tautomers, special attention is given to the spectroscopic features that reveal this dynamic process.[1][2][3] The interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for researchers working with this and related compounds.

Molecular Structure and Tautomerism

This compound possesses a central β-dicarbonyl moiety, which allows for the existence of a keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and temperature.[4][5]

dot graph a { layout=neato node [shape=none, margin=0] edge [arrowhead=none]

} Caption: Keto-enol tautomerism of the title compound.

In non-polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding, while polar solvents tend to favor the more polar keto form.[3][5] This equilibrium is slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of this compound, providing information on the carbon skeleton and the chemical environment of each proton. The presence of both keto and enol forms in solution will be evident in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum will display separate sets of signals for the keto and enol tautomers. The ratio of the integrals of corresponding peaks allows for the quantification of the equilibrium constant (Keq) in the solvent used for analysis.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Assignment Keto Form Enol Form Comments
Ethyl -CH₃~1.25 (t, 3H)~1.30 (t, 3H)Triplet due to coupling with the -CH₂- group.
Ethyl -CH₂-~4.20 (q, 2H)~4.25 (q, 2H)Quartet due to coupling with the -CH₃ group.
Active Methylene (-CH₂-)~4.00 (s, 2H)-Singlet in the keto form.
Vinylic Proton (=CH-)-~5.90 (s, 1H)Characteristic singlet of the enol form.
tert-Butyl (-C(CH₃)₃)~1.35 (s, 9H)~1.35 (s, 9H)A sharp singlet integrating to nine protons.
Aromatic Protons (AA'BB')~7.90 (d, 2H)~7.60 (d, 2H)Doublet for protons ortho to the carbonyl.
Aromatic Protons (AA'BB')~7.50 (d, 2H)~7.45 (d, 2H)Doublet for protons meta to the carbonyl.
Enolic Hydroxyl (-OH)-~12.5 (s, 1H)Broad singlet, highly deshielded due to intramolecular H-bonding.

Predicted for CDCl₃ solution. Chemical shifts are referenced to TMS (0 ppm).

Expertise & Experience: The downfield shift of the active methylene protons (~4.00 ppm) in the keto form is due to the deshielding effect of two adjacent carbonyl groups. In the enol form, the disappearance of this signal and the appearance of a vinylic proton signal (~5.90 ppm) and a highly deshielded enolic hydroxyl proton (~12.5 ppm) are definitive indicators of enolization. The aromatic protons form a classic AA'BB' system, with the protons ortho to the electron-withdrawing keto group appearing further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing evidence for the carbon framework of both tautomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Assignment Keto Form Enol Form
Ethyl -C H₃~14.2~14.3
Ethyl -C H₂-~61.5~60.8
Active Methylene (-C H₂-)~46.0-
Vinylic Carbon (=C H-)-~91.0
C =O (Ketone)~192.0-
C =O (Ester)~167.5~173.0
Enolic Carbon (=C -OH)-~185.0
Aromatic C (quaternary, C-CO)~133.0~129.0
Aromatic CH (ortho to CO)~128.5~127.0
Aromatic CH (meta to CO)~126.0~126.2
Aromatic C (quaternary, C-tBu)~157.0~155.0
tert-Butyl -C (CH₃)₃~35.2~35.0
tert-Butyl -C(C H₃)₃~31.1~31.0

Predicted for CDCl₃ solution. Chemical shifts are referenced to TMS (0 ppm).

Expertise & Experience: The presence of two distinct carbonyl signals in the keto form (~192.0 ppm for the ketone and ~167.5 ppm for the ester) is characteristic. In the enol form, these are replaced by signals corresponding to the ester carbonyl (~173.0 ppm) and the enolic carbon bonded to the hydroxyl group (~185.0 ppm). The upfield shift of the vinylic carbon (~91.0 ppm) is also a key identifier of the enol tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and observing the keto-enol tautomerism.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Frequency (cm⁻¹) Vibrational Mode Tautomer Intensity
~3400-2400O-H stretch (intramolecular H-bond)EnolBroad, Weak-Medium
~3000-2850C-H stretch (sp³ and sp²)BothMedium-Strong
~1740C=O stretch (ester)KetoStrong
~1715C=O stretch (ketone)KetoStrong
~1650C=O stretch (conjugated ester)EnolStrong
~1610C=C stretch (conjugated)EnolMedium
~1600, ~1480C=C stretch (aromatic)BothMedium
~1300-1000C-O stretchBothStrong

Expertise & Experience: The IR spectrum of a sample containing both tautomers will show a complex carbonyl region. The keto form is characterized by two distinct C=O stretching bands: one for the ester (~1740 cm⁻¹) and one for the ketone (~1715 cm⁻¹). The enol form, stabilized by intramolecular hydrogen bonding and conjugation, will exhibit a lower frequency C=O stretch for the ester (~1650 cm⁻¹) and a C=C stretching vibration (~1610 cm⁻¹). A very broad O-H stretch in the 3400-2400 cm⁻¹ region is a definitive, albeit sometimes weak, indicator of the enol form.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Molecular Weight: C₁₅H₂₀O₃ = 248.32 g/mol

Table 4: Predicted Major Fragments in EI-MS

m/z Proposed Fragment Comments
248[M]⁺Molecular ion
203[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
189[M - CH₂COOC₂H₅]⁺Loss of the ethyl aceto radical.
161[4-tBu-Ph-CO]⁺Acylium ion, a very stable and likely abundant fragment.
133[4-tBu-Ph]⁺Loss of CO from the acylium ion.
57[C(CH₃)₃]⁺tert-Butyl cation, characteristic of the tert-butyl group.

Expertise & Experience: The fragmentation of β-keto esters is often directed by the carbonyl groups.[6] Alpha-cleavage adjacent to the carbonyls is a dominant pathway. The formation of the stable 4-tert-butylbenzoyl cation (m/z 161) is expected to be a major fragmentation pathway. The loss of the ethoxy group (m/z 203) is also a characteristic fragmentation of ethyl esters.[6]

dot graph a { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Caption: Predicted major fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful sample preparation and instrument setup.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, typically 16-64 scans. For ¹³C NMR, a larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

dot graph a { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Caption: NMR experimental workflow.

IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of this compound provides a comprehensive picture of its molecular structure and dynamic behavior. The NMR and IR spectra are particularly informative, clearly demonstrating the existence of a keto-enol tautomeric equilibrium. The mass spectrum complements this information by confirming the molecular weight and revealing characteristic fragmentation pathways. This guide serves as a valuable resource for researchers, providing the necessary data and interpretation to confidently identify and utilize this important synthetic intermediate.

References

  • Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. (PDF)
  • Gáspár, A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 931-935.
  • Tayyari, S. F., et al. (2014). Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. Journal of Molecular Structure, 1069, 238-247.
  • Kazantsev, D. A., et al. (2025). Synthesis, Molecular Structure, and Spectral Properties of Ethyl 3-Oxo-2-(2,4,6-trinitrophenyl)butanoate. Russian Journal of Organic Chemistry, 61.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (LibreTexts)
  • Singh, P., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789. (MDPI)
  • Al-Hourani, B. J., et al. (2024). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry. (RSC Publishing)
  • Gündüz, M. G., et al. (2018). Synthesis and possible keto-enol tautomerism of β-keto ester III. ResearchGate.
  • Gáspár, A., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. (ChemRxiv)
  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)
  • Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. (YouTube)
  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific. (Thermo Fisher Scientific)
  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (ASU Core Research Facilities)
  • Reichardt, C. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827.
  • Reeves, L. W. (1957). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Canadian Journal of Chemistry, 35(12), 1351-1366.
  • Grehn, L., et al. (2013). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate.
  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation: 3-Oxopentanenitrile. BenchChem. (BenchChem)
  • El-Shahawy, A. S., et al. (1988). Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane in Different Solvents. Spectrochimica Acta Part A: Molecular Spectroscopy, 44(10), 975-980.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5438. (PMC - NIH)
  • Stojanovic, M. N., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(8), 1435-1444. (NIH)
  • BenchChem. (n.d.).
  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. (YouTube)
  • Scribd. (n.d.).

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a beta-keto ester of interest in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the structural factors influencing these properties and detailing the experimental methodologies for their empirical determination. A thorough examination of the predicted boiling point is presented, alongside a discussion on the anticipated melting point based on structural analogs. Furthermore, this guide includes detailed, field-tested protocols for the experimental determination of melting and boiling points, coupled with essential safety and handling procedures for this class of compounds.

Introduction: The Significance of Physical Properties in Chemical Research

The physical properties of a compound, such as its melting and boiling points, are fundamental to its identity, purity, and suitability for various applications. For researchers in drug development and synthetic chemistry, these parameters are critical for reaction optimization, purification, formulation, and storage. This compound, as a substituted beta-keto ester, presents a unique set of characteristics influenced by its aromatic ring, the bulky tert-butyl group, and the reactive keto-ester moiety. Understanding these properties is the first step toward its effective utilization in the laboratory and beyond.

Physicochemical Properties of this compound

A thorough literature search reveals that while some physical properties of this compound have been predicted based on its structure, experimentally determined data is not extensively available, particularly for its melting point.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃N/A
Molecular Weight 248.32 g/mol N/A
Predicted Boiling Point 335.1 ± 25.0 °CChemicalBook
Predicted Density 1.031 ± 0.06 g/cm³ChemicalBook
Experimental Melting Point Not available in the reviewed literatureN/A
Boiling Point Analysis

The predicted boiling point of 335.1 ± 25.0 °C is substantial, reflecting the molecule's relatively high molecular weight and the presence of polar functional groups (ester and ketone) that contribute to intermolecular dipole-dipole interactions. The large, non-polar tert-butyl group and the phenyl ring also contribute significantly to the van der Waals forces, further elevating the boiling point. The boiling point of a related compound, 3-(4-tert-Butylphenyl)propanal, is noted to be in the range of 299 - 301 °C[1], which, while a different class of compound, provides a point of comparison for a similarly substituted aromatic structure.

Melting Point: An Estimation Based on Structural Analogs

Experimental Determination of Physical Properties

The following section provides detailed protocols for the empirical determination of the melting and boiling points of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Workflow for Physical Property Characterization

The logical flow for characterizing the physical properties of a novel or uncharacterized compound like this compound is outlined below.

Caption: Logical workflow for the physical characterization of a compound.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common and reliable for determining the melting point of a solid organic compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: Begin heating the apparatus. If the approximate melting point is unknown, a rapid heating rate can be used to get a rough estimate. For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • Purity Indication: A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

Materials:

  • Thiele tube

  • Mineral oil or other high-boiling liquid

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Bunsen burner or micro-burner

Procedure:

  • Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the liquid.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Clamp the Thiele tube and carefully heat the side arm with a gentle flame. The convection currents in the oil will ensure uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

Safety and Handling of Beta-Keto Esters

Beta-keto esters, as a class of compounds, require careful handling due to their potential reactivity and biological activity. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for this chemical family should be strictly followed.

General Hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation[7][8].

  • Flammability: Many organic esters are flammable[9].

  • Reactivity: Can undergo various reactions at the keto and ester groups. They are generally stable under normal conditions but may react with strong oxidizing agents, acids, and bases[10].

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to protect clothing.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of vapors.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep containers tightly closed when not in use.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. While a predicted boiling point is available, the melting point remains to be experimentally determined. The provided protocols offer a clear and reliable path for researchers to empirically measure these crucial parameters. By understanding the interplay of its structural features and adhering to stringent safety protocols, scientists can confidently and effectively utilize this compound in their research and development endeavors.

References

  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

  • The Good Scents Company. ethyl benzoyl acetate. Retrieved from [Link]

  • NIST Chemistry WebBook. Ethyl benzoylacetate. Retrieved from [Link]

  • PubChem. 4-tert-Butylphenol. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a β-keto ester of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous compounds and established chemical principles to predict its solubility behavior. Furthermore, it offers a robust experimental framework for researchers to determine its solubility in a variety of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical properties for applications in reaction chemistry, purification, and formulation.

Introduction to this compound

This compound is a β-keto ester that serves as a versatile intermediate in the synthesis of more complex organic molecules.[1] Its structure, featuring a bulky, non-polar tert-butylphenyl group and a polar ethyl ester moiety, suggests a nuanced solubility profile that is critical for its effective use in various chemical transformations. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.

Predicted Physicochemical Properties:

PropertyPredicted Value
Boiling Point335.1 ± 25.0 °C
Density1.031 ± 0.06 g/cm³
Acidity (pKa)10.15 ± 0.25

These properties are predicted and should be confirmed experimentally.[3]

Predicted Solubility Profile

Based on its molecular structure, this compound is expected to exhibit good solubility in a range of organic solvents. The presence of the large, non-polar tert-butylphenyl group will likely dominate its solubility characteristics, favoring dissolution in non-polar to moderately polar solvents. Conversely, its solubility in highly polar solvents, such as water, is expected to be low.

The general principle of "like dissolves like" is a useful starting point for selecting appropriate solvents. Solvents with polarity indices similar to that of the solute are more likely to be effective.

Table of Suggested Solvents for Solubility Screening:

Solvent CategorySolventRationale for Inclusion
Non-Polar Hexane, Toluene, IsooctaneThe bulky, non-polar tert-butylphenyl group suggests good solubility in these solvents.[4]
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateThese solvents can interact with both the non-polar and polar regions of the molecule.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)The keto and ester functional groups may allow for some solubility in these polar solvents.[4]
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding with the carbonyl groups may facilitate dissolution, although the large non-polar group may limit solubility.[4]
Highly Polar WaterSolubility is expected to be very low due to the large hydrophobic component of the molecule.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5]

Detailed Protocol: Shake-Flask Method[6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Scintillation vials with tight-sealing caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

  • Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solid to known volume of solvent B Seal vial and agitate at constant temperature (24-72h) A->B Establish Equilibrium C Cease agitation, allow solid to settle B->C D Filter supernatant C->D Isolate Saturated Solution E Dilute filtered solution D->E F Analyze concentration (HPLC/GC) E->F Prepare for Quantification G Calculate solubility F->G Determine Concentration

Caption: Workflow for solubility determination via the shake-flask method.

Overcoming Solubility Challenges in Reactions

In instances where the solubility of this compound is a limiting factor for a chemical reaction, several strategies can be employed:

  • Co-solvents: The use of a mixture of solvents can significantly enhance solubility. For example, adding a small amount of a polar aprotic solvent like DMSO or DMF to a less polar solvent can improve the dissolution of polar reactants.[4]

  • Biphasic Systems: For enzymatic or aqueous reactions, a biphasic system can be utilized where the β-keto ester is dissolved in a water-immiscible organic solvent (e.g., hexane, toluene).[4] This creates a large interfacial area for the reaction to occur while keeping the substrate concentration in the organic phase high.

  • Increased Agitation: Vigorous stirring or agitation can increase the rate of dissolution and maximize the contact between the solute and the solvent.[4]

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a systematic approach based on its chemical structure and the principles of solubility can guide solvent selection. For precise process development and optimization, the experimental determination of solubility is strongly recommended. The provided shake-flask protocol offers a reliable method for obtaining this critical data. A thorough understanding and experimental validation of the solubility of this compound are essential for its successful application in research and development.

References

  • BenchChem. (n.d.). Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis. Technical Support Center.
  • BenchChem. (n.d.). Ethyl 3-(4-tert-butylphenyl)
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-3-oxopropanoate.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). Ethyl 3-acetyl-4-oxopentanoate.
  • ChemScene. (n.d.).
  • BLDpharm. (n.d.). Ethyl 3-(4-tert-butylphenyl)
  • Organic Syntheses. (n.d.).
  • MDPI. (2025). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester.
  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • ResearchGate. (2014). Solubility of different ketones in the buffer medium and different methods used for the ADH-LB and ADH-T reductions.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • ResearchGate. (2025). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents.
  • ChemicalBook. (n.d.). ETHYL 3-(4-TERT-BUTYLPHENYL)
  • Unknown. (n.d.). Solvent Miscibility Table.
  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.
  • PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate.
  • PubChem. (n.d.). Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester.

Sources

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a β-keto ester that represents a highly valuable, yet underexplored, starting material in medicinal chemistry. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl system and a lipophilic 4-tert-butylphenyl moiety, positions it as a privileged scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its role as a precursor for potent anti-inflammatory and anticancer agents. We will explore the chemical rationale behind its versatility, provide detailed synthetic protocols, and present logical frameworks for structure-activity relationship (SAR) studies, thereby offering a comprehensive roadmap for researchers in drug discovery and development.

The Strategic Value of this compound

Chemical Profile and Reactivity

This compound is a dicarbonyl compound characterized by an ethyl ester and a ketone separated by a methylene group. The true value of this scaffold lies in its chemical reactivity, which is dictated by the interplay between these functional groups.

  • 1,3-Dicarbonyl Reactivity: The protons on the C2 methylene group are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyls. This facilitates deprotonation and subsequent reactions with various electrophiles.

  • Cyclocondensation Reactions: This β-keto ester is an ideal substrate for cyclocondensation reactions with binucleophilic reagents. For instance, reaction with hydrazine or its derivatives provides a direct and efficient route to substituted pyrazoles, a core motif in many pharmaceuticals.[1][2][3] Similarly, reactions with amidines or ureas can yield pyrimidine-based structures.[4]

  • The 4-tert-butylphenyl Group: This bulky, lipophilic group is a key feature for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. The tert-butyl group can enhance metabolic stability by sterically hindering para-hydroxylation and often improves membrane permeability. This moiety is found in various bioactive molecules, including anti-inflammatory and antioxidant agents.[5][6][7]

The β-Keto Ester: A Privileged Motif in Drug Discovery

The β-keto ester functionality is considered a "privileged structure" in medicinal chemistry.[8] This is not merely due to its synthetic accessibility but because it serves as a gateway to a vast chemical space of heterocyclic compounds known to possess diverse biological activities. The ability to readily form stable, five- or six-membered rings makes it an indispensable tool for generating libraries of drug-like molecules for high-throughput screening.[1][4]

Application Focus: Anti-Inflammatory Drug Candidates

The global burden of chronic inflammatory diseases necessitates the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The tert-butylphenol moiety has been associated with anti-inflammatory properties, making this compound an attractive starting point for this therapeutic area.[5][7][9]

Rationale: Targeting Inflammatory Pathways with Pyrazoles

Pyrazole derivatives are well-known for their wide range of pharmacological activities, including potent anti-inflammatory effects, often attributed to the inhibition of enzymes like cyclooxygenase (COX).[10] By using this compound as a precursor, we can strategically design novel pyrazole-based compounds that combine the established anti-inflammatory potential of the pyrazole core with the favorable pharmacokinetic properties conferred by the 4-tert-butylphenyl group.

Synthetic Strategy: Knorr Pyrazole Synthesis

The most direct method to access the target pyrazole scaffold is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto ester with a hydrazine derivative. This reaction is typically high-yielding and allows for diversification at the N1 position of the pyrazole ring by simply varying the substituted hydrazine.

Experimental Workflow: Synthesis of Pyrazole Derivatives

The following diagram illustrates a generalized workflow for the synthesis and subsequent screening of pyrazole-based anti-inflammatory candidates starting from this compound.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate C Cyclocondensation (Knorr Synthesis) A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D 5-(4-tert-butylphenyl) -1H-pyrazol-3-ol Derivative C->D E In Vitro COX-2 Inhibition Assay D->E F Cell-based Assay (LPS-stimulated Macrophages) D->F G Lead Candidate Identification E->G F->G

Caption: Workflow for pyrazole synthesis and anti-inflammatory screening.

Quantitative Data: Hypothetical Structure-Activity Relationship (SAR)

To optimize the anti-inflammatory activity, various hydrazine derivatives can be used to generate a library of N1-substituted pyrazoles. The resulting compounds would then be evaluated for their ability to inhibit COX-2.

Compound IDN1-Substituent (R)COX-2 Inhibition IC₅₀ (µM)
PZ-1 -H15.2
PZ-2 -CH₃10.8
PZ-3 -C₆H₅2.5
PZ-4 -C₆H₄-4-F1.1
PZ-5 -C₆H₄-4-OCH₃3.8

This data is hypothetical and for illustrative purposes only.

This SAR table suggests that a large aromatic substituent at the N1 position is beneficial for activity, with electron-withdrawing groups like fluorine potentially enhancing potency further.

Application Focus: Anticancer Drug Scaffolds

The development of novel anticancer agents remains a critical priority in medicinal chemistry.[11] Heterocyclic compounds are a rich source of inspiration, with many approved drugs featuring scaffolds such as thiazole, pyrazole, and others.[12][13][14] this compound provides a versatile entry point to several of these important heterocyclic systems.

Rationale: Building Cytotoxic Heterocycles

The core principle is to use the reactive β-keto ester functionality as a handle to construct more complex heterocyclic systems known to exhibit anticancer properties. For example, the Hantzsch thiazole synthesis can be adapted to create aminothiazole derivatives, which are present in several kinase inhibitors. Similarly, other cyclocondensation reactions can yield scaffolds that target various cancer-related pathways.[13][14]

Synthetic Strategy: Accessing Diverse Heterocyclic Scaffolds

Beyond pyrazoles, this compound can be transformed into a variety of other heterocyclic cores. A key intermediate is the corresponding α-haloketoester, which can then react with thiourea or thioamides to form thiazoles (Hantzsch synthesis).

Logical Relationship: From Scaffold to Anticancer Candidates

The diagram below outlines the logical progression from the starting material to diverse heterocyclic scaffolds with potential applications in oncology.

G cluster_derivatives Potential Bioactive Scaffolds A Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate Key Starting Material B Pyrazole Reaction with Hydrazines A->B Knorr Synthesis C Pyrimidine Reaction with Amidines/Urea A->C Biginelli-like Rxn D Thiazole via α-Haloketone + Thiourea A->D Halogenation/ Hantzsch E Library of Drug Candidates B->E C->E D->E

Caption: Synthetic pathways from the core scaffold to diverse heterocycles.

Hypothetical Biological Activity Data

A library of compounds based on different heterocyclic cores derived from the starting material could be tested against a panel of cancer cell lines, such as the NCI-60 panel.

Compound IDHeterocyclic CoreMean GI₅₀ (µM) vs. NCI-60
AC-PYR-1 Pyrazole> 50
AC-PYM-1 Pyrimidine22.5
AC-THZ-1 Aminothiazole8.7
AC-THZ-2 Substituted Thiazole1.2

This data is hypothetical and for illustrative purposes only.

These illustrative results suggest that the thiazole scaffold might be a particularly promising direction for developing potent anticancer agents from this starting material.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following section provides a detailed, step-by-step protocol for a key synthetic transformation.

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded for structural confirmation.

Protocol 1: Synthesis of 5-(4-tert-butylphenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a pyrazolone derivative, a common intermediate for anti-inflammatory agents, via cyclocondensation.

Materials:

  • This compound (10 mmol, 1.0 eq)

  • Hydrazine hydrate (12 mmol, 1.2 eq)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.5 mL)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol) and absolute ethanol (40 mL). Stir until the starting material is fully dissolved.

  • Addition of Reagents: Add hydrazine hydrate (12 mmol) to the solution dropwise at room temperature. Following the addition, add a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C). Maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the collected solid in a vacuum oven at 50°C to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for medicinal chemistry. Its inherent reactivity allows for the efficient synthesis of diverse heterocyclic scaffolds, particularly pyrazoles and thiazoles, which are known to exhibit significant anti-inflammatory and anticancer activities. The presence of the 4-tert-butylphenyl group provides a strategic advantage for optimizing the drug-like properties of the resulting derivatives. Future research should focus on expanding the library of derivatives, exploring a wider range of cyclocondensation reactions, and conducting thorough biological evaluations to unlock the full therapeutic potential of this promising scaffold.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. PubChem. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents.
  • PubMed Central. (n.d.). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-methylphenyl)-3-oxopropanoate. PubChem. Retrieved from [Link]

  • PubMed Central. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new pyrazole derivatives (3a-f). Retrieved from [Link]

  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Retrieved from [Link]

  • ResearchGate. (2023). Biological Activities of Natural Products III. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • National Institutes of Health. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Retrieved from [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed Central. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Marine-Derived Antioxidant and Anti-Inflammatory Agents: Findings from Recent Studies. Retrieved from [Link]

  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. PubChem. Retrieved from [Link]

  • MDPI. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Retrieved from [Link]

Sources

The Pharmacological Potential of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with diverse biological activities is a cornerstone of drug discovery. Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a β-keto ester, presents a compelling case for exploration. This technical guide provides an in-depth analysis of the potential biological activities of this compound and its derivatives, drawing upon established evidence from structurally related molecules. By dissecting the contributions of its core functional groups—the β-keto ester and the 4-tert-butylphenyl moiety—we can project a pharmacological profile that warrants further investigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential therapeutic applications, methodologies for evaluation, and a forward-looking perspective on this promising class of compounds.

The rationale for focusing on this scaffold is twofold. The β-keto ester functionality is a well-established pharmacophore, present in numerous bioactive molecules and serving as a versatile synthetic intermediate.[1][2] The 4-tert-butylphenyl group, a common feature in synthetic antioxidants, is known to modulate lipophilicity and can influence molecular interactions with biological targets.[3] The strategic combination of these two motifs in this compound suggests a high probability of discovering novel biological activities.

Projected Biological Activities and Mechanisms of Action

Based on a comprehensive review of analogous structures, we can hypothesize that this compound and its derivatives are likely to exhibit a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into the evidence supporting these projections.

Antimicrobial Potential: A New Frontier in Combating Resistance

The growing threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Both the β-keto ester and the tert-butylphenyl moieties have been independently associated with antimicrobial effects, making this a primary area of interest for the title compound.

Recent studies have highlighted the potential of β-keto esters as antibacterial agents, with a particularly interesting mechanism of action: the inhibition of bacterial quorum sensing (QS).[4][5] QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By interfering with QS, β-keto ester analogues may act as "anti-virulence" agents, disarming pathogens without exerting direct bactericidal pressure that can lead to resistance.[5][6] Computational docking studies have suggested that these compounds can compete with native autoinducers for binding to key QS receptor proteins like LasR in Pseudomonas aeruginosa.[4][6]

The compound 2,4-di-tert-butylphenol, which shares the tert-butylphenyl group, is a known bioactive compound with demonstrated antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9] This suggests that the lipophilic tert-butylphenyl group may play a role in disrupting bacterial cell membranes or other critical cellular processes.

The convergence of these two lines of evidence strongly supports the investigation of this compound and its derivatives as a novel class of antimicrobial agents.

Table 1: Antimicrobial Activity of Representative β-Keto Ester Analogues

CompoundTarget OrganismMIC (mg/mL)MBC (mg/mL)Reference
Analogue 6Pseudomonas aeruginosa0.322.50[10]
Analogue 6Staphylococcus aureus0.635.00[10]
Analogue 8Pseudomonas aeruginosa0.635.00[10]
Analogue 8Staphylococcus aureus0.322.50[10]
Analogue 8Agrobacterium tumefaciens0.08-[10]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. "ND" indicates not detected.

Anticancer and Cytotoxic Properties: Targeting Malignant Cells

The search for novel anticancer therapeutics remains a high priority in biomedical research. The structural motifs present in this compound suggest a potential for cytotoxic activity against cancer cells.

β-Keto esters are valuable precursors for the synthesis of various heterocyclic compounds, such as pyrazolones, which have been investigated for their cytotoxic effects.[1][11] Studies have shown that pyrazolones derived from β-keto esters can exhibit promising activity against various cancer cell lines, including human renal cell carcinoma, pancreatic adenocarcinoma, and colon cancer.[1]

Compounds containing the tert-butylphenyl moiety have also been shown to possess cytotoxic and pro-apoptotic properties.[12] For instance, certain oxazolidine derivatives with a tert-butylphenyl group have displayed cytotoxicity against leukemia cell lines with low toxicity to normal cells.[12] Furthermore, bis(2,4-di-tert-butylphenyl)phosphate, a related compound, has been shown to induce pre-lethal cytotoxic effects in Chinese hamster ovary (CHO) cells.[13]

These findings suggest that this compound and its derivatives could be valuable leads for the development of new anticancer agents.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. The structural components of this compound point towards a potential role in modulating inflammatory responses.

Functionalized δ-hydroxy-β-keto esters have been synthesized and evaluated for their anti-inflammatory properties.[14][15] These studies have uncovered structure-activity relationships that can guide the design of new anti-inflammatory agents based on the β-keto ester scaffold.

The tert-butylphenyl group is a hallmark of synthetic phenolic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), which are known to possess anti-inflammatory properties.[3] Ketogenic diets, which can lead to the production of ketone bodies, have also been shown to have anti-inflammatory effects, in part by inhibiting the NLRP3 inflammasome.[16] While the title compound is not a ketone body, the presence of the keto group suggests a potential for interaction with inflammatory pathways.

The combined evidence suggests that this compound and its derivatives could be promising candidates for the development of novel anti-inflammatory drugs.

Experimental Protocols and Methodologies

To facilitate further research into the biological activities of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of β-keto esters involves the reaction of a ketone with ethyl chloroformate in the presence of a base.[1] This can be adapted for the synthesis of derivatives of the title compound.

Protocol 1: Synthesis of β-Keto Ester Derivatives

  • Reaction Setup: To a stirred solution of the desired 4-tert-butylacetophenone derivative (1 equivalent) in an appropriate solvent (e.g., anhydrous THF), add a suitable base (e.g., sodium hydride, 1.2 equivalents) at 0 °C under an inert atmosphere.

  • Acylation: After stirring for 30 minutes, add ethyl chloroformate (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Evaluation of Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]

Protocol 2: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates and incubate for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Assessment of Cytotoxic Activity

The cytotoxic effects of the compounds on cancer cell lines can be evaluated using the MTT assay, which measures cell viability.[12]

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the proposed research and potential mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials (4-tert-butylacetophenone derivatives) synthesis Synthesis of Derivatives (Protocol 1) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (Protocol 2) purification->antimicrobial anticancer Cytotoxicity Assays (Protocol 3) purification->anticancer anti_inflammatory Anti-inflammatory Assays purification->anti_inflammatory sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar anti_inflammatory->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the synthesis and biological evaluation.

quorum_sensing_inhibition bacterium Bacterial Cell autoinducer Autoinducer (e.g., AHL) bacterium->autoinducer produces receptor QS Receptor (e.g., LasR) gene_expression Virulence Gene Expression receptor->gene_expression activates inhibition Inhibition receptor->inhibition autoinducer->receptor binds to keto_ester β-Keto Ester Derivative keto_ester->receptor competitively binds inhibition->gene_expression

Caption: Proposed mechanism of quorum sensing inhibition by β-keto ester derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for therapeutic applications. The convergence of evidence from structurally related β-keto esters and tert-butylphenyl-containing molecules provides a strong rationale for investigating their antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to systematically evaluate this chemical space. Future work should focus on the synthesis of a diverse library of derivatives to establish robust structure-activity relationships, followed by in-depth mechanistic studies and in vivo evaluation of the most promising lead compounds. The exploration of this versatile scaffold could ultimately lead to the development of novel therapeutics to address pressing unmet medical needs.

References

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-18. [Link]

  • Rojas-Altuve, A., Cárdenas, P., Isaacs, M., Parra-Fadda, C., Castillo, D., & Valderrama, J. A. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6829. [Link]

  • Rojas-Altuve, A., Cárdenas, P., Isaacs, M., Parra-Fadda, C., Castillo, D., & Valderrama, J. A. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6829. [Link]

  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (2000). Mastering β-Keto Esters. Chemical Reviews, 100(10), 3067-3128. [Link]

  • Schober, M., Lohscheider, J. N., Fechner, T., & Christmann, M. (2022). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Chemistry–A European Journal, 28(25), e202200155. [Link]

  • Zhao, F., Wang, P., Lucardi, R. D., Su, Z., & Li, S. (2020). Natural sources and bioactivities of 2, 4-di-tert-butylphenol and its analogs. Toxins, 12(1), 35. [Link]

  • Scheck, A. C., Pulasani, A., & Koutnik, A. P. (2024). An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. Cancers, 16(19), 3467. [Link]

  • Gowda, N., & Shrivastava, S. (2021). Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1, 8-naphthyridin-3-yl)-1, 3, 4-oxadiazol-2-amine. Polycyclic Aromatic Compounds, 1-18. [Link]

  • de Fátima, Â., Modolo, L. V., & de Resende, J. A. (2011). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2, 2-dimethyloxazolidine-3-carboxylate. European journal of medicinal chemistry, 46(11), 5679-5685. [Link]

  • Schober, M., Lohscheider, J. N., Fechner, T., & Christmann, M. (2022). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. Chemistry–A European Journal, 28(25), e202200155. [Link]

  • Kelly, P., O'Neill, A., Clynes, M., & Barron, N. (2021). Investigating the pre-lethal cytotoxic effects of bis (2, 4-di-tert-butylphenyl) phosphate on Chinese hamster ovary cells using high content analysis. Journal of biotechnology, 328, 59-71. [Link]

  • TIKARIHA, H., ODA, Y., KATO, D., MAEDA, Y., WARIISHI, H., & IKE, M. (2018). Proposed pathway for the metabolism of 4-tert-butylphenol by Sphingobium fuliginis strain TIK-1. Bioscience, biotechnology, and biochemistry, 82(1), 127-134. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC advances, 11(37), 22859-22920. [Link]

  • Rojas-Altuve, A., Cárdenas, P., Isaacs, M., Parra-Fadda, C., Castillo, D., & Valderrama, J. A. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6829. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity a of compounds 1-6 against four cancer cell lines. [Link]

  • Maoka, T., Tanii, M., & Yamashita, E. (2021). Multivariate Analysis Reveals That Unsubstituted β-Ring and C8-Keto Structures Are Important Factors for Anti-Inflammatory Activity of Carotenoids. Molecules, 26(21), 6355. [Link]

  • Chawawisit, K., Bhoopong, P., Phupong, W., & Lertcanawanichakul, M. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. [Link]

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-18. [Link]

  • Abu-Hashem, A. A., & Youssef, M. M. (2015). Synthesis, characterization, and antimicrobial evaluation of oxadiazole congeners. International journal of medicinal chemistry, 2015. [Link]

  • ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. [Link]

  • Semantic Scholar. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. [Link]

  • HVMN. (2019). New Study Claims Exogenous Ketones Increase Inflammation - Why the Title Is Misleading. [Link]

  • Liu, J. K. (2006). Natural p-terphenyls: a class of novel natural products. Chemical reviews, 106(6), 2209-2223. [Link]

  • Al-Ghorbani, M., Kumar, S. H., Kumar, B. S., & Al-Ansi, A. M. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(19), 6296. [Link]

  • Pinto, A., Bonucci, A., Maggi, E., Corsi, M., & Businaro, R. (2018). Anti-oxidant and anti-inflammatory activity of ketogenic diet: new perspectives for neuroprotection in Alzheimer's disease. Antioxidants, 7(5), 63. [Link]

  • ChemSynthesis. (n.d.). ethyl 3-oxo-3-phenylpropanoate. [Link]

Sources

The Versatile Keystone: Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, β-keto esters stand out as exceptionally versatile intermediates, prized for their dual reactivity that enables a vast array of chemical transformations. This guide focuses on a particularly valuable member of this class: Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate . The presence of the bulky tert-butyl group on the phenyl ring imparts unique solubility and electronic properties, making this molecule a key precursor in the synthesis of a wide range of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound. We will delve into the mechanistic underpinnings of its formation and subsequent reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Properties and Structural Features

This compound is a β-keto ester characterized by a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol . Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities, is the source of its synthetic versatility. The tert-butyl substituent provides steric bulk, which can influence the regioselectivity of certain reactions and enhance the solubility of its derivatives in organic solvents.

PropertyValue
CAS Number 101498-88-8
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Appearance Typically a liquid or low-melting solid
Key Functional Groups Ester, Ketone, Active Methylene

Synthesis of this compound: A Step-by-Step Approach

The most common and efficient method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-mediated acylation of a ketone with an ester. In this case, 4'-tert-butylacetophenone serves as the ketone component, and diethyl carbonate provides the ethoxycarbonyl group.

Part 1: Synthesis of the Precursor - 4'-tert-Butylacetophenone

The synthesis begins with the Friedel-Crafts acylation of tert-butylbenzene.

Reaction:

tert-Butylbenzene + Acetyl Chloride --(AlCl₃)--> 4'-tert-Butylacetophenone

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (3.85 mol) in 2 L of carbon tetrachloride at a temperature below 10°C, add acetyl chloride (3.85 mol) over 1 hour.

  • Maintain the temperature below 5°C and add tert-butylbenzene (3.5 mol) to the reaction mixture over a period of 3 hours.

  • After the addition is complete, stir the mixture for an additional hour without cooling.

  • Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.

  • Separate the organic phase, wash it to neutrality, and dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate).

  • Distill off the solvent to obtain 4'-tert-butylacetophenone.

Part 2: Claisen Condensation to Yield this compound

With the precursor in hand, the Claisen condensation is performed to introduce the ethyl ester functionality.

Reaction:

4'-tert-Butylacetophenone + Diethyl Carbonate --(Base)--> this compound

Experimental Protocol (Based on Analogous Reactions):

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. This can be achieved by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.

  • To the sodium ethoxide solution, add a mixture of 4'-tert-butylacetophenone (1 equivalent) and diethyl carbonate (a slight excess, e.g., 1.2 equivalents).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Claisen_Condensation cluster_synthesis Synthesis Pathway tert-Butylbenzene tert-Butylbenzene 4-tert-Butylacetophenone 4-tert-Butylacetophenone tert-Butylbenzene->4-tert-Butylacetophenone Friedel-Crafts Acylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->4-tert-Butylacetophenone AlCl3 AlCl3 Target_Molecule Ethyl 3-(4-tert-butylphenyl)- 3-oxopropanoate 4-tert-Butylacetophenone->Target_Molecule Claisen Condensation Diethyl_Carbonate Diethyl_Carbonate Diethyl_Carbonate->Target_Molecule Base Base

Caption: Synthesis of this compound.

The Synthetic Utility: A Gateway to Heterocycles

The true power of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The 1,3-dicarbonyl motif is perfectly poised for cyclocondensation reactions with binucleophiles.

Synthesis of Pyrazole Derivatives

One of the most important applications of β-keto esters is the Knorr pyrazole synthesis and related methodologies.[3] The reaction of this compound with hydrazine or its derivatives provides a direct route to 5-substituted pyrazol-3-ones. These pyrazole scaffolds are prevalent in a multitude of biologically active compounds.[4]

Reaction:

This compound + Hydrazine Hydrate --> 5-(4-tert-butylphenyl)-1H-pyrazol-3(2H)-one

Experimental Protocol (Based on Analogous Reactions): [3]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The pyrazolone product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Pyrazole_Synthesis cluster_application Application in Heterocyclic Synthesis Start Ethyl 3-(4-tert-butylphenyl)- 3-oxopropanoate Intermediate Hydrazone Intermediate Start->Intermediate Condensation Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 5-(4-tert-butylphenyl)- 1H-pyrazol-3(2H)-one Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Synthesis of a pyrazolone derivative.

Significance in Drug Discovery and Medicinal Chemistry

The pyrazole core is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[3] The ability to readily synthesize 5-(4-tert-butylphenyl)-substituted pyrazoles from the title building block is of significant interest to medicinal chemists. The tert-butyl group can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, potentially leading to improved efficacy and safety profiles.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Claisen condensation and its ability to be readily converted into a variety of heterocyclic structures, most notably pyrazoles, make it an indispensable tool for researchers in both academic and industrial settings. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this powerful synthetic intermediate in the development of novel molecules with potential applications in medicine and beyond.

References

Sources

Literature review of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate synthesis and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactivity of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Abstract

This compound is a β-keto ester of significant interest in synthetic organic chemistry. Its structural features, comprising an active methylene group flanked by two carbonyl functionalities, render it a versatile precursor for a wide array of more complex molecules, particularly heterocyclic compounds and substituted ketones. This guide provides a comprehensive review of the principal synthetic routes to this scaffold and delves into its characteristic reactions. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and highlight the compound's utility for researchers in medicinal chemistry and materials science.

Synthesis of the Core Scaffold: this compound

The construction of the title compound, a non-symmetrical β-keto ester, is most efficiently achieved via a Crossed Claisen Condensation. This strategy involves the acylation of an ester enolate with a different, non-enolizable ester, thereby preventing self-condensation and maximizing the yield of the desired product.[1][2]

Principle Synthetic Route: The Crossed Claisen Condensation

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[3] In the crossed variant, we react the enolate of ethyl acetate with ethyl 4-tert-butylbenzoate. The latter lacks α-hydrogens, making it an ideal electrophile that cannot self-condense.[1]

The reaction proceeds through several key mechanistic steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate.[4][5] Using an alkoxide base that matches the ester's alcohol component (ethoxide for an ethyl ester) is critical to prevent transesterification side reactions.[1]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl 4-tert-butylbenzoate, forming a tetrahedral intermediate.[4]

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group.[5]

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic methylene group (pKa ≈ 11) situated between the two carbonyls. The expelled ethoxide ion rapidly and irreversibly deprotonates this position.[2] This final deprotonation step is thermodynamically favorable and serves as the driving force for the entire reaction.[4]

  • Acidic Workup: A final acidification step is required to neutralize the base and protonate the enolate, yielding the final this compound product.[4][5]

Experimental Protocol 1: Crossed Claisen Condensation

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Ethyl 4-tert-butylbenzoate206.2820.6 g0.101.0
Ethyl Acetate88.1117.6 g0.202.0
Sodium Ethoxide68.057.5 g0.111.1
Toluene, anhydrous-200 mL--
1 M Hydrochloric Acid-~120 mL--
Diethyl Ether-150 mL--
Saturated NaCl (brine)-50 mL--
Anhydrous MgSO₄----

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide and anhydrous toluene.

  • Add ethyl acetate to the suspension and heat the mixture to reflux with vigorous stirring for 30 minutes to ensure complete formation of the sodium enolate.

  • Allow the mixture to cool slightly, then add ethyl 4-tert-butylbenzoate dropwise over 20 minutes.

  • Heat the reaction mixture to reflux for 4 hours. The solution will become a thick slurry.

  • Cool the reaction to room temperature and then place it in an ice bath.

  • Slowly quench the reaction by adding 1 M HCl with stirring until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 75 mL portions of diethyl ether.

  • Combine all organic layers, wash with 50 mL of saturated brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Claisen_Condensation_Workflow reagents Reactants: Ethyl 4-tert-butylbenzoate Ethyl Acetate Sodium Ethoxide setup Reaction Setup: Anhydrous Toluene Reflux Condenser reagents->setup enolate_formation Enolate Formation: Reflux for 30 min setup->enolate_formation addition Addition: Add Ethyl 4-tert-butylbenzoate enolate_formation->addition reaction Condensation: Reflux for 4 hours addition->reaction workup Workup: 1. Cool in ice bath 2. Acidify with 1M HCl reaction->workup extraction Extraction: Diethyl Ether workup->extraction purification Purification: Vacuum Distillation extraction->purification product Final Product: This compound purification->product Alkylation_Decarboxylation start Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate enolate Enolate Formation (Base, e.g., NaOEt) start->enolate alkylation Alkylation (Sₙ2) (R-X) enolate->alkylation alkylated_ester α-Alkylated β-Keto Ester alkylation->alkylated_ester hydrolysis Saponification & Acidification (1. NaOH, H₂O; 2. H₃O⁺) alkylated_ester->hydrolysis keto_acid β-Keto Acid Intermediate hydrolysis->keto_acid decarboxylation Decarboxylation (Heat, -CO₂) keto_acid->decarboxylation ketone α-Substituted Ketone decarboxylation->ketone

Caption: The acetoacetic ester synthesis pathway.

Multicomponent Reactions for Heterocycle Synthesis

β-Keto esters are invaluable building blocks in multicomponent reactions, which allow for the rapid construction of complex molecular architectures.

This classic reaction combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonia or ammonium acetate) to produce a dihydropyridine. [6]Subsequent oxidation yields a fully aromatic pyridine ring. [7]This reaction is of immense importance in medicinal chemistry for the synthesis of calcium channel blockers such as nifedipine and amlodipine. [6][7]Using this compound in this synthesis allows for the incorporation of the 4-tert-butylphenyl moiety into the final pyridine scaffold.

Hantzsch_Synthesis reactants Our β-Keto Ester (2 eq.) + Aldehyde (R-CHO) + Ammonia (NH₃) condensation1 Knoevenagel Condensation reactants->condensation1 condensation2 Enamine Formation reactants->condensation2 michael Michael Addition condensation1->michael condensation2->michael cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine cyclization->dhp oxidation Oxidation (e.g., HNO₃, DDQ) dhp->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Condensation with Carbonyl Compounds

The active methylene group of this compound can undergo condensation with non-enolizable aldehydes and ketones, catalyzed by a weak amine base. [8]This reaction yields an α,β-unsaturated dicarbonyl compound, which is a versatile intermediate for subsequent transformations, including Michael additions. [9][10]

Reactions with Diazonium Salts

This reaction provides a pathway to synthesize hydrazones from β-keto esters and aryl diazonium salts. [11]The reaction proceeds via electrophilic attack of the diazonium ion on the enolate, followed by hydrolysis and cleavage of the acetyl group. The resulting arylhydrazone is a key intermediate for the Fischer indole synthesis, a powerful method for constructing indole rings. [11][12]

Summary of Reactions

ReactionKey ReagentsProduct TypeSynthetic Value
α-Alkylation Base (NaOEt), Alkyl Halide (R-X)α-Substituted β-Keto EsterIntroduction of diverse side chains
Decarboxylation NaOH, H₃O⁺, HeatSubstituted Methyl KetoneClassic ketone synthesis
Hantzsch Synthesis Aldehyde, NH₃Substituted PyridineHeterocycle synthesis (e.g., for pharmaceuticals)
Knoevenagel Aldehyde/Ketone, Amine baseα,β-Unsaturated DicarbonylMichael acceptors, building blocks
Japp-Klingemann Aryl Diazonium SaltArylhydrazonePrecursor for Indole synthesis

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its straightforward synthesis via the Crossed Claisen Condensation makes it readily accessible. The reactivity endowed by the β-keto ester functionality, particularly the acidic active methylene group, opens avenues to a vast range of molecular structures. From the classic alkylation and decarboxylation sequences to its role in powerful multicomponent reactions for heterocycle synthesis, this compound serves as a testament to the synthetic power of dicarbonyl chemistry and remains an important tool for researchers in drug development and materials science.

References

  • JoVE. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • The Organic Chemistry Tutor. (2018).
  • Chemistry LibreTexts. (2014). 19.
  • Master Organic Chemistry. (2020).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • PrepChem.com. (n.d.). Synthesis of 4'-tert.butylacetophenone.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Wikipedia. (n.d.).
  • PubChem. (n.d.).
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • ACS Sustainable Chemistry & Engineering. (2022). Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. [Link]

  • YouTube. (2022).
  • Slideshare. (n.d.). Japp klingemann reaction.
  • RSC Education. (n.d.).
  • JoVE. (2025).
  • Chemistry LibreTexts. (2023). 6.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

β-Keto esters are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Their unique structural motif, featuring a ketone and an ester with a β-relationship, allows for a rich and diverse reactivity profile. Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, the subject of this guide, is a valuable intermediate whose substituted phenyl ring makes it a candidate for the development of novel bioactive compounds.

This application note provides a comprehensive, field-proven guide for the synthesis of this compound. The protocol leverages a crossed Claisen condensation, a robust and efficient carbon-carbon bond-forming reaction. We will delve into the underlying mechanism, provide a detailed step-by-step experimental procedure, discuss critical parameters, and offer troubleshooting insights to ensure a successful and reproducible synthesis.

Part 1: The Crossed Claisen Condensation Mechanism

The Claisen condensation is a fundamental reaction that joins two ester molecules in the presence of a strong base to form a β-keto ester.[1][2][3] The specific reaction detailed here is a "crossed" Claisen condensation, which occurs between two different esters.[4][5] For a crossed Claisen reaction to be synthetically useful and avoid a complex mixture of products, one of the ester partners should be incapable of forming an enolate (i.e., it must lack α-hydrogens).[6] In this synthesis, ethyl 4-tert-butylbenzoate serves as the non-enolizable ester, while ethyl acetate provides the enolizable α-protons.

The reaction proceeds through several key mechanistic steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate. This step is reversible, forming a resonance-stabilized enolate ion.[5][7][8]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the second ester, ethyl 4-tert-butylbenzoate.[5][8][9] This results in the formation of a tetrahedral intermediate.[8][9]

  • Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, expelling the ethoxide (EtO⁻) leaving group to reform a carbonyl group, yielding the desired β-keto ester product.[5][8][9]

  • Driving the Equilibrium: The product, this compound, possesses highly acidic protons on the methylene group situated between the two carbonyls (pKa ≈ 11).[1] The ethoxide generated in the previous step is a strong enough base to deprotonate this position. This final deprotonation step is highly favorable and serves as the thermodynamic driving force, shifting the entire reaction equilibrium towards the product.[6][8][9] A full stoichiometric equivalent of base is required for this reason.[5][9]

  • Acidic Workup: The reaction is completed by the addition of a dilute acid in a final workup step. This neutralizes the reaction mixture and protonates the enolate of the product, yielding the final, neutral this compound.[2][7]

Claisen_Mechanism Claisen Condensation Mechanism EA Ethyl Acetate Enolate Ethyl Acetate Enolate (Nucleophile) EA->Enolate Base Sodium Ethoxide (NaOEt) Base->Enolate Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack ETBB Ethyl 4-tert-butylbenzoate (Electrophile) ETBB->Tetrahedral Product_Enolate Product Enolate (Resonance Stabilized) Tetrahedral->Product_Enolate Elimination of EtO- EtO_Leaving Ethoxide Tetrahedral->EtO_Leaving Final_Product Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate Product_Enolate->Final_Product Protonation Acid Acidic Workup (H3O+) Acid->Final_Product EtOH Ethanol EtO_Leaving->Product_Enolate Deprotonation (Driving Force)

Caption: The mechanism of the crossed Claisen condensation.

Part 2: Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents:

  • Ethyl 4-tert-butylbenzoate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium metal (Na)

  • Absolute Ethanol (in case of using Sodium metal)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure or flash chromatography

Procedure:

  • Preparation of Sodium Ethoxide (if not using commercial NaOEt): In a flame-dried, three-necked flask under an inert atmosphere, add absolute ethanol. Carefully add clean sodium metal in small pieces. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the flask containing sodium ethoxide, add anhydrous toluene.

  • Enolate Formation: Add anhydrous ethyl acetate dropwise to the stirred sodium ethoxide solution at room temperature.

  • Condensation Reaction: After the addition of ethyl acetate, add ethyl 4-tert-butylbenzoate to the mixture, also dropwise.

  • Heating: Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully pour the cooled mixture into a beaker containing ice and 1 M HCl, stirring until the mixture is acidic (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[10]

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or by flash column chromatography on silica gel to obtain the pure this compound.

Workflow Experimental Workflow A 1. Prepare Base (NaOEt in Toluene) B 2. Add Ethyl Acetate (Enolate Formation) A->B C 3. Add Ethyl 4-tert-butylbenzoate B->C D 4. Heat to Reflux (2-4 hours) C->D E 5. Cool and Quench (Ice, 1M HCl) D->E F 6. Extraction (e.g., Diethyl Ether) E->F G 7. Wash & Dry Organic Layer F->G H 8. Solvent Removal (Rotary Evaporator) G->H I 9. Purification (Vacuum Distillation or Chromatography) H->I J Final Product I->J

Caption: A general experimental workflow for the Claisen condensation.

Part 3: Data Presentation & Key Parameter Rationale

Proper control over reaction parameters is critical for achieving a high yield and purity.

ParameterRecommended Value/ConditionRationale
Stoichiometry Ethyl Acetate: 1.2-1.5 eq.Used in excess to ensure complete consumption of the more valuable non-enolizable ester.
Ethyl 4-tert-butylbenzoate: 1.0 eq.The limiting reagent in this crossed Claisen condensation.
Sodium Ethoxide: 1.1-1.2 eq.A stoichiometric amount is required to drive the reaction to completion by deprotonating the final product.[5][9]
Solvent Anhydrous Toluene or THFAnhydrous conditions are crucial to prevent the base from being consumed by water and to avoid saponification of the esters. Toluene is often used for its suitable boiling point for reflux.
Base Sodium Ethoxide (NaOEt)The base's alkoxide (ethoxide) must match the alcohol portion of the ester to prevent transesterification, which would lead to a mixture of products.[4]
Temperature Reflux (80-90 °C)Provides the necessary activation energy for the condensation to proceed at a reasonable rate.
Reaction Time 2-4 hoursTypically sufficient for the reaction to reach completion. Progress should be monitored by TLC.
Workup Acidic Quench (1 M HCl)Neutralizes the basic alkoxide and protonates the product enolate to yield the final β-keto ester.[7]

Part 4: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Yield 1. Wet reagents or glassware. 2. Insufficient or degraded base. 3. Reaction time too short.1. Ensure all reagents are anhydrous and glassware is flame-dried. Run the reaction under an inert atmosphere. 2. Use a full equivalent of freshly prepared or properly stored strong base. 3. Monitor the reaction by TLC until the limiting reagent is consumed.
Formation of Side Products 1. Self-condensation of ethyl acetate. 2. Saponification of esters.1. Add the ethyl 4-tert-butylbenzoate before heating, or add the ethyl acetate slowly to the mixture of base and the other ester. 2. This is caused by hydroxide contamination (e.g., from water reacting with the base). Ensure strictly anhydrous conditions.[4][7]
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for flash chromatography. If the product is thermally stable, vacuum distillation can be an effective alternative.

Part 5: Characterization of the Final Product

The structure of this compound can be confirmed using standard spectroscopic methods. The expected data are as follows:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

    • δ ~7.5 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

    • δ ~4.2 ppm (q, 2H): Methylene protons of the ethyl ester group (-O-CH₂-CH₃).

    • δ ~4.0 ppm (s, 2H): Methylene protons between the two carbonyls (-CO-CH₂-CO-).

    • δ ~1.4 ppm (s, 9H): Methyl protons of the tert-butyl group.

    • δ ~1.2 ppm (t, 3H): Methyl protons of the ethyl ester group (-O-CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~191 ppm: Ketone carbonyl carbon.

    • δ ~167 ppm: Ester carbonyl carbon.

    • δ ~158, 131, 128, 126 ppm: Aromatic carbons.

    • δ ~62 ppm: Methylene carbon of the ethyl ester group (-O-CH₂-CH₃).

    • δ ~46 ppm: Methylene carbon between the carbonyls (-CO-CH₂-CO-).

    • δ ~35 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~31 ppm: Methyl carbons of the tert-butyl group.

    • δ ~14 ppm: Methyl carbon of the ethyl ester group (-O-CH₂-CH₃).

  • IR (Infrared Spectroscopy, thin film):

    • ~1745 cm⁻¹: C=O stretch (ester).

    • ~1685 cm⁻¹: C=O stretch (aromatic ketone).

    • ~1605 cm⁻¹: C=C stretch (aromatic).

    • ~1200-1300 cm⁻¹: C-O stretch (ester).

  • Mass Spectrometry (MS):

    • [M]+: Expected molecular ion peak corresponding to the molecular weight of C₁₅H₂₀O₃ (248.32 g/mol ).

References

  • Claisen Condensation Reaction Mechanism - YouTube. (2018). YouTube. [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE. (2025). Journal of Visualized Experiments. [Link]

  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 - PubChem. (n.d.). PubChem. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Master Organic Chemistry. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Ethyl 3-(4-methylphenyl)-3-oxopropanoate | C12H14O3 - PubChem. (n.d.). PubChem. [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (2014). Chemistry LibreTexts. [Link]

  • Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 - PubChem. (n.d.). National Institutes of Health. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The Claisen Condensation. (n.d.). University of Babylon. [Link]

  • Claisen condensation - L.S.College, Muzaffarpur. (2020). L.S.College, Muzaffarpur. [Link]

  • Claisen Condensation EXPLAINED - YouTube. (2025). YouTube. [Link]

  • 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. [Link]

Sources

Application Note & Protocol: Magnesium-Mediated Acylation of Diethyl Malonate for the Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Keto Esters

β-Keto esters are a cornerstone class of compounds in modern organic synthesis, prized for their versatile reactivity. The presence of three distinct functional groups—a ketone, an ester, and an acidic α-hydrogen—makes them powerful intermediates for constructing complex molecular architectures. Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, the target of this guide, serves as a valuable building block in medicinal chemistry and materials science. The sterically bulky tert-butyl group can enhance pharmacokinetic properties or influence the solid-state packing of advanced materials.

The acylation of malonic esters is a classic and robust C-C bond-forming reaction that provides direct access to these β-keto ester scaffolds.[1] While various methods exist, the magnesium-mediated approach offers distinct advantages, including high yields and a preference for C-acylation over O-acylation due to the formation of a stable six-membered magnesium enolate chelate.[2][3] This protocol provides a detailed, field-proven methodology for this transformation, grounded in established chemical principles.

Reaction Principle and Mechanism

The synthesis proceeds via a magnesium-mediated C-acylation, a variation of the Claisen condensation. The causality behind this specific choice of reagents is critical for success.

  • Enolate Formation: The process begins with the in situ preparation of magnesium ethoxide from magnesium turnings and absolute ethanol. Diethyl malonate, with a pKa of approximately 13, is not acidic enough to be fully deprotonated by ethanol alone. However, the highly basic magnesium ethoxide readily deprotonates the active methylene group of diethyl malonate.

  • Chelate Formation: The resulting enolate forms a stable, six-membered chelate with the Mg²⁺ ion. This chelation is the key to the reaction's success. It rigidifies the enolate, sterically hindering the oxygen atoms and thereby promoting nucleophilic attack from the central carbon. This ensures selective C-acylation.

  • Nucleophilic Acyl Substitution: The carbon nucleophile of the magnesium malonate chelate then attacks the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride.[4] The reaction proceeds via a standard nucleophilic acyl substitution mechanism, displacing the chloride leaving group and forming the desired β-keto ester.

  • Workup: An acidic workup is required to protonate the resulting magnesium salt of the product and to dissolve the remaining magnesium salts for effective extraction.

Below is a workflow diagram illustrating the key stages of the experimental protocol.

SynthesisWorkflow cluster_prep Phase 1: Reagent & Enolate Preparation cluster_reaction Phase 2: Acylation cluster_workup Phase 3: Workup & Purification A Activate Mg Turnings B Prepare Magnesium Ethoxide (Mg + Absolute EtOH) A->B Catalytic I₂ C Form Mg-Malonate Chelate (Add Diethyl Malonate) B->C Exothermic Reaction E Slow Addition of Acyl Chloride to Mg-Malonate Chelate D Dissolve Acyl Chloride (4-tert-butylbenzoyl chloride in Ether) D->E F Reflux to Complete Reaction E->F Controlled Temperature G Quench with Cold Acid (H₂SO₄ or HCl) F->G Cooling to 0°C H Liquid-Liquid Extraction (Ether/Water) G->H I Dry & Concentrate Organic Layer H->I J Purify by Vacuum Distillation I->J K Characterize Final Product J->K

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are crucial for the initial steps.

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsMolesAmountNotes
Magnesium Turnings24.311.100.1102.67 gFreshly crushed or activated.
Absolute Ethanol46.07--25 mLAnhydrous (<0.05% water).
Diethyl Malonate160.171.000.10016.02 g (15.2 mL)Redistilled before use.[5]
4-tert-Butylbenzoyl chloride196.670.950.09518.68 g (17.5 mL)Ensure it is a clear liquid.[6]
Anhydrous Diethyl Ether74.12--200 mLDried over sodium wire.
Sulfuric Acid, 10% (aq)98.08--~150 mLFor workup.
Saturated Sodium Bicarbonate84.01--50 mLFor washing.
Anhydrous Magnesium Sulfate120.37--~10 gFor drying.
Step-by-Step Procedure

Part A: Preparation of the Magnesium-Malonate Chelate

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.

  • Magnesium Ethoxide Formation: Place the magnesium turnings (2.67 g) in the flask. Add a small crystal of iodine to activate the magnesium surface. Add absolute ethanol (25 mL) via the dropping funnel. A vigorous reaction should ensue, with the evolution of hydrogen gas. If the reaction is slow to start, gentle warming may be applied. Stir until all the magnesium has reacted to form a thick, white slurry of magnesium ethoxide.[3]

  • Enolate Formation: To the stirred magnesium ethoxide slurry, add a solution of diethyl malonate (16.02 g) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel. The addition is exothermic and may cause the ether to reflux gently. After the addition is complete, heat the mixture to a gentle reflux for 30 minutes to ensure complete formation of the magnesium-malonate chelate. The mixture will be a thick, white suspension.

Part B: Acylation and Workup

  • Acylation: Cool the reaction mixture in an ice-water bath. Add a solution of 4-tert-butylbenzoyl chloride (18.68 g) in anhydrous diethyl ether (150 mL) dropwise over 60-90 minutes, maintaining the internal temperature below 10 °C. Controlling the temperature at this stage is critical to minimize side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours, then heat to a gentle reflux for 1 hour to drive the reaction to completion.

  • Quenching: Cool the reaction flask thoroughly in a large ice-water bath. Slowly and carefully add 150 mL of chilled 10% sulfuric acid to the stirred mixture. This step is highly exothermic and will dissolve the magnesium salts. Ensure the final aqueous solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Part C: Purification

  • Vacuum Distillation: The crude product, a yellowish oil, should be purified by vacuum distillation. The expected boiling point will be in the range of 140-150 °C at low pressure (~1-2 mmHg). Collect the fraction corresponding to the pure this compound.

  • Characterization: The final product should be a colorless to pale yellow oil. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The expected yield is typically in the range of 75-85%.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware. 2. Inactive magnesium. 3. Degradation of acyl chloride.1. Ensure all solvents are anhydrous and glassware is flame-dried. 2. Use fresh magnesium turnings or activate with iodine/dibromoethane. 3. Use freshly distilled or a new bottle of acyl chloride.
Recovery of Starting Malonate Incomplete formation of the magnesium enolate.Ensure all magnesium has reacted before adding the malonate. Increase reflux time after malonate addition to 1 hour.
Formation of Side Products 1. O-acylation. 2. Di-acylation. 3. Self-condensation of the malonate.1. This method strongly favors C-acylation; however, ensure slow, cold addition of the acyl chloride. 2. Use the acyl chloride as the limiting reagent as specified in the protocol. 3. Ensure the magnesium ethoxide is fully formed before adding the malonate.
Difficult Workup Formation of persistent emulsions or insoluble magnesium salts.Ensure the aqueous layer is sufficiently acidic (pH < 2) to fully dissolve all magnesium salts. Add more acid if necessary.

References

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. Retrieved January 12, 2026, from [Link]

  • Hunt, I. (n.d.). Malonic esters. University of Calgary. Retrieved January 12, 2026, from [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic-chemistry.org. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Wikipedia. Retrieved January 12, 2026, from [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Scribd. [Link]

  • Tarbell, D. S. (1955). Malonic acid, benzoyl-, diethyl ester. Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 25, p.21 (1945). [Link]

Sources

Application Note & Protocols: High-Purity Isolation of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a key β-keto ester intermediate in the synthesis of various pharmacologically active molecules and advanced materials. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the introduction of unwanted substances in the final product. This document provides a comprehensive guide to the purification of this compound, detailing protocols for recrystallization and column chromatography. The methodologies are designed to be robust and scalable, ensuring high purity and yield.

Introduction: The Critical Role of Purity

The presence of unreacted starting materials, byproducts, or degradation products in this compound can have significant downstream consequences. In drug development, even trace impurities can alter the toxicological and pharmacological profiles of the final active pharmaceutical ingredient (API). Therefore, effective purification is a critical quality attribute. This guide elucidates the principles and practical steps for achieving >99% purity of the target compound.

Common impurities may include the starting materials for its synthesis (e.g., a substituted acetophenone and a dialkyl carbonate) or byproducts from side reactions. The choice of purification technique is dictated by the nature of these impurities and the desired scale of operation.

Physicochemical Properties & Purification Strategy

A successful purification strategy is built upon a solid understanding of the target compound's physicochemical properties.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight 248.32 g/mol Influences diffusion rates in chromatography.
Appearance Likely a low-melting solid or a viscous oilDictates handling procedures and the choice between recrystallization and chromatography.
Polarity Moderately polarThe keto and ester functional groups make it suitable for normal-phase chromatography.
Solubility Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone) and less soluble in non-polar solvents (e.g., hexanes) and water.This differential solubility is the basis for both recrystallization and chromatography.

Our primary purification strategies will be:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. It is a cost-effective and scalable method.

  • Flash Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities, suitable for both oily and solid crude products.[1]

Purification Workflow Overview

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow cluster_0 Crude Product Assessment cluster_1 Purification Path Selection cluster_2 Final Product Analysis Crude Crude this compound TLC Analyze by TLC Crude->TLC Decision Solid or Oil? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Solid & Minor Impurities Chromatography Column Chromatography Decision->Chromatography Oil or Multiple Impurities PureProduct Purified Product Recrystallization->PureProduct Chromatography->PureProduct Analysis Purity Analysis (NMR, HPLC) PureProduct->Analysis

Caption: Decision workflow for purification.

Protocol 1: Recrystallization

Recrystallization is a technique that relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.[2] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3]

Solvent Selection

The choice of solvent is critical for successful recrystallization.[4] A solvent screening should be performed on a small scale.

Solvent SystemRationale
Ethanol/Water Ethanol is likely to dissolve the compound well. The addition of water as an anti-solvent can induce crystallization upon cooling.
Hexanes/Ethyl Acetate A non-polar/polar solvent mixture. The compound should be soluble in ethyl acetate and less soluble in hexanes. The ratio can be adjusted to achieve the desired solubility profile.
Isopropanol A single solvent system that may provide the necessary solubility differential between hot and cold conditions.
Step-by-Step Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., hexanes/ethyl acetate) dropwise while heating and stirring until the solid just dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce it.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process.[6] It is highly effective for separating compounds with different polarities.[1]

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before running a column, it is essential to determine the optimal solvent system using TLC.[7] The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.3-0.4.[8]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

TLC_Optimization cluster_0 TLC Plate Preparation cluster_1 Elution and Visualization cluster_2 Analysis and Selection Spot Spot crude mixture on TLC plate Elute Develop plate in eluent Spot->Elute Visualize Visualize under UV light Elute->Visualize Measure Calculate Rf values Visualize->Measure Select Select eluent with target Rf ~0.3-0.4 Measure->Select

Caption: TLC optimization workflow.

Column Packing and Running
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[9]

  • Slurry Packing: In a beaker, create a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.[9] Add another layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading").[8] Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply gentle pressure (using compressed air or a pump) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the final product should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting

IssuePossible CauseSolution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower boiling point solvent, or a more dilute solution.
Poor separation in column chromatography Inappropriate solvent system or poorly packed column.Re-optimize the eluent using TLC. Repack the column carefully to avoid channels.
Compound won't crystallize Solution is not saturated, or nucleation is inhibited.Evaporate some solvent to increase concentration. Try scratching the flask or adding a seed crystal.

Conclusion

The protocols detailed in this application note provide robust methods for the purification of this compound. By carefully selecting the appropriate technique and optimizing the experimental parameters, researchers can consistently obtain this valuable intermediate in high purity, ensuring the integrity and success of their subsequent research and development activities.

References

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-3-oxopropanoate.
  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE.
  • BLDpharm. (n.d.). Ethyl 3-(4-Isopropylphenyl)-3-oxopropanoate.
  • ChemScene. (n.d.). Ethyl 3-oxo-4-phenylbutanoate.
  • BenchChem. (2025). Application Note: Purification of Ethyl 3-oxo-4-phenylbutanoate by Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Magritek. (n.d.). Column Chromatography.
  • University of Alberta. (n.d.). Column chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2025). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Tyler Parra. (2020, July 16). How To Recrystallize A Solid [Video]. YouTube.
  • University of Wisconsin-Madison. (n.d.). Flash Column Chromatography.
  • PubChem. (n.d.). Tert-butyl 3-(4-ethylphenyl)propanoate.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemicalBook. (n.d.). ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Sources

Application Notes and Protocols for the Analytical Characterization of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile intermediate in the preparation of various pharmaceutical and bioactive molecules. The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical factors in drug discovery and development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols herein are designed to be self-validating and are grounded in established scientific principles.

A key structural feature of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers. This tautomerism is influenced by factors such as solvent polarity and temperature and can be readily investigated using spectroscopic techniques.[1]

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms. Both ¹H and ¹³C NMR are essential for the unambiguous characterization of the title compound.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning.[1]

    • Lock the spectrometer on the deuterium signal of the solvent.[1]

    • Shim the magnetic field to achieve homogeneity and sharp signals.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing and Analysis: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Integrate the signals and assign the chemical shifts relative to a reference standard (e.g., TMS).

Expected ¹H NMR Data (in CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d2HAromatic protons ortho to the carbonyl group
~7.50d2HAromatic protons meta to the carbonyl group
~4.20q2H-OCH₂CH₃
~3.95s2H-COCH₂CO- (keto form)
~1.35s9H-C(CH₃)₃
~1.25t3H-OCH₂CH₃

Note: The presence of the enol tautomer may result in additional signals, including a broad singlet for the enolic proton.

¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.[1]

Expected ¹³C NMR Data (in CDCl₃, 75.5 MHz)

Chemical Shift (δ, ppm)Assignment
~195Ketone Carbonyl (C=O)
~170Ester Carbonyl (C=O)
~158Aromatic C-C(CH₃)₃
~132Aromatic C-H
~128Aromatic C-H
~126Aromatic C-H
~62-OCH₂CH₃
~45-COCH₂CO-
~35-C(CH₃)₃
~31-C(CH₃)₃
~14-OCH₂CH₃

Note: Predicted characteristic shifts for similar β-keto esters include a signal for the ester carbonyl carbon around δ 170 ppm and another for the α-keto group at approximately δ 200 ppm.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Assign Signals integrate->assign interpret Interpret Structure assign->interpret

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.[1]

IR Spectroscopy Protocol

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr) to create a thin film.[1]

    • Solution: Prepare a 5-10% solution in a suitable solvent (e.g., chloroform) that is transparent in the region of interest.[1]

  • Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference.[1] Perform a background scan.[1]

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

  • Data Processing and Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands.[1]

Expected IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
~3050C-H stretchAromatic
~2960C-H stretchAliphatic (tert-butyl, ethyl)
~1740C=O stretchEster
~1685C=O stretchKetone (conjugated)
~1600C=C stretchAromatic ring
~1220C-O stretchEster

Note: The carbonyl stretching frequencies can be influenced by conjugation.[3] For β-keto esters, a doublet for the C=O stretches is often observed.[4]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Thin Film or Solution background Run Background Scan prep->background sample_scan Run Sample Scan background->sample_scan process Process Spectrum sample_scan->process identify Identify Characteristic Bands process->identify

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are essential for assessing the purity of this compound, while mass spectrometry provides information on its molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the main component and non-volatile impurities.[5]

HPLC Protocol

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[6]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities.[5]

GC-MS Protocol

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure elution of the compound.

    • Injector Temperature: 250 °C.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Scan Range: m/z 40-450.[5]

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): m/z = 248.32

  • Key Fragmentation Ions: Expect characteristic fragments corresponding to the loss of the ethoxy group, the tert-butyl group, and other structurally significant cleavages. High-resolution mass spectrometry (HRMS) can be used to validate the molecular weight and fragmentation patterns.[7]

Purity and Stability

To maintain the purity and stability of this compound, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) to prevent hydrolysis of the ester group.[7] When handling, the use of anhydrous solvents is advisable.[7]

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR and IR spectroscopy for structural elucidation, along with HPLC and GC-MS for purity assessment, ensures a thorough understanding of the compound's identity and quality. Adherence to these protocols will enable researchers and drug development professionals to confidently utilize this important synthetic intermediate in their work.

References

  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
  • Ester infrared spectra. ORGANIC SPECTROSCOPY INTERNATIONAL.
  • The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society.
  • NMR Chemical Shifts. The Journal of Organic Chemistry.
  • This compound. Benchchem.
  • Carbonyl compounds - IR spectroscopy.
  • Infrared Spectroscopy. Illinois State University.
  • Ethyl 3-oxo-4-phenylbutanoate. Benchchem.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia.
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Benchchem.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Pyrazoles Using Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development.[1][2][3] We focus on the utilization of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a versatile β-ketoester precursor. The core of this guide is the Knorr pyrazole synthesis, a robust and efficient cyclocondensation reaction.[4][5] We will explore the underlying reaction mechanism, provide detailed, step-by-step experimental protocols, and discuss critical parameters for optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery.

Scientific Foundation: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative is a cornerstone of heterocyclic chemistry, widely known as the Knorr pyrazole synthesis.[4][5] This reaction is valued for its efficiency, reliability, and the high yields often achieved due to the formation of a stable aromatic pyrazole ring.[5]

Reaction Principle: The process leverages the reactivity of this compound, which possesses two key electrophilic sites: a ketone and an ester carbonyl group. The reaction is typically initiated by the condensation of a hydrazine derivative with the more reactive ketone group of the β-ketoester to form a hydrazone intermediate.[5] Following this, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl leads to cyclization.[5] The subsequent elimination of ethanol drives the reaction towards the formation of the final pyrazolone product, which exists in tautomeric equilibrium with its more stable aromatic pyrazole form.[5][6] The reaction is often facilitated by a catalytic amount of acid.[4][7]

Reaction Mechanism & Workflow Visualization

To fully comprehend the transformation, the following diagrams illustrate the chemical mechanism and the overall experimental procedure.

Mechanism of Pyrazole Formation

The diagram below outlines the step-by-step mechanism for the acid-catalyzed reaction between this compound and hydrazine hydrate.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization & Aromatization A Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate + H+ B Protonated Ketone A->B Protonation D Initial Adduct C Hydrazine (H2N-NH2) C->B Nucleophilic Attack E Hydrazone Intermediate + H2O + H+ D->E Dehydration F Hydrazone Intermediate E->F Proceeds to Cyclization G Cyclized Intermediate (Hemiaminal) F->G Intramolecular Nucleophilic Attack on Ester H 5-(4-tert-butylphenyl)-2,4-dihydro- 3H-pyrazol-3-one (Pyrazolone Tautomer) G->H Elimination of EtOH I 5-(4-tert-butylphenyl)-1H-pyrazol-3-ol (Pyrazole Tautomer) [STABLE PRODUCT] H->I Tautomerization

Caption: Knorr pyrazolone synthesis mechanism.

General Experimental Workflow

This flowchart provides a high-level overview of the entire synthesis process, from preparation to final product analysis.

G start Start prep Reagent Preparation & Stoichiometry Calculation start->prep setup Reaction Setup (Flask, Condenser, Stirrer) prep->setup reaction Reaction Execution (Heating under Reflux) setup->reaction monitor Monitor Progress via TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Precipitation & Filtration) monitor->workup Complete purify Purification (Recrystallization) workup->purify characterize Product Characterization (NMR, MS, MP) purify->characterize end End characterize->end

Caption: High-level experimental workflow for pyrazole synthesis.

Detailed Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7]

Protocol 1: Synthesis of 5-(4-tert-butylphenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis using the parent hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (~64-80% solution in water)

  • 1-Propanol or Ethanol

  • Glacial Acetic Acid (as catalyst)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper for vacuum filtration

  • TLC plates (silica gel)

Procedure:

  • Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5.0 g, 1.0 eq) and 1-propanol (30 mL).[5][7]

  • Hydrazine Addition: While stirring, add hydrazine hydrate (2.0 eq) to the mixture. An excess of hydrazine is used to ensure complete consumption of the limiting ketoester.[6]

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to catalyze the reaction.[5][7]

  • Heating: Attach a reflux condenser and heat the reaction mixture to approximately 100-110°C (gentle reflux) with continuous stirring.[5][7]

  • Reaction Monitoring: After 1 hour, monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a mobile phase (e.g., 30% ethyl acetate / 70% hexanes). Spot the starting material in one lane and the reaction mixture in another. The reaction is complete when the starting ketoester spot is no longer visible.[4][5]

  • Product Precipitation (Work-up): Once the reaction is complete, remove the flask from the heat. While the solution is still hot and stirring, carefully add 50-60 mL of cold distilled water to induce precipitation of the product.[5][7]

  • Crystallization and Isolation: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.[7] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water or a cold ethanol/water mixture to remove any soluble impurities.

  • Drying: Dry the product thoroughly, either by air-drying or in a vacuum oven at a low temperature (e.g., 50-60°C).

Protocol 2: Synthesis of 5-(4-tert-butylphenyl)-1-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol adapts the procedure for a substituted hydrazine, such as phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Diethyl ether (for crystallization)

Procedure:

  • Reagent Reaction: In a round-bottom flask, carefully mix this compound (1.0 eq) and phenylhydrazine (1.0-1.1 eq).[8] The addition can be slightly exothermic.[8] Using glacial acetic acid as the solvent can often improve reaction rates.

  • Heating: Heat the mixture under reflux (typically 135-145°C if neat, or boiling point of the solvent) for 1-2 hours.[8]

  • Isolation: After the heating period, cool the resulting mixture or heavy syrup in an ice-water bath.[8]

  • Crystallization: Add a small volume of diethyl ether and stir or scratch the flask vigorously to induce crystallization of the crude product.[8]

  • Purification: Collect the crude solid by vacuum filtration. The product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-phenyl pyrazolone.[8]

Data, Results, and Characterization

The successful synthesis of the target pyrazole should be confirmed by standard analytical techniques.

Expected Results: The Knorr synthesis is known for its high efficiency. The protocols described above are expected to produce the desired pyrazole products in good to excellent yields.

PrecursorHydrazine ReagentTypical SolventExpected ProductTypical Yield Range
This compoundHydrazine Hydrate1-Propanol / Acetic Acid5-(4-tert-butylphenyl)-1H-pyrazol-3-ol75-90%
This compoundPhenylhydrazineAcetic Acid / Ethanol5-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-3-ol70-85%

Product Characterization:

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor reaction progress and assess the purity of the final product.

  • Melting Point (MP): A sharp melting point range is indicative of a pure crystalline compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the synthesized pyrazole. The spectra will confirm the presence of the tert-butyl group, the aromatic rings, and the pyrazole ring protons and carbons.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups and confirm the disappearance of the starting material's ester carbonyl peak.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is lower than expected, ensure the reaction has gone to completion using TLC. An extended reaction time or a slight increase in the amount of acid catalyst may be necessary. Ensure the precipitation and recrystallization steps are performed carefully to minimize product loss.

  • Impure Product: Impurities often arise from unreacted starting materials or side reactions. Effective purification, primarily through recrystallization from an appropriate solvent (e.g., ethanol, ethanol/water), is crucial. Column chromatography can be employed for difficult separations.[11]

  • Regioselectivity: When using unsymmetrical β-dicarbonyl compounds and substituted hydrazines, mixtures of regioisomers can sometimes form.[1] For the specified precursor, the initial reaction at the more electrophilic ketone is highly favored, leading to excellent regioselectivity.

  • Tautomerism: Remember that the product exists as tautomers. While often drawn as the pyrazolone (keto) form, characterization data, particularly NMR, will typically align more closely with the aromatic pyrazole (enol) form, which is generally more stable.[5][6]

Conclusion

The synthesis of pyrazoles via the Knorr cyclocondensation of this compound is a highly efficient, versatile, and reproducible method.[4] The protocols outlined in this guide provide a solid foundation for researchers to access these valuable heterocyclic scaffolds, which are integral to the discovery of new therapeutic agents.[2][12][13] Careful execution of the experimental procedure and diligent monitoring are key to achieving high yields of pure product.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 478-504. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Supporting Information. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4439. [Link]

  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018). International Journal of Recent Research and Review, XI(1). [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). International Journal of ChemTech Research, 2(4), 1895-1901. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports, 14(1). [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances, 13(43), 30453-30477. [Link]

  • Synthesis of pyrazole derivatives: Reagents and Conditions. (n.d.). ResearchGate. [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2013). International Journal of PharmTech Research, 5(4), 1473-1486. [Link]

  • REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANOACETYLHYDRAZIDE AND THEIR DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology, 3(3). [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(15), 5824. [Link]

  • Current status of pyrazole and its biological activities. (2013). Bioorganic & Medicinal Chemistry, 21(19), 5620-5632. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(4), 1184-1190. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Pyrazole and Pyrazolone Scaffolds from Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of β-Ketoesters in Heterocyclic Chemistry

The reaction between β-ketoesters, such as Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, and hydrazine derivatives represents a cornerstone of modern heterocyclic synthesis. This powerful cyclocondensation reaction, famously known as the Knorr pyrazole synthesis, provides an efficient and highly versatile route to pyrazole and pyrazolone ring systems.[1][2] These scaffolds are of immense interest in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3]

The 4-tert-butylphenyl moiety of the starting ester offers a lipophilic handle, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide provides a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and the critical parameters that govern the synthesis of these valuable heterocyclic compounds.

Pillar 1: Mechanistic Insights and Regiochemical Control

The fundamental transformation involves the condensation of the 1,3-dicarbonyl system of the β-ketoester with a hydrazine derivative.[1] The reaction's outcome is primarily dictated by the nature of the hydrazine used and the reaction conditions, leading to two main classes of products: pyrazolones or substituted pyrazoles.

Pathway A: Synthesis of Pyrazol-3-ones

When this compound reacts with unsubstituted hydrazine (e.g., hydrazine hydrate), the reaction proceeds via a well-defined pathway. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic ketone carbonyl. This is mechanistically favored over an attack on the ester carbonyl. The resulting hydrazone intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl. This is followed by the elimination of an ethanol molecule to yield the stable 5-(4-tert-butylphenyl)-1H-pyrazol-3(2H)-one.[4][5] This product exists in a tautomeric equilibrium with its enol form, 5-(4-tert-butylphenyl)-1H-pyrazol-3-ol, though the keto form is often predominant in the solid state.[4][6]

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Ketoester Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Acyl Substitution Pyrazolone 5-(4-tert-butylphenyl) -1H-pyrazol-3(2H)-one Cyclized->Pyrazolone Elimination (-EtOH)

Caption: Reaction pathway for the synthesis of a pyrazolone derivative.

Pathway B: Synthesis of N-Substituted Pyrazoles

The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) introduces an additional layer of complexity and synthetic utility. The reaction with a monosubstituted hydrazine like phenylhydrazine (PhNHNH₂) can lead to two possible regioisomeric pyrazole products. The regioselectivity is determined by which nitrogen atom of the hydrazine initiates the attack and which carbonyl group of the β-ketoester is attacked first.

Typically, the reaction is initiated by the more nucleophilic terminal nitrogen of the substituted hydrazine attacking the ketone. Subsequent cyclization and dehydration yield the thermodynamically stable aromatic pyrazole ring. For instance, the reaction with phenylhydrazine predominantly yields 5-(4-tert-butylphenyl)-2-phenyl-1H-pyrazol-3(2H)-one, which is a tautomer of the more stable aromatic 5-(4-tert-butylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The formation of a fully aromatic pyrazole system is a strong driving force for this reaction.[7][8]

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Products (Regioisomers) Ketoester Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate Hydrazone Phenylhydrazone Intermediate Ketoester->Hydrazone Condensation SubHydrazine Phenylhydrazine (PhNHNH2) SubHydrazine->Hydrazone Pyrazole_A 1-Phenyl-5-aryl-pyrazolone (Major Product) Hydrazone->Pyrazole_A Cyclization & Dehydration Pyrazole_B 1-Phenyl-3-aryl-pyrazolone (Minor Product) Hydrazone->Pyrazole_B Alternative Cyclization

Caption: Regiochemical outcomes in N-substituted pyrazole synthesis.

Pillar 2: Validated Experimental Protocols

The following protocols provide robust and reproducible methods for the synthesis of pyrazolone and N-phenylpyrazole derivatives.

Protocol 1: Synthesis of 5-(4-tert-butylphenyl)-1H-pyrazol-3(2H)-one

This protocol details the reaction with hydrazine hydrate to form the pyrazolone core structure.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 1.2 eq)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 19.1 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: To the stirred solution, add 3-4 drops of glacial acetic acid. This acid catalyst facilitates the initial condensation step.[1][9] Then, add hydrazine hydrate (e.g., 1.43 g of 80% solution, 22.9 mmol) dropwise over 5 minutes. The reaction is exothermic; a slight warming of the flask may be observed.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexane). The reaction is typically complete within 3-5 hours, as indicated by the consumption of the starting ketoester.[5]

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate as a white solid. If not, slowly add cold water to the flask until precipitation is complete.

  • Purification: Collect the solid product by vacuum filtration, washing it with a small amount of cold ethanol to remove soluble impurities. Dry the product in a vacuum oven to obtain pure 5-(4-tert-butylphenyl)-1H-pyrazol-3(2H)-one.

Protocol 2: Synthesis of 5-(4-tert-butylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol outlines the synthesis using phenylhydrazine, leading to an N-substituted pyrazolone.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 19.1 mmol) and phenylhydrazine (e.g., 2.27 g, 20.9 mmol).

  • Solvent and Catalyst: Add glacial acetic acid (30 mL). The acid serves as both the solvent and the catalyst for the cyclocondensation.

  • Reaction Execution: Heat the mixture under reflux (approximately 118°C) for 4-6 hours. The higher temperature ensures the cyclization and dehydration to the stable aromatic ring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) with stirring. This will precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the desired 5-(4-tert-butylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Pillar 3: Data Summary and Workflow Visualization

Comparative Reaction Data

The choice of hydrazine derivative and solvent system significantly influences the reaction outcome. The following table summarizes typical conditions.

Hydrazine DerivativeSolventCatalystTemp (°C)Time (h)Major ProductTypical Yield (%)
Hydrazine HydrateEthanolAcetic AcidReflux (~80)3-55-(4-tert-butylphenyl)-1H-pyrazol-3(2H)-one85-95
PhenylhydrazineAcetic AcidNone (Solvent)Reflux (~118)4-65-(4-tert-butylphenyl)-2-phenyl-pyrazol-3-one80-90
MethylhydrazineEthanolAcetic AcidReflux (~80)4-6Mixture of regioisomers75-85
ThiosemicarbazideEthanol / NaOHNaOHReflux (~80)6-8N-thiocarbamoyl-pyrazolone derivative70-80
General Experimental Workflow

The synthesis, purification, and characterization follow a logical and systematic workflow, ensuring the integrity of the final compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization Setup 1. Reaction Setup (Flask, Stirrer, Solvent) Addition 2. Reagent Addition (Ketoester, Hydrazine, Catalyst) Setup->Addition Reaction 3. Heating & Reflux (Monitor by TLC) Addition->Reaction Cooldown 4. Cooldown & Precipitation Reaction->Cooldown Filter 5. Vacuum Filtration & Washing Cooldown->Filter Dry 6. Drying (Vacuum Oven) Filter->Dry Recrystal 7. Recrystallization (Optional) Dry->Recrystal Analysis 8. Structural Analysis (NMR, MS, IR, MP) Recrystal->Analysis

Caption: General experimental workflow for pyrazole synthesis.

Conclusion and Outlook

The reaction of this compound with hydrazine derivatives is a highly reliable and adaptable method for generating core heterocyclic structures for drug discovery. By carefully selecting the hydrazine component and controlling the reaction conditions, researchers can predictably synthesize a diverse library of pyrazolone and pyrazole derivatives. The protocols and data provided herein serve as a comprehensive resource for scientists aiming to leverage this powerful chemical transformation in the development of novel therapeutic agents.

References

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Varvounis, G., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available at: [Link]

Sources

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Versatile Ketoester

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate biological activity of the target molecules. This compound is a quintessential example of a strategic building block, prized for its dual-reactive nature and valuable chemical motifs.[1][2] As a β-ketoester, it possesses two key reactive sites: the ketone carbonyl and the active methylene group, enabling a wide array of chemical transformations.

The presence of the 4-tert-butylphenyl group is particularly significant. The bulky, lipophilic tert-butyl moiety can enhance binding affinity to hydrophobic pockets in biological targets, improve metabolic stability by sterically hindering enzymatic degradation, and modulate the overall pharmacokinetic profile of a drug candidate. This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of two pharmaceutically relevant scaffolds: pyrazole derivatives and precursors for bupropion analogues.

Application 1: Synthesis of 4-(4-tert-butylphenyl)-1H-pyrazol-5(4H)-one Derivatives

Scientific Rationale: The synthesis of pyrazole and pyrazolone rings is a cornerstone of pharmaceutical development, with these heterocycles appearing in numerous approved drugs, including analgesics, anti-inflammatory agents, and kinase inhibitors.[3][4] The most direct and reliable method for constructing a pyrazole ring from a β-ketoester is the Knorr pyrazole synthesis.[4] This reaction involves the cyclocondensation of the β-ketoester with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine onto the ester carbonyl, culminating in cyclization and elimination of ethanol to form the stable pyrazolone ring.[4]

The use of this compound in this synthesis directly embeds the desirable 4-tert-butylphenyl moiety into the final heterocyclic product, providing a rapid route to a library of potentially bioactive compounds.

Workflow for Knorr Pyrazole Synthesis

Knorr_Synthesis A This compound C Reaction Vessel (Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Work-up (Cooling, Precipitation) C->D Reaction Completion E Filtration & Washing D->E Precipitate Formation F Purification (Recrystallization) E->F G Final Product: 4-(4-tert-butylphenyl)-1H-pyrazol-5(4H)-one F->G Pure Intermediate

Caption: Knorr synthesis workflow for pyrazolone intermediates.

Detailed Experimental Protocol: Synthesis of 4-(4-tert-butylphenyl)-1H-pyrazol-5(4H)-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 1.1 eq)

  • Ethanol (Absolute, sufficient to make a ~0.5 M solution)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Distilled Water (for washing)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 24.8 g, 0.1 mol) in absolute ethanol (200 mL).

  • Reagent Addition: To the stirring solution, add a catalytic amount of glacial acetic acid (e.g., 0.6 g, 0.01 mol). Subsequently, add hydrazine hydrate (e.g., 6.9 g of 80% solution, ~0.11 mol) dropwise over 5 minutes. The addition may be slightly exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (~78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketoester spot disappears.

  • Product Isolation (Work-up): After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of ice-cold distilled water (2 x 50 mL) to remove any unreacted hydrazine hydrate and salts.

  • Drying and Purification: Dry the collected solid in a vacuum oven at 60 °C. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a white to off-white crystalline solid.

Data Summary
CompoundMolecular Weight ( g/mol )Molar Eq.Typical Yield (%)Purity (by HPLC/NMR)
This compound248.321.0->95%
Hydrazine Hydrate (80%)50.06 (as hydrate)1.1--
4-(4-tert-butylphenyl)-1H-pyrazol-5(4H)-one216.28-85-95%>98%

Application 2: A Key Precursor for Bupropion Analogues

Scientific Rationale: Bupropion is a widely prescribed antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor.[5] Its synthesis and the development of its analogues are of significant interest.[5][6] The core structure of bupropion is an α-aminoketone. A common synthetic route starts with a propiophenone derivative, which undergoes α-bromination followed by nucleophilic substitution with tert-butylamine.[7][8]

This compound can serve as a precursor to the required 4'-tert-butylpropiophenone intermediate via a simple hydrolysis and decarboxylation sequence, often referred to as ketonic decarboxylation of a β-ketoacid. This two-step, one-pot process provides a clean and efficient route to the necessary ketone, which is the direct precursor for the subsequent halogenation and amination steps. Greener synthetic approaches often seek to replace hazardous reagents like liquid bromine with alternatives such as N-bromosuccinimide (NBS).[7]

Workflow for Synthesis of Bupropion Precursor

Bupropion_Precursor_Synthesis cluster_0 Step 1: Hydrolysis & Decarboxylation cluster_1 Step 2: α-Bromination A This compound C Heat / Reflux A->C B Aqueous Acid (e.g., H2SO4) B->C D Intermediate: 4'-tert-Butylpropiophenone C->D E 4'-tert-Butylpropiophenone G Solvent (e.g., CCl4) Reflux E->G F N-Bromosuccinimide (NBS) AIBN (catalyst) F->G H Intermediate: 2-Bromo-1-(4-tert-butylphenyl)propan-1-one G->H

Caption: Two-step synthesis of a key brominated bupropion precursor.

Detailed Experimental Protocol: Synthesis of 2-Bromo-1-(4-tert-butylphenyl)propan-1-one

Part A: Synthesis of 4'-tert-Butylpropiophenone

Materials:

  • This compound (1.0 eq)

  • Sulfuric Acid (3 M aqueous solution)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine this compound (e.g., 24.8 g, 0.1 mol) and 3 M sulfuric acid (250 mL).

  • Reaction Execution: Heat the biphasic mixture to reflux with vigorous stirring. Carbon dioxide evolution will be observed. Continue refluxing for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, CAUTION: effervescence ), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4'-tert-butylpropiophenone, which can be purified by vacuum distillation if necessary.

Part B: α-Bromination to 2-Bromo-1-(4-tert-butylphenyl)propan-1-one

Materials:

  • 4'-tert-Butylpropiophenone (from Part A, 1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Azobisisobutyronitrile (AIBN, 0.02 eq, radical initiator)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Standard laboratory glassware for reflux with protection from light (e.g., foil-wrapped flask)

Procedure:

  • Reaction Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 4'-tert-butylpropiophenone (e.g., 19.0 g, 0.1 mol) in CCl₄ (200 mL).

  • Reagent Addition: Add N-bromosuccinimide (18.7 g, 0.105 mol) and AIBN (0.33 g, 0.002 mol) to the solution.

  • Reaction Execution: Heat the mixture to reflux. The reaction is typically complete within 1-3 hours. Monitor by TLC. During the reaction, the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface.

  • Work-up: Cool the mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The resulting crude bromo-ketone is often used in the next step without further purification, but can be purified by chromatography if required. This intermediate is now ready for reaction with tert-butylamine to form the bupropion analogue backbone.

Safety and Handling

  • This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.[10]

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Keep away from combustible materials.

  • Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. Should be substituted with a safer solvent like acetonitrile whenever possible. All operations must be performed in a certified chemical fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[11][12][13]

Conclusion

This compound stands out as a highly effective and versatile starting material for constructing complex pharmaceutical intermediates. Its inherent reactivity as a β-ketoester allows for straightforward entry into important heterocyclic systems like pyrazolones. Furthermore, it serves as an efficient precursor to substituted propiophenones, which are key intermediates in the synthesis of major drugs like bupropion and its derivatives. The protocols and rationale presented here underscore its strategic importance and provide a practical guide for researchers in drug discovery and development.

References

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. [Link]

  • Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of Medicinal Chemistry, 53(5), 2204–2214. [Link]

  • Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. [Link]

  • Ikemoto, T., Tokuda, O., & Gao, W. G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(12), 2196. [Link]

  • Andrew, O. B., Sherwood, J. R., & Hurst, G. A. (2022). A greener synthesis of the antidepressant bupropion hydrochloride. Journal of Chemical Education, 99(9), 3246–3252. [Link]

  • de Fátima, A., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Jugmohan, J., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. [Link]

  • Litskan, E., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • ResearchGate. Synthesis of pyrazole derivatives: Reagents and Conditions. [Link]

  • Lowe, J. T., et al. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 10(7), 1046–1051. [Link]

  • Panayides, J.-L., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Ramón, R., & Cembellín, F. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1003. [Link]

  • Ethyl Tert Butyl Ether - Safety Data Sheet. (2017). [Link]

  • Quiroga, J., & Trilleras, J. (2014). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 18(2), 229-247. [Link]

  • PubChem. Ethyl 3-(4-methylphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. ACS Medicinal Chemistry Letters, 1(1), 11-15. [Link]

Sources

Application Notes and Protocols: Selective Reduction of the Keto Group in Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of β-keto esters to their corresponding β-hydroxy esters is a pivotal transformation in organic synthesis. These products are valuable chiral building blocks for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[1][2] Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a prochiral β-keto ester, and its reduction to ethyl 3-(4-tert-butylphenyl)-3-hydroxypropanoate introduces a stereocenter, making the stereoselectivity of this transformation a critical consideration. This document provides a comprehensive guide to the protocols for the reduction of the keto group in this substrate, with a focus on achieving high yield and selectivity. We will explore both achiral and asymmetric reduction strategies, detailing the underlying principles and providing field-proven experimental procedures.

Understanding the Substrate and Reaction

This compound contains two carbonyl groups: a ketone and an ester. The ketone is generally more reactive towards nucleophilic reducing agents like sodium borohydride (NaBH₄) than the ester.[3][4] This difference in reactivity allows for the selective reduction of the keto group.

The primary challenge and opportunity in this reaction lie in controlling the stereochemistry of the newly formed hydroxyl group. The reduction of the planar ketone can lead to the formation of two enantiomers. Therefore, the choice of reducing agent and reaction conditions is paramount in determining the stereochemical outcome, which can range from a racemic mixture to a highly enantioenriched product.

Achiral Reduction Protocol using Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild, inexpensive, and readily available reducing agent suitable for the selective reduction of ketones and aldehydes.[4] It is a safer alternative to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would likely reduce both the ketone and the ester.

Principle of the Method

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone.[5][6] This attack breaks the carbon-oxygen π-bond, forming a new carbon-hydrogen bond and an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, yields the final alcohol product.[6][7]

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol or ethanol (approximately 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and hydrogen gas evolution may be observed. Maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose any excess NaBH₄.

  • Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Reduce the volume of the solvent on a rotary evaporator. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude ethyl 3-(4-tert-butylphenyl)-3-hydroxypropanoate can be purified by flash column chromatography on silica gel if necessary.

Data Presentation
ParameterCondition
Substrate This compound
Reducing Agent Sodium Borohydride (NaBH₄)
Stoichiometry 1.0 - 1.5 equivalents of NaBH₄
Solvent Methanol or Ethanol
Temperature 0 °C to room temperature
Reaction Time 1 - 3 hours
Typical Yield >90% (crude)
Stereoselectivity Racemic mixture
Workflow Diagram

NaBH4_Reduction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at 0 °C add_nabh4->react Monitor by TLC quench Quench with NH₄Cl react->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with H₂O/Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Final Product purify->product

Caption: Workflow for the achiral reduction of this compound using sodium borohydride.

Asymmetric Reduction Strategies

For applications requiring enantiomerically pure β-hydroxy esters, asymmetric reduction methods are essential. These methods employ chiral catalysts or reagents to influence the facial selectivity of the hydride attack on the prochiral ketone.

Biocatalytic Reduction

Enzyme-catalyzed reductions, particularly using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are powerful tools for asymmetric synthesis.[1][8] These methods offer high enantioselectivity under mild, environmentally friendly conditions.[9]

Principle: Ketoreductases are enzymes that catalyze the stereospecific reduction of ketones to alcohols using a cofactor like NADPH or NADH as the hydride source.[9] The enzyme's chiral active site dictates the facial selectivity of the hydride transfer, leading to the formation of a single enantiomer of the product.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[10][11] It utilizes a chiral oxazaborolidine catalyst in combination with a borane source.

Principle: The chiral oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor.[12] The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, directing the hydride attack to one face of the carbonyl group.[12][13] This results in a predictable and high level of enantioselectivity.[14]

Asymmetric Reduction Protocol using a CBS Catalyst

Materials:

  • This compound

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add the CBS catalyst (5-10 mol%).

  • Reaction Setup: Add anhydrous THF (approximately 20 mL per gram of substrate) to the flask and cool the mixture to -20 °C.

  • Borane Addition: Slowly add the borane solution (BH₃·SMe₂ or BH₃·THF, 1.0-1.2 eq) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Add 1M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash them sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Comparative Data for Reduction Methods
MethodReducing SystemKey FeaturesStereoselectivity
Achiral Reduction NaBH₄ in MeOH/EtOHSimple, inexpensive, high yield.Racemic (0% ee)
Biocatalytic Ketoreductase/YeastMild conditions, environmentally friendly.High to excellent (often >95% ee)
CBS Reduction CBS catalyst + BoranePredictable stereochemistry, broad substrate scope.High to excellent (typically >90-99% ee)[14]
Reaction Mechanism Visualization

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Stereoselective Reduction cluster_workup_final Workup CBS CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS->Activated_Complex + BH₃ Borane BH₃ Coordination_Complex Coordinated Ketone Complex Activated_Complex->Coordination_Complex + Ketone Ketone Substrate (Ketone) Hydride_Transfer Hydride Transfer (Transition State) Coordination_Complex->Hydride_Transfer Intramolecular Hydride Delivery Alkoxyborane Alkoxyborane Product Hydride_Transfer->Alkoxyborane Forms C-H and O-B bonds Workup Acidic Workup (e.g., HCl/H₂O) Alkoxyborane->Workup Hydrolysis Final_Product Chiral Alcohol Workup->Final_Product

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Conclusion

The reduction of the keto group in this compound is a versatile transformation that can be tailored to produce either a racemic or a highly enantioenriched β-hydroxy ester. For simple achiral synthesis, sodium borohydride provides a straightforward and high-yielding protocol. For the production of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries, asymmetric methods such as biocatalytic reduction or the Corey-Bakshi-Shibata reduction are the preferred choices. The selection of the appropriate protocol will depend on the specific requirements of the synthesis, including cost, scale, and the desired stereochemical purity of the final product.

References

  • Heidl, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(12), 5143–5156. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • O'Brien, P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26345-26357. [Link]

  • Stewart, J. D., et al. (2006). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Organic Letters, 8(23), 5345–5348. [Link]

  • Sih, C. J., et al. (1985). Enantioselective Reductions of β-keto-Esters by Bakers' Yeast. Journal of the American Chemical Society, 107(10), 2993–2994. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. In Organic Chemistry I. eCampusOntario Pressbooks. [Link]

  • Various Authors. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]

  • Ranu, B. C., et al. (2002). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Indian Journal of Chemistry - Section B, 41B(5), 1042-1044. [Link]

  • Zhang, J., & Li, Y. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Zhang, Z., et al. (2020). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 53(10), 2354–2368. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • de Gonzalo, G., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(22), 5438. [Link]

  • Righi, G., et al. (2007). Synthetic studies of β-ketoesters. Arkivoc, 2007(13), 136-145. [Link]

  • Scheuermann, M. L., & Zhdankin, V. V. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education, 100(2), 794–799. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Wikipedia. (2023, November 29). Corey–Itsuno reduction. [Link]

  • Hutchins, R. O., & Hutchins, M. K. (1970). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. [Link]

  • LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • ResearchGate. (n.d.). Kinetic resolution of β-keto esters (A,B). [Link]

  • ResearchGate. (2016, August 6). (PDF) Mastering β-keto esters. [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric hydrogenation of β‐aryl β‐keto esters.[a]. [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Wong, C. H., & Lin, G. (2003). Synthesis of B-keto esters.
  • Dias, L. R. S., et al. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. Anais da Academia Brasileira de Ciências, 90(1), 273-285. [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • NRO-Chemistry. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

  • Wuest, W. M., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5634. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • List, B., et al. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. Chemical Science, 14(17), 4561-4566. [Link]

  • Chattopadhyay, S., & Mamdapur, V. R. (1994). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 106(4), 933-937. [Link]

  • Minagawa, M., & Nakahara, Y. (1989). Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a valuable β-keto ester intermediate crucial in the synthesis of more complex molecular architectures in pharmaceutical and materials science. Achieving a high yield of this compound is dependent on a nuanced understanding of the reaction mechanism and meticulous control over experimental parameters. This guide provides in-depth troubleshooting advice, optimized protocols, and the underlying chemical principles to empower researchers to overcome common challenges in its synthesis, which is most effectively achieved via a Crossed Claisen Condensation.

Section 1: The Underlying Chemistry - A Mechanistic Overview

The synthesis of this compound is a classic example of a Crossed Claisen Condensation . This reaction joins two different esters: one that can form an enolate (enolizable) and one that cannot (non-enolizable).[1][2] In this specific synthesis, ethyl acetate serves as the enolizable component, while an ester of 4-tert-butylbenzoic acid, such as ethyl 4-tert-butylbenzoate, acts as the non-enolizable electrophile.

The reaction proceeds through several key equilibrium steps. The overall success hinges on the final, irreversible deprotonation of the product, which drives the reaction to completion.[3][4] Understanding this is fundamental to troubleshooting.

Claisen_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Finalization EtOAc Ethyl Acetate (Enolizable) Enolate Ester Enolate (Nucleophile) EtOAc->Enolate Et4tBB Ethyl 4-tert-butylbenzoate (Non-enolizable) Tetrahedral Tetrahedral Intermediate Et4tBB->Tetrahedral Base Sodium Ethoxide (Base) Base->EtOAc Deprotonation (α-H) Enolate->Tetrahedral Nucleophilic Attack Product_Enolate Product Enolate (Resonance-Stabilized) Tetrahedral->Product_Enolate Elimination of EtO- & Deprotonation Final_Product Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate Product_Enolate->Final_Product Protonation Acid Acidic Workup (H3O+) Acid->Final_Product Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A1 Charge oven-dried flask with Sodium Ethoxide and Anhydrous Ethanol A2 Cool mixture to 0 °C (Ice Bath) A1->A2 A3 Slowly add Ethyl Acetate via syringe/addition funnel A2->A3 A4 Stir for 30-60 min at 0 °C to form enolate A3->A4 B1 Slowly add Ethyl 4-tert-butylbenzoate (dropwise) A4->B1 B2 Allow to warm to room temperature and stir overnight (12-18 h) B1->B2 C1 Cool reaction to 0 °C and quench by slowly adding dilute HCl (aq) until pH ~3-4 B2->C1 C2 Transfer to Separatory Funnel C1->C2 C3 Extract with Ethyl Acetate or DCM (x3) C2->C3 C4 Combine organic layers, wash with brine, dry over Na2SO4, filter C3->C4 D1 Concentrate in vacuo to obtain crude oil C4->D1 D2 Purify by Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) D1->D2 D3 Collect pure fractions and concentrate to yield final product D2->D3

Sources

Technical Support Center: Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crossed Claisen condensation reaction. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthesis, identify and mitigate side reactions, and ensure the integrity of your results.

Overview of the Synthesis and Potential Side Reactions

The synthesis of this compound is a classic example of a crossed Claisen condensation.[1] In this reaction, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl of ethyl 4-tert-butylbenzoate, which lacks α-hydrogens and thus cannot enolize. While this design is intended to produce a single primary product, several competing reactions can occur, impacting yield and purity.

The following diagram illustrates the intended reaction pathway and the most common side reactions encountered during this synthesis.

Claisen_Side_Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate NaOEt EAA Ethyl Acetoacetate (Self-Condensation) ETBB Ethyl 4-tert-butylbenzoate Product Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate (Desired Product) ETBB->Product Condensation Hydrolysis_Product 4-tert-butylbenzoic acid (Hydrolysis) ETBB->Hydrolysis_Product + H2O (Trace) Enolate->Product Condensation Enolate->EAA + Ethyl Acetate Decarb_Product 4-tert-butylacetophenone (Decarboxylation) Product->Decarb_Product 1. Hydrolysis 2. Heat (Workup)

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My final product yield is significantly lower than expected, and I've recovered a large amount of my starting materials. What went wrong?

A1: Low conversion in a Claisen condensation often points to issues with the base or the reaction equilibrium.

  • Causality: The Claisen condensation is a reversible reaction.[2][3][4] The final step, deprotonation of the β-keto ester product (pKa ≈ 11) by the alkoxide base, is what drives the reaction to completion by forming a stable enolate.[1][2] If this deprotonation does not occur efficiently, the equilibrium will not favor the product.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: A full equivalent of a strong base, like sodium ethoxide, is required. Using only a catalytic amount will result in poor yields because the base is consumed to deprotonate the product and drive the equilibrium forward.[2][4]

    • Ensure Anhydrous Conditions: Sodium ethoxide is highly reactive with water. Any moisture in your solvent or glassware will consume the base, reducing its effective concentration and preventing the formation of the necessary ester enolate. Ensure all glassware is oven-dried and solvents are appropriately distilled or sourced as anhydrous.

    • Check Base Quality: The sodium ethoxide should be a fine, dry powder. If it has been exposed to air, it may have decomposed. It is often best to use freshly prepared or newly purchased reagent.

Q2: My product is contaminated with a significant amount of ethyl acetoacetate. How do I prevent this?

A2: The presence of ethyl acetoacetate indicates that the self-condensation of ethyl acetate is competing with the desired crossed-condensation reaction.

  • Causality: Ethyl acetate can act as both the nucleophile (as its enolate) and the electrophile. If the enolate of ethyl acetate attacks another molecule of ethyl acetate instead of the intended target (ethyl 4-tert-butylbenzoate), it forms ethyl acetoacetate.[5][6][7]

  • Troubleshooting Steps:

    • Control Reagent Addition: The most effective strategy is to control the relative concentrations of the electrophiles. Slowly add the ethyl acetate to a mixture of the sodium ethoxide and the ethyl 4-tert-butylbenzoate. This ensures that the enolate, once formed, is in an environment with a high concentration of the desired electrophile (ethyl 4-tert-butylbenzoate), maximizing the probability of the crossed reaction over self-condensation.

    • Molar Ratio Adjustment: Using a slight excess of the non-enolizable ester (ethyl 4-tert-butylbenzoate) can also help favor the crossed Claisen product.[1]

Q3: I've isolated a byproduct that I've identified as 4-tert-butylacetophenone. How was this formed?

A3: The formation of 4-tert-butylacetophenone is a result of hydrolysis and subsequent decarboxylation of your β-keto ester product.

  • Causality: β-keto esters can be hydrolyzed to their corresponding β-keto acids, especially during an acidic workup.[8][9] β-keto acids are notoriously unstable and readily lose carbon dioxide upon gentle heating in a process called decarboxylation, which proceeds through a cyclic six-membered transition state to yield a ketone.[10][11][12][13]

  • Troubleshooting Steps:

    • Maintain Low Temperatures During Workup: When neutralizing the reaction mixture with acid, perform the addition slowly and in an ice bath to dissipate any heat generated.

    • Avoid Overheating: During solvent removal or distillation, avoid excessive temperatures that could promote decarboxylation of any residual β-keto acid.

    • Prompt Extraction: After acidification, promptly extract the product into an organic solvent. Prolonged exposure to the acidic aqueous environment can increase the extent of hydrolysis.

Q4: My workup yielded a significant amount of 4-tert-butylbenzoic acid. What is the cause?

A4: This indicates hydrolysis of your starting ester, ethyl 4-tert-butylbenzoate.

  • Causality: Using an incorrect base or having water in the reaction mixture can lead to saponification (base-mediated hydrolysis) of the ester starting material.[14][15] During the acidic workup, the resulting carboxylate salt is protonated to form the carboxylic acid.

  • Troubleshooting Steps:

    • Use the Correct Base: Never use hydroxide bases (like NaOH or KOH) for a Claisen condensation, as they will readily hydrolyze the esters.[15] Always use an alkoxide base.

    • Ensure Anhydrous Conditions: As mentioned in Q1, rigorously exclude water from your reaction to prevent hydrolysis of both the starting materials and the product.

Frequently Asked Questions (FAQs)

Q: Why is it critical to use sodium ethoxide as the base, and not sodium methoxide or sodium hydroxide?

A: The choice of base is crucial for two reasons: preventing hydrolysis and avoiding transesterification.

  • Hydrolysis: As discussed previously, sodium hydroxide would saponify the esters, leading to unwanted carboxylic acid byproducts.[14][15]

  • Transesterification: If you use an alkoxide that does not match the alcohol portion of your esters (e.g., using sodium methoxide with ethyl esters), you can get a mixture of products through transesterification.[14] For instance, ethyl 4-tert-butylbenzoate could be converted to methyl 4-tert-butylbenzoate. Using sodium ethoxide with ethyl esters ensures that even if the base attacks the ester carbonyl, the leaving group and the attacking group are identical, resulting in no net reaction.[15][16]

Q: What is the purpose of the final acidic workup step?

A: The acidic workup serves two primary functions. First, it neutralizes any remaining alkoxide base. Second, and more importantly, it protonates the resonance-stabilized enolate of the β-keto ester product, which is the state of the product in the basic reaction mixture, to yield the final, neutral β-keto ester.[1][14] This step is essential for product isolation.

Q: My reaction is not working, even after following all the advice. What else could be wrong?

A: Claisen condensations can sometimes be sensitive reactions.[17] If you have ruled out issues with reagents and conditions, consider pre-forming the enolate. Try stirring the ethyl acetate with the sodium ethoxide in your solvent for a short period (e.g., 15-30 minutes) at a controlled temperature before slowly adding the ethyl 4-tert-butylbenzoate electrophile. This can sometimes improve yields by ensuring enolate formation before introducing the second ester.

Data Summary and Purification Protocol

To aid in the identification of potential byproducts, their physical properties are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound (Product) C₁₅H₂₀O₃248.32~155-160 @ 3 mmHg
Ethyl 4-tert-butylbenzoate (Starting Material)C₁₃H₁₈O₂206.28~259 @ 760 mmHg
Ethyl Acetoacetate (Side Product)C₆H₁₀O₃130.14~181 @ 760 mmHg
4-tert-butylacetophenone (Side Product)C₁₂H₁₆O176.26~254 @ 760 mmHg
Protocol: Purification by Flash Column Chromatography

This protocol is designed to separate the desired product from the primary side products, ethyl acetoacetate and 4-tert-butylacetophenone.

  • Prepare the Column: Select a suitable size glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the Sample: Concentrate the crude reaction mixture under reduced pressure. Dissolve the resulting oil in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

    • The less polar 4-tert-butylacetophenone and unreacted ethyl 4-tert-butylbenzoate will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexanes:Ethyl Acetate).

    • The desired product, this compound, will elute next.

    • The more polar ethyl acetoacetate will elute last or with a further increase in solvent polarity.

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) to visualize the spots.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified product.

References

  • Claisen Condensation Reaction Mechanism - YouTube. (2018). Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. (2014). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-tert-butylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... Retrieved from [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 | - YouTube. (2023). Retrieved from [Link]

  • Decarboxylation Reaction Mechanism - YouTube. (2018). Retrieved from [Link]

  • Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimization of Claisen Condensation Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Claisen condensation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Claisen condensation reactions, troubleshoot common issues, and deepen their understanding of this fundamental carbon-carbon bond-forming reaction. Here, we synthesize technical accuracy with field-proven insights to help you achieve your synthetic goals.

Troubleshooting Guide: Diagnosing and Solving Common Claisen Condensation Issues

This section addresses specific problems you might encounter during your experiments. The Claisen condensation can be a fickle reaction, and careful optimization is often necessary.[1]

Q1: Why is my Claisen condensation yield unexpectedly low?

A low yield in a Claisen condensation can stem from several factors, often related to the reaction equilibrium or side reactions.

Possible Causes and Solutions:

  • Insufficient Deprotonation of the β-Keto Ester: The final step of the Claisen condensation mechanism, the deprotonation of the newly formed β-keto ester, is the primary driving force of the reaction.[2][3] This step is crucial because all preceding steps are reversible.[2] If the base is not strong enough or is not used in a stoichiometric amount, this equilibrium will not be effectively shifted towards the product.

    • Solution: Ensure you are using at least one full equivalent of a suitable base.[4][5] For esters with two or three α-hydrogens, the resulting β-keto ester is significantly more acidic than the starting ester, and its deprotonation drives the reaction to completion.[2][6]

  • Inappropriate Base Selection: The choice of base is critical.[3] Using a base that can act as a nucleophile can lead to unwanted side reactions.

    • Solution: The ideal base is the alkoxide corresponding to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters).[2][7][8] This prevents transesterification, where an exchange of the alkoxy group of the ester can lead to a mixture of products.[2][7][9] Hydroxide bases should be avoided as they can cause saponification (hydrolysis) of the ester.[2][5][7] For crossed Claisen condensations where only one ester is enolizable, a non-nucleophilic strong base like lithium diisopropylamide (LDA) can be used.[2][8]

  • Steric Hindrance: Bulky substituents on either the enolate or the electrophilic ester can hinder the reaction.[1]

    • Solution: If you suspect steric hindrance is an issue, you may need to explore alternative synthetic routes or consider using a stronger, non-nucleophilic base to maximize enolate formation.

  • Substrate with a Single α-Hydrogen: Esters with only one α-hydrogen generally give poor yields in Claisen condensations.[10] This is because the resulting β-keto ester will not have an acidic proton to be removed by the base, thus the equilibrium cannot be driven to the product side.[2]

    • Solution: If your substrate has only one α-hydrogen, consider using a much stronger base, such as sodium hydride (NaH) or LDA, to favor the initial enolate formation. However, be aware that the reaction may still not proceed to completion.

Q2: I'm observing multiple products in my reaction mixture. What could be the cause?

The presence of multiple products often points to side reactions or a lack of selectivity in a crossed Claisen condensation.

Possible Causes and Solutions:

  • Transesterification: As mentioned above, using an alkoxide base that does not match the ester's alkoxy group will lead to a mixture of ester starting materials and, consequently, a mixture of products.[2][7][9]

    • Solution: Always use the corresponding alkoxide base for your ester (e.g., sodium methoxide for methyl esters, sodium ethoxide for ethyl esters).[2][7][8]

  • Uncontrolled Crossed Claisen Condensation: When performing a crossed Claisen condensation with two different enolizable esters, a statistical mixture of four products can be obtained.[11]

    • Solution: To achieve a single major product in a crossed Claisen condensation, one of the esters should be non-enolizable (i.e., it lacks α-hydrogens), such as an aromatic ester or a carbonate.[3][6][11] The enolizable ester is then slowly added to a mixture of the non-enolizable ester and the base. Alternatively, pre-forming the enolate of one ester with a strong, non-nucleophilic base like LDA before adding the second ester can provide better control.[9]

  • Competing Self-Condensation: In a crossed Claisen, if the enolizable ester is not added slowly, it can react with itself (self-condensation) before reacting with the non-enolizable partner.

    • Solution: Add the enolizable ester dropwise to the reaction mixture containing the non-enolizable ester and the base. This keeps the concentration of the enolizable ester low at any given time, favoring the crossed reaction.

Q3: My reaction is not proceeding to completion, even with the correct base. What else can I try?

When the standard conditions are not yielding the desired results, further optimization of the reaction parameters is necessary.

Possible Causes and Solutions:

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the reactivity of the base.

    • Solution: The alcohol corresponding to the alkoxide base is a common and good choice of solvent.[7] Aprotic polar solvents like THF or DMF can also be used, especially with stronger bases like NaH or LDA. Ensure your solvent is anhydrous, as water will quench the base and can lead to hydrolysis of the ester.

  • Reaction Temperature: The temperature can affect the rate of both the desired reaction and potential side reactions.

    • Solution: Claisen condensations are often run at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, higher temperatures can also promote side reactions. Conversely, for highly reactive substrates or when using very strong bases like LDA, cooling the reaction (e.g., to -78 °C) is often necessary to control the reaction and prevent side product formation.

  • Inefficient Enolate Formation: In some cases, especially with less acidic esters, the equilibrium concentration of the enolate may be too low for the reaction to proceed efficiently.

    • Solution: Consider using a stronger base. Sodium hydride (NaH) or sodium amide (NaNH2) can increase the yield by more completely deprotonating the ester.[11] As mentioned previously, LDA is also a powerful, non-nucleophilic option.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen condensation?

The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-keto ester.[4] The mechanism involves the following key steps:

  • Enolate Formation: A base removes an acidic α-hydrogen from an ester molecule to form a resonance-stabilized enolate.[5]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[4][5]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group to yield the β-keto ester.[4][5]

  • Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This irreversible acid-base reaction drives the overall equilibrium towards the product.[2][4]

  • Protonation (Workup): A final acidic workup is required to protonate the enolate of the β-keto ester and yield the neutral final product.[2][9]

Q2: What is the difference between a Claisen condensation and an Aldol condensation?

While both reactions involve the formation of an enolate that acts as a nucleophile, the key difference lies in the electrophile and the fate of the tetrahedral intermediate.[2][4]

  • Claisen Condensation: The electrophile is an ester. The tetrahedral intermediate collapses by eliminating an alkoxide leaving group, resulting in a substitution product (a β-keto ester).[4][5]

  • Aldol Condensation: The electrophile is an aldehyde or a ketone. The tetrahedral intermediate is protonated to give an alcohol product (a β-hydroxy aldehyde or ketone).[4]

Q3: What is a Dieckmann condensation?

The Dieckmann condensation (or Dieckmann cyclization) is an intramolecular Claisen condensation.[6][12][13] It occurs when a molecule containing two ester groups (a diester) reacts with a base to form a cyclic β-keto ester.[13][14] This reaction is particularly effective for forming 5- and 6-membered rings.[6][13][14][15] The mechanism is identical to the intermolecular Claisen condensation.[14][15]

Q4: How should I choose my starting materials for a successful crossed Claisen condensation?

For a high-yielding crossed Claisen condensation, it is best to use one ester that can form an enolate and another that cannot.[3][6][11] The non-enolizable ester acts as the electrophile. Examples of non-enolizable esters include:

  • Aromatic esters (e.g., ethyl benzoate)

  • Formate esters (e.g., ethyl formate)

  • Carbonates (e.g., diethyl carbonate)

  • Esters lacking α-hydrogens (e.g., ethyl pivalate)

Experimental Protocols

Standard Protocol for a Homologous Claisen Condensation (Ethyl Acetate to Ethyl Acetoacetate)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the dropping funnel, prepare a solution of ethyl acetate in an equal volume of anhydrous ethanol.

  • Base Preparation: To the reaction flask, add sodium metal (1 equivalent) cut into small pieces, followed by anhydrous ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction: Slowly add the ethyl acetate solution from the dropping funnel to the sodium ethoxide solution with stirring. After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add dilute aqueous acid (e.g., 1 M HCl or H2SO4) with cooling until the solution is acidic to litmus paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Data Presentation: Choice of Base in Claisen Condensation
BaseSuitabilityRationalePotential Side Reactions
Sodium Ethoxide (NaOEt) Ideal for Ethyl Esters Matches the ester's alkoxy group, preventing transesterification.[2][7]None, if used with ethyl esters.
Sodium Methoxide (NaOMe) Ideal for Methyl Esters Matches the ester's alkoxy group.Transesterification if used with non-methyl esters.[2]
Sodium Hydroxide (NaOH) Unsuitable Causes saponification (hydrolysis) of the ester to a carboxylate salt.[2][5]Saponification.
Lithium Diisopropylamide (LDA) Suitable for Crossed Claisen Strong, non-nucleophilic base that rapidly and irreversibly forms the enolate.[2][9]Can be too reactive for simple homologous condensations.
Sodium Hydride (NaH) Suitable Strong, non-nucleophilic base that can drive the reaction to completion.Requires careful handling due to its reactivity with protic solvents.

Visualizations

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Acidic Workup Ester1 R-CH2-COOR' Enolate [R-CH⁻-COOR'] Enolate Ester1->Enolate + Base Base ⁻OR' Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Ester2 Ester2 R-CH2-COOR' BetaKetoEster R-CH2-CO-CHR-COOR' (β-Keto Ester) Tetrahedral->BetaKetoEster - LeavingGroup FinalEnolate [R-CH2-CO-CR⁻-COOR'] Product Enolate BetaKetoEster->FinalEnolate + Base LeavingGroup ⁻OR' FinalProduct R-CH2-CO-CHR-COOR' (Final Product) FinalEnolate->FinalProduct + Acid Acid H₃O⁺

Caption: The five-step mechanism of the Claisen condensation.

Troubleshooting_Workflow Start Low Yield or Multiple Products? CheckBase Is the base the corresponding alkoxide? Start->CheckBase CheckStoichiometry Is at least 1 equivalent of base used? CheckBase->CheckStoichiometry Yes Transesterification Issue: Transesterification Solution: Match base to ester's alkoxy group. CheckBase->Transesterification No CheckSubstrate Does the ester have ≥ 2 α-hydrogens? CheckStoichiometry->CheckSubstrate Yes IncompleteReaction Issue: Incomplete Reaction Solution: Use stoichiometric base. CheckStoichiometry->IncompleteReaction No CrossedClaisen Is it a crossed Claisen? CheckSubstrate->CrossedClaisen Yes PoorSubstrate Issue: Unfavorable Equilibrium Solution: Use a stronger base (e.g., NaH, LDA). CheckSubstrate->PoorSubstrate No ProductMixture Issue: Product Mixture Solution: Use one non-enolizable ester. CrossedClaisen->ProductMixture Yes, with two enolizable esters OptimizeConditions Further Optimization: - Check solvent purity (anhydrous) - Adjust temperature - Consider steric effects CrossedClaisen->OptimizeConditions No, or with one non-enolizable ester

Caption: A workflow for troubleshooting common Claisen condensation issues.

References

  • Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Claisen Condensation Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Claisen Condensation: Solvent and Base Choice. Chemistry university (YouTube). [Link]

  • Failing Claisen condensation discussion. Reddit r/Chempros. [Link]

  • Claisen Condensation Practice Problems. Pearson. [Link]

  • Claisen Condensation and Dieckmann Condensation. Professor Dave Explains (YouTube). [Link]

  • Claisen Condensation Explained. Pearson. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • Base used in Claisen Condensation. Chemistry Stack Exchange. [Link]

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • The Claisen Condensation. Oregon State University. [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you navigate the challenges associated with obtaining a high-purity product.

Troubleshooting Guide: Isolating High-Purity this compound

This section addresses common issues encountered during the purification of the target β-keto ester, providing both the underlying chemical principles and actionable solutions.

Question 1: My final product is predominantly the ketone, 1-(4-tert-butylphenyl)ethan-1-one, instead of the expected β-keto ester. What happened?

Answer: This is a classic problem resulting from the hydrolysis of the ester group followed by decarboxylation of the intermediate β-keto acid.[1][2][3] The β-keto acid of this compound is thermally unstable and readily loses carbon dioxide, especially in the presence of acid or heat, to form the corresponding ketone.[1][4]

Causality and Mitigation Strategy:

  • Aqueous Workup: Prolonged exposure to acidic or basic aqueous conditions during the reaction workup can hydrolyze the ester.

    • Solution: Perform the aqueous workup at a low temperature (0-5 °C) and as rapidly as possible. Use a mild acid, such as a saturated solution of ammonium chloride, for neutralization.

  • Purification Conditions: Excessive heat during solvent removal or purification can induce decarboxylation.

    • Solution: Remove the solvent under reduced pressure (rotary evaporation) at a moderate temperature (typically below 50°C). If distillation is used for purification, it must be performed under high vacuum to keep the boiling point low.

.

Question 2: My NMR/GC-MS analysis shows the presence of unreacted starting materials, specifically ethyl acetate and ethyl 4-tert-butylbenzoate. How can I remove them?

Answer: The presence of starting materials indicates an incomplete reaction or inefficient initial purification. These impurities have different polarities and boiling points compared to the desired product, which can be exploited for their removal.

Causality and Mitigation Strategy:

  • Incomplete Reaction: The Claisen condensation, a common route for synthesizing β-keto esters, is an equilibrium reaction.[5][6]

    • Solution: Ensure at least one full equivalent of a suitable base (e.g., sodium ethoxide) was used to drive the reaction to completion by deprotonating the product.[2]

  • Inefficient Purification: Simple extraction may not be sufficient to remove all unreacted starting materials.

    • Solution: Flash column chromatography is the most effective method for separating the more polar β-keto ester product from the less polar starting materials. A detailed protocol is provided below.

.

Question 3: I'm observing a mixture of self-condensation products, such as ethyl acetoacetate. Why did this occur and how can it be prevented?

Answer: This issue arises in "crossed" Claisen condensations when both ester starting materials can form enolates, leading to a mixture of up to four different products.[2]

Causality and Mitigation Strategy:

  • Competitive Enolate Formation: If ethyl acetate is used as one of the reactants, it can self-condense to form ethyl acetoacetate.[7][8]

    • Solution: To improve selectivity, a directed Claisen condensation can be employed. This involves preparing the enolate of one ester first with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), followed by the addition of the second ester which acts as the electrophile.[2]

.

Question 4: My column chromatography separation is poor, with broad or tailing peaks for the product. What is causing this and how can I improve it?

Answer: Poor chromatographic separation of β-keto esters is often due to keto-enol tautomerism on the silica gel surface or the use of an inappropriate solvent system.[9] The interconversion between the keto and enol forms on the column can lead to band broadening.

Causality and Mitigation Strategy:

  • Keto-Enol Tautomerism: The slightly acidic nature of standard silica gel can catalyze the interconversion between the keto and enol tautomers of your product.

    • Solution: Deactivate the silica gel by treating it with a small amount of a weak base, such as triethylamine (typically 0.1-1% v/v), in the mobile phase. This helps to suppress the tautomerism and sharpen the peaks.[9]

  • Inappropriate Mobile Phase: An incorrect solvent polarity will lead to either too fast or too slow elution.

    • Solution: Systematically determine the optimal mobile phase using thin-layer chromatography (TLC). A good starting point for β-keto esters is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues during the purification of this compound.

G start Crude Product Analysis (TLC, NMR, or GC-MS) impurity_type Identify Primary Impurity start->impurity_type ketone Predominantly Ketone (Decarboxylation Product) impurity_type->ketone Decarboxylation starting_materials Unreacted Starting Materials (e.g., Ethyl 4-tert-butylbenzoate) impurity_type->starting_materials Incomplete Reaction other_byproducts Other Byproducts (e.g., Self-Condensation) impurity_type->other_byproducts Side Reactions review_workup Review Workup Conditions (Temperature, pH, Duration) ketone->review_workup review_purification Review Purification Method (Heat, Vacuum) ketone->review_purification column_chromatography Perform Flash Column Chromatography starting_materials->column_chromatography review_reaction Review Reaction Conditions (Base, Stoichiometry) other_byproducts->review_reaction solution_workup Optimize Workup: - Low Temperature (0-5 °C) - Rapid Extraction - Mild Acid Neutralization review_workup->solution_workup solution_purification Optimize Purification: - Low-Temp Solvent Removal - High-Vacuum Distillation review_purification->solution_purification solution_chromatography Optimize Chromatography: - Determine Optimal Rf (0.2-0.4) - Use Hexane/Ethyl Acetate Gradient column_chromatography->solution_chromatography solution_reaction Optimize Synthesis: - Use Directed Condensation (LDA) - Ensure Stoichiometric Base review_reaction->solution_reaction

Caption: Troubleshooting workflow for purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm the purity of my final product? A1: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will provide structural confirmation and reveal the presence of proton- or carbon-containing impurities.[10][11] GC-MS can be used for purity assessment, but be aware that β-keto esters can be thermally labile and may decompose in the hot injector port, potentially giving a false reading of ketone impurity.[12] Derivatization before GC-MS analysis can mitigate this issue.[12]

Q2: How should I store purified this compound? A2: Due to its susceptibility to hydrolysis and decarboxylation, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation over time.

Q3: Can I use recrystallization to purify my product? A3: Recrystallization can be an effective technique if the crude product is relatively pure (>90%) and a suitable solvent system can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.[13][14] Common solvent systems for compounds of this type include mixtures of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether). An experimental protocol is provided below.

Q4: My product appears as a yellow oil. Is this normal? A4: While high-purity this compound is typically a colorless to pale yellow oil, a more intense yellow color may indicate the presence of impurities.[15] Purification by column chromatography should yield a product with a lighter color.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing the target β-keto ester and less polar impurities like unreacted starting materials.

1. Preparation of the Stationary Phase:

  • Select a column of appropriate size (a silica gel to crude sample weight ratio of 30:1 to 50:1 is recommended for moderately difficult separations).[9]

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 98:2 hexanes:ethyl acetate).

  • Pack the column with the slurry, ensuring even packing without air bubbles. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluting solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

3. Elution:

  • Begin elution with a low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution) as needed (e.g., to 95:5, then 90:10 hexanes:ethyl acetate).

  • Maintain a steady flow rate using gentle positive pressure.

4. Fraction Collection and Analysis:

  • Collect fractions in labeled test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of the Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry Prepare Silica Slurry in Hexane/EtOAc pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample elute Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Vacuum combine->concentrate final_product final_product concentrate->final_product Yields Purified Product

Caption: Workflow for purification via flash column chromatography.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying a semi-pure product that is solid at room temperature or can be induced to crystallize.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.

  • Add a potential solvent (e.g., hexanes) dropwise. The ideal solvent should not dissolve the compound at room temperature.

  • Heat the mixture. A good solvent will dissolve the compound when hot.

  • If the compound is too soluble in a non-polar solvent, try a two-solvent system (e.g., dissolve in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity appears, then clarify with a drop of ethyl acetate).

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent until the product just dissolves.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Summary Table

Impurity ClassCommon ExamplesPrimary CauseRecommended Purification Method
Decarboxylation Product 1-(4-tert-butylphenyl)ethan-1-oneHydrolysis & HeatCareful Workup, Column Chromatography
Unreacted Starting Materials Ethyl 4-tert-butylbenzoate, Ethyl AcetateIncomplete ReactionColumn Chromatography
Self-Condensation Byproducts Ethyl AcetoacetateCompeting Enolate FormationColumn Chromatography
Solvent Residues Dichloromethane, Hexanes, Ethyl AcetateInefficient DryingHigh Vacuum Drying

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(9), 3153–3156.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, March 13). ethylacetoacetic synthesis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

  • SpringerLink. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... Retrieved from [Link]

  • PubMed Central. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

  • ACS Publications. (2023, February 1). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. Journal of Chemical Education. Retrieved from [Link]

  • YouTube. (2020, July 16). How To Recrystallize A Solid [Video]. YouTube. [Link]

  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]

  • SciELO. (n.d.). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • YouTube. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation [Video]. YouTube. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Retrieved from [Link]

  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • PSIBERG. (2023, January 10). Claisen Condensation: Mechanism, Types, and Examples. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Filo. (2025, April 5). Below are NMR spectra of several compounds. Identify whether these compou... Retrieved from [Link]

Sources

Preventing decomposition of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Workup of β-Keto Esters

Focus Topic: Preventing Decomposition of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate During Experimental Workup

Introduction for the Modern Researcher

This compound is a β-keto ester, a class of compounds renowned for its synthetic versatility, particularly in carbon-carbon bond formation through reactions like the Claisen condensation.[1][2] However, this reactivity comes at a cost: inherent instability under common workup conditions. Many researchers observe high conversion to the desired product via in-process controls (e.g., TLC, UPLC), only to isolate the undesired ketone byproduct, 1-(4-tert-butylphenyl)ethanone, after aqueous workup and purification.

This guide serves as a dedicated resource to diagnose and resolve these stability issues. We will move beyond simple procedural steps to explain the underlying chemical mechanisms responsible for decomposition, providing a robust, field-tested protocol to ensure the integrity of your target molecule from reaction quench to final isolation.

Section 1: The Core Problem — Why β-Keto Esters Decompose

Question: I've successfully synthesized my target compound, but during workup, it seems to vanish and I'm left with a ketone. What is happening?

Answer: You are observing a classic two-step decomposition pathway that is characteristic of β-keto esters, especially when the corresponding β-keto acid is generated.[3] The process involves:

  • Ester Hydrolysis: The first step is the hydrolysis of the ethyl ester to a carboxylic acid. This reaction can be catalyzed by both acid (H₃O⁺) and base (OH⁻), conditions that are frequently present during the workup of synthetic reactions like the Claisen condensation.[4][5]

  • Decarboxylation: The resulting intermediate, 3-(4-tert-butylphenyl)-3-oxopropanoic acid, is a β-keto acid. This structure is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating to form an enol, which quickly tautomerizes to the more stable ketone product.[6][7][8]

This entire cascade can be triggered by suboptimal workup conditions, specifically elevated temperatures or exposure to strong acidic or basic environments.

Decomposition_Pathway BKE Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate BKA 3-(4-tert-butylphenyl) -3-oxopropanoic Acid (Unstable Intermediate) BKE->BKA  Hydrolysis (H₃O⁺ or OH⁻, H₂O) KET 1-(4-tert-butylphenyl)ethanone + CO₂ (Decomposition Product) BKA->KET  Decarboxylation (Gentle Heat, Δ)

Caption: Decomposition pathway of the target β-keto ester.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: What specific workup conditions are most likely to cause this decomposition?

Answer: The primary culprits are elevated temperature and improper pH control.

  • Temperature: Any heating during the workup, including using a warm water bath for solvent evaporation on a rotary evaporator, can provide sufficient energy to drive the decarboxylation of the transient β-keto acid.[8]

  • pH Extremes:

    • Strong Base: Lingering strong base from the reaction (e.g., sodium ethoxide used in a Claisen condensation) can promote ester hydrolysis if water is present.[9]

    • Strong Acid: Quenching the reaction with a strong acid, especially if added too quickly, can create localized "hot spots" of high acidity and heat, accelerating both hydrolysis and decarboxylation.

FAQ 2: My Claisen condensation reaction mixture is strongly basic. How can I neutralize it without causing hydrolysis?

Answer: The key is to perform a controlled, low-temperature quench using a mild acidic solution. Instead of strong acids like 1M HCl, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred. NH₄Cl is the salt of a weak acid and a weak base, providing a gentle buffering effect that neutralizes the alkoxide base without drastically lowering the bulk pH into a strongly acidic regime. All quenching operations must be performed in an ice bath (0-5 °C).

FAQ 3: Can the choice of extraction solvent impact the stability of my product?

Answer: While the solvent itself doesn't typically cause decomposition, the process of extraction can. Using solvents that form persistent emulsions may require additional separation time, prolonging the contact of your product with the aqueous phase where hydrolysis can occur.[10] It is crucial to perform extractions swiftly and efficiently. After extraction, washing the combined organic layers with brine (saturated NaCl solution) helps to remove dissolved water, thereby minimizing the potential for hydrolysis during subsequent steps.[11]

Section 3: A Self-Validating Protocol for Robust Workup

This protocol is designed to mitigate the risks of hydrolysis and decarboxylation by maintaining strict control over temperature and pH throughout the workup process.

Experimental Protocol: Optimized Workup for this compound

  • Initial Cooling: Once the reaction is deemed complete by TLC or LC-MS, place the reaction vessel in an ice/water bath and cool the mixture to 0-5 °C with gentle stirring.

  • Controlled Quench: Prepare a separatory funnel containing a pre-chilled (0-5 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). Add the cold NH₄Cl solution dropwise to the reaction mixture over 10-15 minutes. Monitor the internal temperature to ensure it does not rise above 10 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of the aqueous phase).

  • Aqueous Wash: Combine the organic layers and wash them sequentially with:

    • 1 x volume of cold deionized water.

    • 1 x volume of cold saturated aqueous NaCl (brine). This step is critical for removing residual water from the organic phase.[11]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl for 5-10 minutes, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtered organic solution using a rotary evaporator. Crucially, do not use a heated water bath. The ambient temperature is sufficient. Removing the solvent under reduced pressure at room temperature prevents thermal decarboxylation.[7]

  • Final Validation: The resulting crude oil or solid should be analyzed by ¹H NMR to confirm the structure and purity before proceeding with further purification (e.g., column chromatography).

Workflow_Diagram cluster_prep Preparation cluster_workup Workup & Extraction cluster_iso Isolation start Reaction Complete cool Cool Mixture to 0-5 °C start->cool quench Slowly Quench with Cold Sat. NH₄Cl cool->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash with H₂O, then Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate via Rotovap (NO HEATED BATH) dry->concentrate product Pure Product concentrate->product

Caption: Optimized workflow for the workup of β-keto esters.

Section 4: Summary of Critical Parameters

For quick reference, the table below summarizes the key experimental parameters and the rationale for their control.

Parameter Standard (Problematic) Condition Recommended (Optimized) Condition Scientific Rationale
Quenching Temperature Room Temperature or Uncontrolled0-5 °C (Ice Bath)Reduces the kinetic rates of both hydrolysis and decarboxylation reactions.[4]
Quenching Reagent Strong Acid (e.g., 1M HCl)Saturated Aqueous NH₄Cl (cold)Neutralizes base without causing a sharp drop in pH, preventing acid-catalyzed hydrolysis.
Solvent Evaporation Heated Water Bath (40 °C+)Room Temperature (No Heat)Prevents thermal decarboxylation of the unstable β-keto acid intermediate.[6][7]
Post-Extraction Wash Water onlyWater, followed by Saturated NaCl (Brine)Brine effectively removes dissolved water from the organic phase, preventing further hydrolysis.[11]

References

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • ResearchGate. (n.d.). Mastering β-keto esters. Available at: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. The Organic Companion, UCLA. Available at: [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Available at: [Link]

  • Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. YouTube. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Available at: [Link]

Sources

Alternative catalysts for the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, explore alternative catalytic systems, and troubleshoot common experimental hurdles. We will move beyond standard protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions - The Foundational Chemistry

This section addresses fundamental questions regarding the synthesis of β-keto esters, focusing on the target molecule, this compound.

Q1: What is the classical method for synthesizing this compound?

The classical and most recognized route is a Crossed Claisen Condensation .[1] This carbon-carbon bond-forming reaction typically involves the condensation of an ester with a ketone in the presence of a strong base.[2] For this specific target molecule, the common reactants are 4'-tert-butylacetophenone and an acylating agent like diethyl carbonate, with a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[1][3]

Q2: Why does the Claisen condensation require a stoichiometric amount of base, not just a catalytic amount?

This is a critical and often misunderstood aspect of the reaction. The overall Claisen condensation is an equilibrium-driven process. The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting materials (ester α-proton pKa ≈ 25).[4] The strong alkoxide base used in the reaction readily deprotonates the newly formed β-keto ester.[3][5] This final, essentially irreversible acid-base step shifts the entire reaction equilibrium towards the product side, ensuring a high yield.[2] Therefore, at least one full equivalent of base is consumed to form the stable product enolate. An acidic workup is required in the final step to protonate this enolate and isolate the neutral β-keto ester.[2]

Q3: What are the primary drawbacks of using traditional strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt)?

While effective, traditional strong bases present several challenges:

  • Moisture Sensitivity: They react violently with water, requiring rigorously anhydrous conditions (dried solvents and glassware, inert atmosphere).

  • Harsh Conditions: The high basicity can lead to side reactions, such as the self-condensation of the ketone (an aldol reaction) or decomposition of sensitive functional groups.

  • Safety Concerns: Sodium hydride is flammable, and sodium ethoxide is highly corrosive and hygroscopic.

  • Transesterification: If the alkoxide base (e.g., sodium methoxide) does not match the alkyl group of the reacting ester (e.g., an ethyl ester), a mixture of ester products can be formed through transesterification, complicating purification.[6]

Part 2: Alternative Catalyst Focus: The MgCl₂/Et₃N System

To overcome the challenges of strong bases, milder catalytic systems have been developed. The combination of magnesium chloride (MgCl₂) and triethylamine (Et₃N) is a particularly effective and user-friendly alternative for acylating β-dicarbonyl precursors.[7][8]

Q1: What is the MgCl₂/Et₃N system, and why is it an advantageous alternative?

The MgCl₂/Et₃N system is a Lewis acid/Brønsted base combination that facilitates C-acylation under significantly milder conditions than traditional methods.[8]

  • Expertise & Experience: The key to this system is the role of MgCl₂ as a powerful Lewis acid. It coordinates to the carbonyl oxygens of a precursor like monoethyl malonate. This coordination forms a magnesium chelate, which dramatically increases the acidity of the α-proton, allowing a weak organic base like triethylamine (Et₃N) to deprotonate it efficiently. This avoids the need for pyrophoric or highly corrosive bases. This method is known for producing excellent yields in the acylation of malonates.[8]

Q2: What is the proposed mechanism for the MgCl₂/Et₃N-catalyzed synthesis?

The reaction proceeds through the formation of a magnesium enolate. While the exact mechanism can vary, a widely accepted pathway for the acylation of a malonic acid half-ester with an acid chloride (in this case, 4-tert-butylbenzoyl chloride) is as follows:

  • Chelation: MgCl₂ coordinates with both carbonyl oxygens of the ethyl hydrogen malonate, forming a six-membered chelate.

  • Deprotonation: Triethylamine (Et₃N) removes the now highly acidic α-proton to form a reactive magnesium enolate.

  • Nucleophilic Attack: The magnesium enolate acts as a soft nucleophile, attacking the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride.

  • Decarboxylation & Product Formation: The resulting intermediate is unstable and undergoes decarboxylation (loss of CO₂) to yield the final product, this compound.

This process is illustrated in the diagram below.

MgCl2_Mechanism cluster_start Step 1: Chelation & Deprotonation cluster_attack Step 2: Acylation cluster_end Step 3: Decarboxylation Reactants Monoethyl Malonate + 4-tert-butylbenzoyl Chloride Chelate Magnesium Chelate Reactants->Chelate MgCl₂ coordinates Catalysts MgCl₂ + Et₃N Mg_Enolate Reactive Magnesium Enolate Chelate->Mg_Enolate Et₃N deprotonates Intermediate Acylated Intermediate Mg_Enolate->Intermediate Nucleophilic Attack Acyl_Chloride 4-tert-butylbenzoyl Chloride Acyl_Chloride->Intermediate Product Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate Intermediate->Product Spontaneous Decarboxylation (-CO₂)

Caption: Proposed mechanism for MgCl₂/Et₃N catalyzed synthesis.

Data Presentation: Comparison of Synthetic Routes
FeatureClassic Claisen (NaH)Alternative (MgCl₂/Et₃N)
Reactants 4'-tert-butylacetophenone + Diethyl CarbonateEthyl Hydrogen Malonate + 4-tert-butylbenzoyl Chloride
Base Sodium Hydride (NaH)Triethylamine (Et₃N)
Catalyst None (Stoichiometric Base)Magnesium Chloride (MgCl₂)
Conditions Anhydrous, Inert Atmosphere, RefluxAnhydrous, 0 °C to RT
Safety High (Flammable Base)Moderate (Standard Lab Precautions)
Pros High yielding, well-establishedMilder conditions, avoids strong bases, operationally simple[8]
Cons Harsh conditions, moisture sensitiveRequires malonate & acyl chloride precursors
Experimental Protocol: MgCl₂/Et₃N-Catalyzed Synthesis

Trustworthiness: This protocol is a self-validating system adapted from established procedures for MgCl₂-mediated acylations.[8] Success is predicated on strictly anhydrous conditions to prevent hydrolysis of the magnesium salt and acyl chloride.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous magnesium chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile or THF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add ethyl hydrogen malonate (1.1 equivalents) to the stirred suspension, followed by the slow, dropwise addition of triethylamine (2.5 equivalents) while maintaining the temperature at 0 °C.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the magnesium enolate.

  • Acylation: Slowly add a solution of 4-tert-butylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent via a dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding 1 M HCl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Part 3: Troubleshooting Guide

Even with robust protocols, experimental challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting_Workflow cluster_LY Low Yield Analysis cluster_CM Complex Mixture Analysis cluster_PI Purification Strategy Start Problem Encountered LowYield Q: Low Yield or No Reaction? Start->LowYield ComplexMixture Q: Complex Product Mixture? Start->ComplexMixture PurificationIssue Q: Purification Difficulties? Start->PurificationIssue LY_A1 Check Reagent Quality: - Anhydrous solvents/reagents? - Purity of starting materials? - Activity of base (NaH)? LowYield->LY_A1 Investigate CM_A1 Identify Side Reactions: - Aldol self-condensation? - Saponification (if aqueous base used)? - Transesterification? [18] ComplexMixture->CM_A1 Investigate PI_A1 Ensure Proper Workup: - Acidic quench to protonate product enolate? [8] - Complete extraction? PurificationIssue->PI_A1 Investigate LY_A2 Review Reaction Conditions: - Correct temperature? - Sufficient reaction time? - Efficient stirring? LY_A1->LY_A2 LY_A3 Verify Stoichiometry: - At least 1 eq. of base used? - Correct reactant ratios? LY_A2->LY_A3 Solution Implement Corrective Actions: Redry solvents, use fresh reagents, adjust temperature/time, refine purification. LY_A3->Solution CM_A2 Optimize Conditions: - Lower reaction temperature? - Slower addition of reagents? - Use a more selective catalyst system (e.g., MgCl₂)? CM_A1->CM_A2 CM_A2->Solution PI_A2 Optimize Chromatography: - Correct solvent system for silica gel? - Check for co-eluting impurities. PI_A1->PI_A2 PI_A2->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Q: My yield is consistently low, and I recover mostly starting material. What's wrong?

A: This is a classic activation problem.

  • Reagent Integrity: The most common culprit is moisture. Ensure all solvents and liquid reagents are anhydrous and that solid reagents like MgCl₂ or NaH have been properly stored. For NaH, this may involve washing the mineral oil dispersion with dry hexanes.

  • Base Inactivity: If using NaH, ensure it has not been deactivated by atmospheric moisture. Use fresh, high-quality material.

  • Insufficient Deprotonation: For the MgCl₂ system, ensure the correct stoichiometry of triethylamine is used and that sufficient time is allowed for enolate formation before adding the acyl chloride. For the Claisen, ensure at least one full equivalent of a sufficiently strong base is used.[2]

Q: My reaction produces a dark, tarry mixture with many spots on the TLC plate. What causes this?

A: This points to decomposition and competing side reactions.

  • Temperature Control: Exothermic reactions, especially during the addition of strong bases or reactive reagents like acyl chlorides, can raise the internal temperature, leading to decomposition. Maintain cooling with an ice bath during all critical additions.

  • Aldol Condensation: 4'-tert-butylacetophenone can undergo self-condensation under basic conditions. This can be minimized by adding the ketone solution slowly to the base/acylating agent mixture, rather than the other way around, to keep the concentration of the ketone enolate low.

  • Alternative Reagents: Consider using a less aggressive acylating agent. For example, the reaction between a ketone and ethyl chloroformate can be very vigorous.[10] Using diethyl carbonate is often a milder choice.

Q: I'm struggling to separate my product from a close-running impurity during column chromatography.

A: This often relates to an unreacted intermediate or a closely related byproduct.

  • Proper Workup: Ensure the reaction is fully quenched with acid before extraction. The enolate salt of your product is highly polar and will not extract into the organic phase. Incomplete protonation can lead to yield loss and purification issues.[2][5]

  • Identify the Impurity: If possible, isolate and identify the impurity by NMR or MS. A common impurity is the product of ketone self-condensation.

  • Optimize Chromatography: Experiment with different solvent systems. A small percentage of a more polar solvent (like methanol in dichloromethane) or a less polar system (like ethyl acetate in hexanes) can often improve separation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. Retrieved from [Link]

  • O'Brien, C., et al. (2021). Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Benetti, S., et al. (2025). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • ResearchGate. (2025). MgCl2/Et3N Base System as a New Catalyst for the Synthesis of α-Hydroxyphosphonate. Retrieved from [Link]

  • ResearchGate. (2025). SYNLETT spotlight 292: The mgcl2-et3n base system: A useful reagent in organic synthesis. Retrieved from [Link]

  • Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15: A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Byproducts in Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts in reactions involving this key β-keto ester. Our goal is to provide you with the technical insights and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Question 1: I am synthesizing this compound via Claisen condensation and observing a lower than expected yield and multiple spots on my TLC. What are the likely byproducts?

Answer:

The Claisen condensation of ethyl 4-tert-butylbenzoate and ethyl acetate is a common route to your target molecule. However, several side reactions can lead to a complex product mixture. The most common byproducts are:

  • Ethyl Acetoacetate: This results from the self-condensation of ethyl acetate.[1][2] This is particularly prevalent if a significant excess of ethyl acetate is used or if the reaction conditions favor its self-reaction.

  • Unreacted Starting Materials: Incomplete reaction will leave you with residual ethyl 4-tert-butylbenzoate and ethyl acetate.

  • Hydrolysis and Decarboxylation Product (4'-tert-butylacetophenone): If there is moisture in your reaction, or during acidic/basic workup, the product can hydrolyze to the corresponding β-keto acid, which readily decarboxylates upon heating to yield 4'-tert-butylacetophenone.[3]

  • Transesterification Products: If the alkoxide base used does not match the alkyl group of the esters (e.g., using sodium methoxide with ethyl esters), you can form methyl esters as byproducts.[4]

Troubleshooting Workflow:

start Low Yield & Multiple TLC Spots check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions 2. Review Reaction Conditions check_reactants->check_conditions check_reactants_note Excess ethyl acetate can lead to self-condensation. check_reactants->check_reactants_note check_workup 3. Examine Workup Procedure check_conditions->check_workup check_conditions_note Ensure anhydrous conditions. Use a matching alkoxide base (e.g., sodium ethoxide). check_conditions->check_conditions_note analyze_byproducts 4. Characterize Byproducts check_workup->analyze_byproducts check_workup_note Avoid prolonged exposure to strong acid/base and heat to prevent hydrolysis and decarboxylation. check_workup->check_workup_note optimize 5. Optimize Reaction analyze_byproducts->optimize analyze_byproducts_note Use NMR, HPLC, and/or GC-MS to identify impurities. analyze_byproducts->analyze_byproducts_note

Caption: Troubleshooting workflow for Claisen condensation.

Question 2: My final product shows a peak in the NMR spectrum corresponding to 4'-tert-butylacetophenone. How can I prevent its formation?

Answer:

The presence of 4'-tert-butylacetophenone is a clear indication of hydrolysis of your β-keto ester product followed by decarboxylation. This is a common issue with β-keto acids, which are often unstable intermediates.[3]

Causality and Prevention:

  • Moisture Contamination: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Conditions: During the workup, minimize the time the reaction mixture is in contact with aqueous acid or base, especially at elevated temperatures. If an acidic quench is necessary, perform it at a low temperature (e.g., 0 °C) and quickly proceed to extraction.

  • Purification: Avoid high temperatures during purification (e.g., distillation). Column chromatography at room temperature is generally a safer method.

Experimental Protocol: Minimized Hydrolysis Workup

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a pre-chilled, dilute acid (e.g., 1 M HCl) to neutralize the base, while vigorously stirring. Monitor the pH to ensure it does not become strongly acidic.

  • Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure at a low temperature.

Reactivity & Stability

Question 3: I am performing a subsequent reaction with my purified this compound, and I am seeing the formation of byproducts. What are the likely side reactions?

Answer:

This compound is a reactive molecule, and its stability depends on the reaction conditions. Here are some potential side reactions to consider:

  • Decarboxylation: As mentioned, heating the compound, especially in the presence of acid, base, or even some salts in polar aprotic solvents (Krapcho decarboxylation), can lead to the loss of the ethyl carboxyl group to form 4'-tert-butylacetophenone.[5][6]

  • Hydrolysis: The ester can be hydrolyzed back to the β-keto acid under aqueous acidic or basic conditions.

  • Retro-Claisen Condensation: Under strongly basic conditions, the β-keto ester can undergo a retro-Claisen reaction to regenerate the starting esters. This is an equilibrium process, and the forward reaction is typically driven by the deprotonation of the product.[7]

  • Further Condensation/Addition Reactions: The enolate of your β-keto ester can act as a nucleophile. If your reaction contains electrophiles such as aldehydes, ketones, or α,β-unsaturated systems, you may observe Knoevenagel condensation or Michael addition byproducts.

Data Summary: Potential Byproducts and Their Identification

Byproduct NameStructureCommon CauseAnalytical Signature (¹H NMR)
4'-tert-butylacetophenoneHydrolysis & DecarboxylationSinglet around 1.3 ppm (9H, t-Bu), Singlet around 2.5 ppm (3H, COCH₃), Aromatic protons.
Ethyl 4-tert-butylbenzoateRetro-Claisen/UnreactedSinglet around 1.3 ppm (9H, t-Bu), Quartet and Triplet for ethyl group, Aromatic protons.
Ethyl AcetoacetateSelf-condensation of Ethyl AcetateCharacteristic signals for the acetyl and ethyl ester groups.

Question 4: How can I analytically determine the purity of my this compound and quantify the byproducts?

Answer:

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for separating your target compound from non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable due to the aromatic ring. Be aware that keto-enol tautomerism can sometimes lead to broadened or split peaks.[8]

  • Gas Chromatography (GC): GC can be used to detect volatile impurities like residual solvents or starting materials. However, β-keto esters can be thermally labile and may decompose in the injector port, potentially giving a false positive for the decarboxylated product.[9] A lower injector temperature and a short, non-polar column are advisable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying byproducts. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte itself.[10]

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve your sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

Visualization of Reaction Pathways

reactants Ethyl 4-tert-butylbenzoate + Ethyl Acetate product This compound reactants->product Claisen Condensation (Desired Pathway) byproduct1 Ethyl Acetoacetate (Self-Condensation) reactants->byproduct1 Side Reaction byproduct3 Transesterification Products reactants->byproduct3 Side Reaction (Incorrect Base) byproduct2 4'-tert-butylacetophenone (Hydrolysis/Decarboxylation) product->byproduct2 Degradation byproduct4 Retro-Claisen Products product->byproduct4 Degradation

Caption: Reaction pathways in the synthesis of this compound.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Condensation of ethyl acetate.
  • PubChem. (n.d.). Ethyl 4-tert-butylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). The Acetoacetic Ester Condensation and Certain Related Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • SlidePlayer. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Retrieved from [Link]

  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl 4-t-butylbenzoate. Retrieved from [Link]

  • Tetra-hedron Letters. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Toppr. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl 4-t-butylbenzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, February 16). Reagents in Krapcho's decarboxylation. Retrieved from [Link]

  • Online Chemistry Notes. (2021, June 8). Claisen condensation reaction - Examples and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Production of ethyl acetoacetate.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Enhance the Purity of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. The following information is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Troubleshooting Guide

Issue 1: Low Yield and Significant Impurities Detected After Claisen Condensation

Question: My Claisen condensation reaction of ethyl 4-tert-butylbenzoate and ethyl acetate is resulting in a low yield of the desired product, this compound, and I'm observing multiple spots on my TLC analysis. What are the likely causes and how can I improve the outcome?

Answer:

Low yields and the presence of multiple impurities in a Claisen condensation are common issues that can often be traced back to suboptimal reaction conditions. The Claisen condensation is a reversible reaction, and its success hinges on driving the equilibrium towards the product.[1][2] Here are the primary factors to consider:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide (NaOEt) in ethanol is a standard choice. It's crucial to use at least a full equivalent of the base. The final, and thermodynamically favorable, step of the Claisen condensation is the deprotonation of the β-keto ester product, which drives the reaction to completion.[1][2][3] Using a catalytic amount of base will result in a poor yield.

  • Reaction Temperature: The reaction should be initiated at a controlled temperature, often at room temperature or slightly elevated, to facilitate the enolate formation and subsequent condensation. However, excessively high temperatures can promote side reactions.

  • Moisture Contamination: The presence of water can hydrolyze the ester starting materials and the β-keto ester product, leading to the formation of carboxylic acids and other byproducts.[4][5] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Self-Condensation of Ethyl Acetate: If the reaction conditions are not optimized, ethyl acetate can undergo self-condensation to form ethyl acetoacetate.[1][2] This is a competing reaction that consumes starting material and introduces a significant impurity.

  • Mixed Claisen Condensation Issues: To favor the desired cross-condensation, one of the esters should not have α-hydrogens, making it unable to form an enolate and act as the donor.[6] In this case, ethyl 4-tert-butylbenzoate cannot enolize, which is advantageous. However, the concentration of the enolate of ethyl acetate should be carefully controlled.

Troubleshooting Workflow:

start Low Yield & Impurities check_base Verify Base Stoichiometry (>= 1 equivalent) start->check_base check_base->start [< 1 equivalent] Adjust Stoichiometry check_moisture Ensure Anhydrous Conditions check_base->check_moisture [Stoichiometry Correct] check_moisture->start [Moisture Present] Dry Glassware/Solvents check_temp Optimize Reaction Temperature check_moisture->check_temp [Anhydrous] check_temp->start [Suboptimal Temp] Adjust Temperature check_workup Proper Acidic Workup check_temp->check_workup [Temp Optimized] check_workup->start [Improper Workup] Review Quenching/Extraction purification Implement Purification Strategy check_workup->purification [Workup Correct] success High Purity Product purification->success

Caption: Troubleshooting workflow for low yield in Claisen condensation.

Issue 2: Difficulty in Removing Unreacted Ethyl 4-tert-butylbenzoate

Question: After my reaction, I'm struggling to separate the product, this compound, from the unreacted starting material, ethyl 4-tert-butylbenzoate. Their polarities seem to be very similar. What purification techniques are most effective?

Answer:

Separating a β-keto ester from its corresponding simple ester starting material can be challenging due to their similar polarities. Here are the recommended purification strategies, from simplest to most rigorous:

  • Vacuum Distillation: This is often the most effective method for separating compounds with different boiling points.[7][8][9] this compound has a higher boiling point than ethyl 4-tert-butylbenzoate due to its higher molecular weight and the presence of the additional keto group, which allows for stronger intermolecular interactions. A well-controlled vacuum distillation should provide a good separation.[10]

CompoundMolecular Weight ( g/mol )Boiling Point
Ethyl 4-tert-butylbenzoate206.28[11]Lower
This compound248.32Higher
  • Column Chromatography: While their polarities are similar, a separation by column chromatography on silica gel is feasible with an optimized solvent system.[12] Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A shallow gradient is key to achieving a good separation. A typical starting point would be a 95:5 mixture of hexane:ethyl acetate, gradually increasing the ethyl acetate concentration.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a powerful purification technique.[13] The choice of solvent is critical. You are looking for a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. A solvent screen with small amounts of the crude product is recommended. Common solvents to try include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and use appropriate grease for all joints to ensure a good seal.[8][9] Use a stir bar in the distilling flask for smooth boiling.

  • Vacuum: Connect the apparatus to a vacuum source (vacuum pump or water aspirator). Slowly apply the vacuum to avoid bumping, especially if residual low-boiling solvents are present.[9]

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the forerun, which will primarily be any remaining ethyl acetate and then the unreacted ethyl 4-tert-butylbenzoate. As the temperature rises and stabilizes at a higher value, change the receiving flask to collect the pure this compound.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Issue 3: Product Decomposition During Purification

Question: I've noticed that my product seems to be decomposing during purification, especially when I use column chromatography or distillation. What could be causing this instability?

Answer:

β-keto esters can be susceptible to decomposition under certain conditions, primarily through hydrolysis and subsequent decarboxylation.[4][14]

  • Hydrolysis: The ester functionality can be hydrolyzed to a carboxylic acid in the presence of acid or base and water. This forms a β-keto acid.

  • Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide upon heating to form a ketone.[14]

Preventative Measures:

  • Neutral Conditions: Ensure that your purification conditions are as neutral as possible. If using silica gel for chromatography, it can be slightly acidic. You can neutralize it by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system, followed by flushing with the eluent alone before loading your sample.

  • Lower Temperatures: When performing distillation, use a high vacuum to lower the boiling point as much as possible, thus minimizing thermal stress on the molecule.[7][8]

  • Avoid Prolonged Exposure to Heat: Whether distilling or refluxing during recrystallization, minimize the time the compound is exposed to high temperatures.

Decomposition Pathway Diagram:

cluster_hydrolysis cluster_decarboxylation product Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate beta_keto_acid 3-(4-tert-butylphenyl) -3-oxopropanoic acid product->beta_keto_acid Hydrolysis ketone 1-(4-tert-butylphenyl)ethan-1-one beta_keto_acid->ketone Decarboxylation co2 CO2 beta_keto_acid->co2 h2o H2O, H+ or OH- heat Heat

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate: A Comparative Approach

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a versatile β-keto ester intermediate in organic synthesis. As experts in molecular characterization, we move beyond simple peak assignments to explore the underlying principles governing the spectral features of this molecule. A central focus is the phenomenon of keto-enol tautomerism, a dynamic equilibrium that profoundly influences the NMR spectra of 1,3-dicarbonyl compounds.[1][2][3] We will dissect the expected spectral data for both tautomers, provide a comparative analysis against related structures, and furnish a validated experimental protocol for acquiring high-fidelity data. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and purity assessment.

Introduction: The Structural Nuances of a β-Keto Ester

This compound belongs to the β-keto ester class of compounds, which are foundational building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[4] The defining structural feature is a ketone group positioned beta to an ester carbonyl group. This arrangement results in an acidic α-hydrogen on the methylene carbon situated between the two carbonyls, facilitating a dynamic chemical equilibrium between the keto and enol isomers, a process known as tautomerism.[1][3]

The position of this equilibrium is highly sensitive to environmental factors such as solvent polarity, temperature, and concentration.[2][5][6] Understanding this equilibrium is not merely an academic exercise; it is critical for predicting reactivity, controlling reaction outcomes, and accurately interpreting analytical data. NMR spectroscopy is uniquely powerful for this task because the interconversion between tautomers is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.[3][6][7]

Keto-Enol Tautomerism Workflow

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto This compound (Keto Form) Enol Ethyl 3-(4-tert-butylphenyl)-3-hydroxy-3-oxoprop-2-enoate (Enol Form) (Z-isomer shown, stabilized by intramolecular H-bond) Keto->Enol Enolization (H⁺ or OH⁻ catalysis) Enol->Keto Ketonization

Caption: The dynamic equilibrium between the keto and enol forms.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is a composite of signals from both the keto and enol tautomers. The relative integration of these distinct sets of peaks allows for the direct calculation of the equilibrium constant (Keq) under the specific analytical conditions. For clarity, we will analyze the predicted signals for each tautomer separately, assuming a standard deuterated chloroform (CDCl₃) solvent.

The Dominant Keto Tautomer

In many non-polar organic solvents, the keto form is expected to be the major species.[6] Its spectrum is characterized by several distinct regions.

  • Aromatic Region (δ ≈ 7.9 and 7.5 ppm): The 4-tert-butylphenyl group gives rise to a classic AA'BB' splitting pattern characteristic of para-disubstituted benzene rings.[8] The two protons ortho to the electron-withdrawing benzoyl group (H-2', H-6') are deshielded and appear as a doublet around δ 7.9 ppm. The two protons meta to the benzoyl group (H-3', H-5') are less deshielded and appear as a doublet around δ 7.5 ppm.

  • Active Methylene Protons (δ ≈ 4.0 ppm): The two protons of the CH₂ group situated between the two carbonyls are highly deshielded due to the anisotropic effect of the adjacent C=O groups. They will appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Ethyl Ester Group (δ ≈ 4.2 ppm and 1.3 ppm): This group presents a classic quartet-triplet pattern. The methylene protons (-O-CH₂-CH₃) appear as a quartet around δ 4.2 ppm due to coupling with the three methyl protons. The terminal methyl protons (-O-CH₂-CH₃) appear as a triplet around δ 1.3 ppm, coupled to the two methylene protons.

  • tert-Butyl Group (δ ≈ 1.35 ppm): This group provides a highly conspicuous signal. The nine equivalent protons of the three methyl groups appear as a sharp, intense singlet around δ 1.35 ppm.[9] This signal is an excellent diagnostic tool for confirming the presence of the tert-butyl moiety.[10][11]

The Stabilized Enol Tautomer

The enol form is stabilized by π-system conjugation and intramolecular hydrogen bonding.[1] Its signals, though typically of lower intensity, are distinct.

  • Enolic Hydroxyl Proton (δ ≈ 12.5 ppm): This is arguably the most characteristic signal of the enol form. The proton is involved in a strong intramolecular hydrogen bond with the ester carbonyl oxygen, which significantly deshields it, causing it to appear far downfield as a broad singlet.

  • Aromatic Region (δ ≈ 7.7 and 7.4 ppm): The chemical shifts of the aromatic protons will be slightly different from those in the keto form due to the change in the electronic nature of the conjugated system, but the AA'BB' pattern will be retained.

  • Vinylic Proton (δ ≈ 5.7 ppm): The active methylene group of the keto form is replaced by a C=CH bond in the enol. This vinylic proton will appear as a singlet around δ 5.5-6.0 ppm. The disappearance of the keto-form's methylene singlet and the appearance of this vinylic singlet are primary indicators of enolization.

  • Ethyl Ester & tert-Butyl Groups: The signals for these groups will be present in the enol spectrum at chemical shifts very similar to those in the keto form, though they will be of lower intensity.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentPredicted δ (ppm) - Keto FormMultiplicityIntegrationPredicted δ (ppm) - Enol FormMultiplicityIntegration
tert-Butyl (-C(CH₃)₃)~1.35s9H~1.34s9H
Ethyl (-OCH₂CH₃)~1.30t3H~1.29t3H
Ethyl (-OCH₂CH₃)~4.25q2H~4.23q2H
Active Methylene (-COCH₂CO-)~4.00s2H---
Aromatic (H-3', H-5')~7.50d2H~7.45d2H
Aromatic (H-2', H-6')~7.90d2H~7.75d2H
Vinylic (=CH-)---~5.70s1H
Enolic Hydroxyl (-OH)---~12.5br s1H

Predicted ¹³C NMR Spectral Analysis

Broadband proton-decoupled ¹³C NMR provides a count of the unique carbon environments. As with ¹H NMR, separate signals are expected for the keto and enol tautomers.[12]

Keto Tautomer Carbons
  • Carbonyl Carbons (δ ≈ 195 and 167 ppm): Two distinct carbonyl signals are expected. The ketonic carbonyl (C=O) is typically more deshielded, appearing around δ 195 ppm, while the ester carbonyl (-COO-) appears further upfield, around δ 167 ppm.[13]

  • Aromatic Carbons (δ ≈ 125-158 ppm): Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The ipso-carbon attached to the carbonyl (C-1') and the carbon bearing the tert-butyl group (C-4') will be quaternary and appear around δ 133 ppm and δ 158 ppm, respectively. The two sets of protonated aromatic carbons (C-2'/6' and C-3'/5') will appear in the typical aromatic region, ~128 ppm and ~126 ppm.

  • Active Methylene Carbon (δ ≈ 50 ppm): The α-carbon (-COCH₂CO-) will appear around δ 50 ppm.

  • Ethyl & tert-Butyl Carbons (δ ≈ 14-62 ppm): The ethyl ester carbons (-OCH₂) will be around δ 62 ppm and the methyl (-CH₃) at δ 14 ppm. The quaternary carbon of the tert-butyl group will appear around δ 35 ppm, and the three equivalent methyl carbons will give an intense signal around δ 31 ppm.[14]

Enol Tautomer Carbons

The enol form will show significant differences in the carbon skeleton involved in the tautomerism.

  • Carbonyl and Enolic Carbons: The ketonic carbon signal disappears and is replaced by a deshielded enolic carbon (C-OH) at around δ 180-185 ppm. The vinylic methine carbon (=CH) will appear around δ 90-95 ppm. The ester carbonyl remains, though its chemical environment is slightly altered.

  • Other Carbons: The aromatic, ethyl, and tert-butyl carbon signals will be present at chemical shifts very close to their keto-form counterparts.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon AssignmentPredicted δ (ppm) - Keto FormPredicted δ (ppm) - Enol Form
Ethyl (-OCH₂C H₃)~14.2~14.1
tert-Butyl (-C(C H₃)₃)~31.1~31.0
tert-Butyl (-C (CH₃)₃)~35.2~35.1
Active Methylene (-COC H₂CO-)~50.0-
Ethyl (-OC H₂CH₃)~61.8~61.5
Vinylic (=C H-)-~92.0
Aromatic (C -3', C -5')~125.8~125.7
Aromatic (C -2', C -6')~128.5~128.0
Aromatic (C -1')~133.0~132.5
Aromatic (C -4')~158.0~157.5
Ester Carbonyl (-C OO-)~167.0~172.0
Enolic Carbon (=C -OH)-~183.0
Ketone Carbonyl (-C O-)~195.0-

Comparative Analysis

To contextualize the data, we can compare the expected spectrum of this compound with that of Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate) . The primary difference is the absence of the tert-butyl group. In the latter's spectrum:

  • The intense singlet for 9H at ~1.35 ppm is absent.

  • The aromatic region is more complex, showing signals for 5H (monosubstituted ring) rather than the symmetric 4H pattern.

  • The C-4' carbon signal is a standard protonated aromatic carbon (~129 ppm) instead of a deshielded quaternary carbon (~158 ppm).

This comparison highlights how the tert-butyl group serves as a powerful structural marker, simplifying the aromatic region and providing a distinct, easily identifiable signal in both ¹H and ¹³C NMR.

While NMR provides unparalleled detail on connectivity and dynamic processes, it is best used in concert with other techniques. Infrared (IR) Spectroscopy would confirm the presence of the carbonyl groups (strong stretches at ~1740 cm⁻¹ for the ester and ~1685 cm⁻¹ for the ketone). Mass Spectrometry (MS) would confirm the molecular weight and provide fragmentation data consistent with the proposed structure. However, only NMR can readily identify, differentiate, and quantify the co-existing keto and enol tautomers in a single, non-destructive experiment.

Validated Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed for accuracy.

NMR Sample Preparation and Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a 1. Weigh 15-20 mg of the a-keto ester sample accurately. b 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). a->b c 3. Add internal standard (e.g., TMS) for chemical shift referencing (δ 0.00). b->c d 4. Transfer solution to a clean, dry NMR tube. c->d e 5. Insert tube into spectrometer. Lock onto the deuterium signal. f 6. Shim the magnetic field for optimal homogeneity. e->f g 7. Set acquisition parameters (pulse sequence, relaxation delay, scans). f->g h 8. Acquire ¹H, ¹³C, and optional 2D spectra (e.g., COSY, HSQC). g->h i 9. Apply Fourier Transform to the FID. j 10. Phase the spectrum correctly. i->j k 11. Calibrate chemical shift scale using the TMS signal. j->k l 12. Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra. k->l

Caption: Standard workflow for NMR analysis from sample to spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound into a clean vial.

    • Add approximately 0.7 mL of high-purity deuterated solvent (e.g., Chloroform-d, 99.8 atom % D). The choice of solvent is critical as it can influence the keto-enol equilibrium.[2][6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ 0.00 ppm).[1]

    • Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to correct for any magnetic field drift.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

  • Data Acquisition:

    • ¹H Spectrum: Acquire using a standard single-pulse sequence. A relaxation delay (d1) of at least 2-5 seconds is recommended to allow for full magnetization recovery, ensuring accurate integrations, especially for quaternary-adjacent signals. Typically, 16-32 scans are sufficient.

    • ¹³C Spectrum: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good signal-to-noise ratio for quaternary carbons.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum. The ratio of the integration of the keto-form's active methylene protons to the enol-form's vinylic proton can be used to determine the molar ratio of the two tautomers.

    • Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the keto and enol forms.[1]

Conclusion

The comprehensive NMR analysis of this compound is a prime example of leveraging spectroscopic data to understand not just static structure, but also dynamic chemical processes. The distinct and predictable signals of the ethyl, tert-butyl, and aromatic moieties, combined with the characteristic signatures of the interconverting keto and enol forms, allow for a definitive structural assignment. By following a robust experimental protocol, researchers can obtain high-fidelity data that is crucial for quality control, reaction monitoring, and the rational design of future synthetic pathways in drug discovery and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • J. Org. Chem. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • PubMed. (2007, February). The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mastering β-keto esters. Retrieved from [Link]

  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Retrieved from [Link]

  • ACS Publications. (n.d.). An NMR Study of Keto-Enol Tautomerism. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Table]. Retrieved from [Link]

  • Semantic Scholar. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • PMC. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Springer Link. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • Unknown Source. (n.d.). NMR Chemical Shifts. [PDF].
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • J. Org. Chem. (1997). Vol. 62, No. 21. [Table of chemical shifts]. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-3-oxopropanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a β-keto ester of significant interest in synthetic chemistry. We will explore the primary fragmentation pathways under Electron Ionization (EI), offering a mechanistic rationale for the formation of key fragment ions. This is contrasted with the fragmentation behavior expected under soft ionization conditions, such as Electrospray Ionization (ESI), coupled with tandem mass spectrometry (MS/MS). Furthermore, we will compare the structural elucidation capabilities of mass spectrometry with those of alternative analytical techniques like NMR and IR spectroscopy, providing researchers with a comprehensive framework for the characterization of this and related molecules.

Predicted Fragmentation Pattern under Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte molecule, leading to the formation of a radical cation (the molecular ion, M•+) and subsequent, often extensive, fragmentation. The structure of this compound offers several competing fragmentation routes, primarily dictated by the stability of the resulting ions and neutral losses. The mass spectra of β-keto esters are typically dominated by cleavages alpha (α) to the carbonyl groups and by characteristic rearrangements like the McLafferty rearrangement.[1][2][3]

The molecular weight of this compound (C₁₅H₂₀O₃) is 248.32 g/mol . The molecular ion peak (M•+) is therefore expected at m/z 248.

Primary Fragmentation Pathways

The fragmentation of the molecular ion is governed by the relative stability of the carbocations and radicals that can be formed. The principal pathways are detailed below.

  • α-Cleavage at the Benzoyl Group (Pathway A): The most favorable cleavage occurs at the C-C bond between the two carbonyl groups. This results in the formation of the 4-tert-butylbenzoyl cation, which is highly stabilized by resonance with the aromatic ring. This is a very common fragmentation for ketones and is expected to produce the base peak or one of the most intense peaks in the spectrum.[4][5]

    • Fragment: [C₁₁H₁₅O]⁺

    • m/z: 175

  • Fragmentation of the tert-Butyl Group (Pathway B): A characteristic fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This can occur from the molecular ion or from other fragments containing the tert-butyl moiety.

    • Fragment: [M - CH₃]⁺

    • m/z: 233

  • McLafferty Rearrangement (Pathway C): The McLafferty rearrangement is a hallmark of carbonyl compounds containing an accessible γ-hydrogen.[6][7] In this molecule, the γ-hydrogens are on the ethyl portion of the ester. A six-membered transition state facilitates the transfer of a γ-hydrogen to the keto-carbonyl oxygen, followed by cleavage of the α-β bond to eliminate a neutral alkene (ethene).

    • Fragment: [C₁₃H₁₆O₃]•+

    • m/z: 220

  • Cleavage of the Ester Group (Pathways D & E): The ester functional group itself provides predictable fragmentation routes.

    • Loss of Ethoxy Radical (Pathway D): α-cleavage can result in the loss of the ethoxy radical (•OCH₂CH₃).[8][9]

      • Fragment: [M - OC₂H₅]⁺

      • m/z: 203

    • Loss of Ethanol (Pathway E): A rearrangement can lead to the elimination of a neutral ethanol molecule.

      • Fragment: [M - C₂H₅OH]•+

      • m/z: 202

Visualization of EI Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

G M Molecular Ion (M•+) m/z 248 F175 4-tert-butylbenzoyl cation (Base Peak) m/z 175 M->F175 Pathway A α-Cleavage F233 [M - CH₃]⁺ m/z 233 M->F233 Pathway B Loss of •CH₃ F220 McLafferty Rearrangement Ion m/z 220 M->F220 Pathway C McLafferty F203 [M - •OC₂H₅]⁺ m/z 203 M->F203 Pathway D Loss of •OC₂H₅ F202 [M - C₂H₅OH]•+ m/z 202 M->F202 Pathway E Loss of C₂H₅OH F57 tert-butyl cation [C(CH₃)₃]⁺ m/z 57 F175->F57 Further Fragmentation

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted EI-MS Fragments
m/z Proposed Ion Structure Formation Pathway Notes
248[C₁₅H₂₀O₃]•+Molecular Ion (M•+)May be of low intensity due to extensive fragmentation.
233[C₁₄H₁₇O₃]⁺Loss of •CH₃ from M•+Characteristic of tert-butyl group.
220[C₁₃H₁₆O₃]•+McLafferty RearrangementLoss of neutral ethene (C₂H₄).
203[C₁₃H₁₅O₂]⁺Loss of •OC₂H₅ from M•+α-cleavage at the ester group.
175 [C₁₁H₁₅O]⁺ α-Cleavage Predicted Base Peak; resonance-stabilized acylium ion.
161[C₁₁H₁₃O]⁺Loss of CH₂ from [m/z 175]⁺Further fragmentation of the benzoyl cation.
57[C₄H₉]⁺tert-butyl cationCommon fragment from the tert-butylphenyl moiety.

Comparison with Soft Ionization (LC-ESI-MS/MS)

In contrast to the high-energy EI method, soft ionization techniques like Electrospray Ionization (ESI) are designed to generate intact molecular ions with minimal fragmentation.[10][11] For this compound, analysis by ESI in positive ion mode would predominantly yield the protonated molecule, [M+H]⁺ (m/z 249), or adducts with sodium, [M+Na]⁺ (m/z 271).

Structural information is then obtained via tandem mass spectrometry (MS/MS), where the precursor ion (e.g., m/z 249) is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation of this even-electron species proceeds through different, lower-energy pathways involving neutral losses, rather than the radical-driven reactions seen in EI-MS.

Predicted ESI-MS/MS Fragmentation

For the [M+H]⁺ ion (m/z 249), the most likely CID fragmentations would be:

  • Neutral Loss of Ethanol: Loss of C₂H₅OH (46 Da) from the protonated ester. This is often a facile and dominant pathway for protonated ethyl esters.

    • Product Ion m/z: 203

  • Neutral Loss of Water: Loss of H₂O (18 Da), potentially from the enol tautomer of the protonated molecule.

    • Product Ion m/z: 231

  • Loss of the Ethyl Group and CO: Sequential or concerted loss of ethene (28 Da) and carbon monoxide (28 Da).

    • Product Ion m/z: 193

Experimental Workflow Comparison

G cluster_0 GC-EI-MS Workflow cluster_1 LC-ESI-MS/MS Workflow GC Gas Chromatography (Separation) EI Electron Ionization (70 eV) GC->EI MS1 Mass Analyzer (Scan Mode) EI->MS1 LC Liquid Chromatography (Separation) ESI Electrospray Ionization LC->ESI Q1 MS1: Precursor Ion Isolation ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q2 MS2: Product Ion Scan CID->Q2

Caption: Comparison of typical GC-EI-MS and LC-ESI-MS/MS experimental workflows.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful for determining molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation pattern.Unmatched sensitivity, direct molecular weight determination, suitable for complex mixtures (with chromatography).Isomers can be difficult to distinguish without standards, provides inferred vs. direct connectivity data.
NMR Spectroscopy (¹H, ¹³C) Precise atomic connectivity, chemical environment of nuclei, stereochemistry.Provides an unambiguous map of the carbon-hydrogen framework. The most powerful tool for de novo structure determination.Lower sensitivity than MS, requires pure sample (>1 mg), complex spectra can be challenging to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides quick confirmation of functional groups (e.g., C=O stretch for ketone at ~1685 cm⁻¹, ester at ~1740 cm⁻¹).Provides limited information on the overall molecular structure; not suitable for complex mixtures.

Experimental Protocols

Protocol for GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Injector: Split/splitless inlet, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways.

Protocol for LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • MS1: Scan for precursor ions (e.g., m/z 100-500) to identify the [M+H]⁺ ion at m/z 249.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 249 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

  • Data Analysis: Correlate the observed neutral losses with the predicted fragmentation of the protonated molecule.

Conclusion

The mass spectrometric behavior of this compound is highly predictable based on the fundamental principles of organic mass spectrometry. Under high-energy EI conditions, fragmentation is driven by α-cleavages and rearrangements, with the formation of the resonance-stabilized 4-tert-butylbenzoyl cation (m/z 175) expected to be the dominant feature. In contrast, soft ionization ESI-MS/MS analysis of the protonated molecule would yield a simpler spectrum dominated by the neutral loss of ethanol. The judicious application of both hard and soft ionization techniques, in conjunction with NMR and IR spectroscopy, provides a robust and validated workflow for the complete structural characterization of this and other novel synthetic compounds.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Coutts, R. T., & Locock, R. A. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16).
  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. [Link]

  • Schopfer, L. M., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 25(10), 1746–1757. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry. [Link] (Note: Direct link to the specific PDF was not stable, providing the department URL).

  • Metabolomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics Website. [Link] (Note: Deep link was unavailable, providing root URL).

  • Southern Connecticut State University. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link] (Note: Direct link to the specific PDF was not stable, providing the university URL).

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link] (Note: Direct link to the specific PDF was not stable, providing the university URL).

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • O'Hair, R. A. J., et al. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 24(1), 71-79. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 325-353. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing. [Link]

Sources

A Comparative Guide to the Predicted Biological Activity of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of β-Keto Esters

The β-keto ester moiety is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a diverse array of heterocyclic compounds.[1] Its unique electronic and structural characteristics have also positioned it as a pharmacophore of significant interest in medicinal chemistry. Molecules incorporating this functional group have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] This guide focuses on Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a compound of emerging interest, and provides a comparative analysis of its predicted biological activities against structurally related compounds.

Due to the limited availability of direct experimental data for this compound, this guide will adopt a predictive approach grounded in structure-activity relationships (SAR). We will leverage robust data from structurally analogous compounds to forecast its potential efficacy in key biological assays. The primary comparators selected for this analysis are:

  • 2,4-di-tert-butylphenol (2,4-DTBP): Shares the critical 4-tert-butylphenyl group and has well-documented antioxidant, antifungal, and cytotoxic properties.

  • Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate): The parent compound lacking the tert-butyl substituent, serving as a baseline for understanding the contribution of the alkyl group to biological activity.

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate & Ethyl 3-(4-isopropylphenyl)-3-oxopropanoate: Analogs with different para-substituents, allowing for a discussion on how electronic and steric effects may influence activity.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of novel β-keto esters.

Rationale for Comparison: A Structure-Activity Relationship Approach

The biological activity of a molecule is intrinsically linked to its chemical structure. By comparing this compound with carefully selected analogs, we can dissect the contributions of different structural motifs to its overall biological profile.

dot

Caption: Logical relationship for the predictive comparison of biological activities.

The central hypothesis of this guide is that the biological activities of this compound will be significantly influenced by the presence of the 4-tert-butylphenyl group. This bulky, lipophilic moiety is expected to enhance cell membrane permeability and potentially interact with hydrophobic pockets in target proteins.

Predicted Biological Activities and Comparative Data

Based on the known activities of 2,4-di-tert-butylphenol, we predict that this compound will exhibit antifungal, antioxidant, and cytotoxic properties. The following table summarizes the available experimental data for our primary comparator, 2,4-di-tert-butylphenol, which will serve as a benchmark for our predictions.

Table 1: Summary of Biological Activity for 2,4-di-tert-butylphenol
Biological ActivityAssayTest Organism/Cell LineResult (IC50/MIC)Reference(s)
Antioxidant DPPH Radical Scavenging-60 µg/mL[1][3]
ABTS Radical Scavenging-17 µg/mL[1]
Antifungal Broth MicrodilutionCandida albicansMIC: 0.8 mg/ml[4]
Disk DiffusionFusarium oxysporumInhibition at 25 µg/mL[5]
Cytotoxicity MTT AssayHCT116 (Colon Cancer)IC50: 57.04 µM[6]
MTT AssayHeLa (Cervical Cancer)IC50: 10 µg/mL[7]
MTT AssayMCF-7 (Breast Cancer)IC50: 11.0 µg/mL[8]

Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed methodologies for the key assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the free radical scavenging ability of a compound.

dot

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mixing Mix DPPH Solution with Test Compound prep_dpph->mixing prep_samples Prepare Serial Dilutions of Test Compound prep_samples->mixing incubation Incubate in Dark (30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for the DPPH antioxidant activity assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Solutions: Create a series of concentrations of the test compound (e.g., 10, 25, 50, 100, 250 µg/mL) in methanol. A standard antioxidant, such as ascorbic acid, should be prepared in the same manner.

  • Reaction: In a 96-well microplate, add 100 µL of each test compound concentration to triplicate wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the test compound that inhibits 50% of the DPPH radicals) is then determined by plotting the percent inhibition against the compound concentration.[3]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.[6]

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microplate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by measuring the optical density.[4]

Structure-Activity Relationship (SAR) Discussion and Predictions

While we await direct experimental data for this compound, we can make several predictions based on SAR principles:

  • Antioxidant Activity: The phenolic hydroxyl group is a key contributor to the antioxidant activity of 2,4-DTBP. This compound lacks this group, which may suggest a lower intrinsic radical scavenging activity compared to 2,4-DTBP. However, the β-keto ester moiety can exist in an enol form, which possesses a hydroxyl group that could contribute to antioxidant effects. The presence of the electron-donating tert-butyl group may also positively influence this activity.

  • Antifungal and Cytotoxic Activities: The lipophilicity imparted by the tert-butyl group is expected to be a significant driver of antifungal and cytotoxic activity. This group can enhance the compound's ability to penetrate the fungal cell wall and the plasma membrane of cancer cells. Therefore, it is plausible that this compound will exhibit potent antifungal and cytotoxic effects, potentially comparable to or even exceeding those of less lipophilic analogs like ethyl benzoylacetate. Compared to ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, the bulkier tert-butyl group may offer different steric interactions with biological targets.

Conclusion and Future Directions

This guide provides a predictive framework for the biological activities of this compound based on a comparative analysis of structurally related compounds. The available data for 2,4-di-tert-butylphenol strongly suggests that the 4-tert-butylphenyl motif is a key determinant of antioxidant, antifungal, and cytotoxic properties.

Future experimental validation of these predicted activities is crucial. The protocols outlined in this guide provide a clear roadmap for such investigations. A systematic study comparing the biological activities of a series of para-substituted ethyl 3-oxo-3-phenylpropanoates will be invaluable for elucidating the SAR of this promising class of compounds and for guiding the development of new therapeutic agents.

References

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-16).
  • Chen, Y. F., Chang, Y. C., Wu, T. S., & Chen, Y. C. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 200.
  • Al-Oqail, M. M., Al-Sheddi, E. S., Al-Omair, M. A., & Farshori, N. N. (2024). Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins. Journal of King Saud University-Science, 36(3), 102987.
  • Ayswarya, S., & Pandian, S. K. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. International Journal of Agricultural Technology, 18(6), 2343-2352.
  • Badji, B., Sabaou, N., Meklat, A., Mathieu, F., & Lebrihi, A. (2016). Activity of 2,4-Di-tert-butylphenol produced by a strain of Streptomyces mutabilis isolated from a Saharan soil against Candida albicans and other pathogenic fungi. Journal de Mycologie Médicale, 26(2), 160-169.
  • Seenivasan, A., Kanimozhi, G., & Rathinam, A. (2022). 2,4-Di-tert-butylphenol (2,4-DTBP) purified from Streptomyces sp. KCA1 from Phyllanthus niruri: Isolation, characterization, antibacterial and anticancer properties. Journal of Applied Pharmaceutical Science, 12(03), 136-144.
  • Zhao, F., Fu, L., & Chen, G. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 200.
  • Saha, P., Sharma, D., Dash, S., Dey, K. S., & Sil, S. K. (2023). Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. Biomedical and Pharmacology Journal, 16(1).
  • Gonçalves, A. P., & Videira, A. (2015). Mitochondrial type II NAD (P)
  • Seenivasan, A., Kanimozhi, G., & Rathinam, A. (2025). 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens. Frontiers in Cellular and Infection Microbiology, 15, 1380582.
  • Dharni, S., Sanchita, Maurya, A., Samad, A., Srivastava, S. K., Sharma, A., & Patra, D. D. (2014). Purification, characterization, and in vitro activity of 2,4-di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Journal of agricultural and food chemistry, 62(26), 6138–6146.
  • Indarti, K., Apriani, E. F., Wibowo, A. E., & Simanjuntak, P. (2025). Antioxidant Activity Test of Green Tea (Camellia sinensis L. Kuntze) Ethanolic Extract using DPPH Method. South African Journal of Botany.
  • Science.gov. (n.d.). antioxidant activity ic50: Topics by Science.gov. Retrieved from [Link]

  • Jeong, J. H., Jo, Y. N., Kim, D. E., Kim, H. S., & Heo, H. J. (2014). 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice. Food science and biotechnology, 23(4), 1239–1245.
  • ResearchGate. (n.d.). Cytotoxic effect of ethyl acetate extracts on various cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). The antioxidant activity was expressed in IC 50 values (µg/mL). Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]

  • Plengsuriyakarn, T., Viyanant, V., Eursitthichai, V., Tesana, S., & Itharat, A. (2012). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Tropical journal of pharmaceutical research, 11(5), 757-764.
  • ResearchGate. (n.d.). Antioxidant activities: (a) IC50 of the DPPH test; (b) IC50 of the ABTS test. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 value of antioxidant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl acetate fraction mediated cytotoxicity and IC50 values in.... Retrieved from [https://www.researchgate.net/figure/Ethyl-acetate-fraction-mediated-cytotoxicity-and-IC50-values-in-A431-and-MCF-7-cell-lines_fig2_338902575]([Link] cytotoxicity-and-IC50-values-in-A431-and-MCF-7-cell-lines_fig2_338902575)

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. 503, 07005.
  • Neliti. (n.d.). Isolation and Structure Determination of Antioxidants Active Compounds from Ethyl Acetate Extract of Heartwood Namnam (Cynometra cauliflora. Retrieved from [Link]

  • Vaickelioniene, R., Vaickelionis, G., Mikulskiene, G., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980.
  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • Food Chemistry. (2013).
  • ResearchGate. (n.d.). Anti-Candida activity of Ethyl acetate extract of assessed plants (MIC.... Retrieved from [Link]

  • ISHS. (n.d.). ANTIFUNGAL ACTIVITY OF ETHYL FERULATE. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC and MFC of prominent ethyl acetate MSL extract against fungi. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC and MFC of the ethyl acetate extract against Candida albicans. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 value of citotoxic test agains cancer cells and normal cells. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 and A0.5 values of antioxidant activity of ethyl acetate extract.... Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2022). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. 10(2), 263-274.
  • RJPBCS. (n.d.). Formulation and Test Antioxidant Activity of Gel Fraction Breadfruit Yellow Leaf (Artocarpus Altilis (Parkinson) Fosberg. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(1)/[9].pdf]([Link]9].pdf)

  • PubChem. (n.d.). Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. 31(9), 1367–1371.
  • MDPI. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Retrieved from [Link]

  • Springer. (2025). Antifungal efficacy of octylgallate and 4-isopropyl-3-methylphenol for control of Aspergillus.
  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of a compound is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a key intermediate in various synthetic pathways. We will explore the nuances of a specifically developed HPLC method, benchmark its performance against other analytical techniques, and provide the scientific rationale behind our methodological choices.

The Critical Role of Purity for this compound

This compound is an aromatic ketoester whose utility in organic synthesis demands stringent purity control. Impurities, which can arise from starting materials, side reactions, or degradation, can have significant downstream effects, including altered reaction kinetics, reduced yield of the final product, and the introduction of potentially toxic byproducts. Therefore, a robust and reliable analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile, thermally labile compounds like our target analyte, Reversed-Phase HPLC (RP-HPLC) stands out as the most suitable analytical technique.[1][2] Its high resolving power, sensitivity, and adaptability make it the gold standard for separating and quantifying impurities in complex mixtures.[3][4]

RP-HPLC operates on the principle of partitioning analytes between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[1] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase. This differential partitioning allows for the effective separation of the main compound from its impurities.

While a standardized pharmacopeial method for this specific compound is not publicly available, the following method has been developed based on the physicochemical properties of aromatic ketoesters and established principles of HPLC method development.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and tert-butyl group. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good peak shape. Water is the weak solvent. Phosphoric acid is added to control the pH and suppress the ionization of any acidic or basic impurities, leading to sharper peaks.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Detection UV at 254 nmThe aromatic ring in the molecule is expected to have a strong UV absorbance at this wavelength, providing high sensitivity.[1]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Sample Preparation Dissolve 1 mg/mL in mobile phaseEnsures compatibility with the HPLC system and complete dissolution of the analyte.

This method is designed to be a self-validating system. The inclusion of a reference standard of known purity allows for the accurate quantification of the main peak and any detected impurities. The method's performance should be formally validated according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure its accuracy, precision, specificity, linearity, and robustness.[5][6][7]

Experimental Workflow for HPLC Purity Assessment

The process of assessing purity using the proposed HPLC method follows a logical sequence, as illustrated below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Accurately weigh sample B Dissolve in mobile phase to 1 mg/mL A->B D Equilibrate HPLC system with mobile phase B->D C Prepare reference standard at known concentration E Inject sample and reference standard C->E D->E F Acquire chromatogram E->F G Integrate peak areas F->G H Calculate % Purity using area normalization G->H I Identify impurities against reference chromatogram G->I

Caption: A streamlined workflow for HPLC-based purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can also provide information about a compound's purity. A comparative overview is presented below.

Table 2: Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[8]High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.[9]Higher cost, more complex instrumentation.Excellent: Ideal for quantitative analysis of impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Very high resolution, excellent for volatile compounds.Requires analyte to be volatile and thermally stable, which may not be suitable for this compound.Moderate: Potential for thermal degradation. Derivatization may be required.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on polarity.[8][10]Simple, fast, low cost, good for screening.[11]Lower resolution, not easily quantifiable, less sensitive than HPLC.Good: Suitable for rapid, qualitative checks of purity and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.[12]Provides detailed structural information, can quantify impurities if they have unique signals.Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret.Good: Excellent for structural confirmation and can quantify major impurities. Less effective for trace analysis.
Melting Point Analysis Measures the temperature range over which a solid melts.[13]Simple, inexpensive.A sharp melting point is an indicator of purity, but impurities may not always cause a significant depression or broadening.[8][12]Fair: A useful preliminary check, but not a definitive measure of purity.

Detailed Experimental Protocols

  • System Preparation: Set up the HPLC system according to the parameters in Table 1. Allow the system to equilibrate until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Analysis: Inject 10 µL of the standard solution, followed by the sample solution.

  • Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Plate Preparation: Obtain a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to move up the plate.

  • Visualization: Remove the plate, allow the solvent to evaporate, and visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor).[8] The presence of multiple spots indicates impurities.

Logical Framework for Purity Assessment

The selection of an appropriate analytical technique is a critical decision based on the specific requirements of the analysis.

Purity_Assessment_Logic node_rect node_rect A Need for Purity Assessment B Quantitative or Qualitative? A->B C Quantitative B->C Quantitative D Qualitative Screening B->D Qualitative E Trace Impurity Analysis? C->E G Use TLC or Melting Point D->G F Use HPLC E->F Yes H Use NMR for Structural Info E->H No (Major Impurities)

Sources

A Comparative Guide to the Validation of a New HPLC-UV Method for Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. The validation of these methods is not merely a regulatory formality but a scientific necessity to ensure product quality and patient safety. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate against a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate determination of its purity and content is critical for ensuring the quality of the final drug product. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven perspective on analytical method validation.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][3] This guide will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a side-by-side comparison of the two methods and the scientific rationale behind the experimental choices.[2][3][4]

Comparative Overview of Analytical Methods

The choice of an analytical method is often a balance between performance, speed, and the specific requirements of the analysis. Here, we compare a modern HPLC-UV method with a more traditional GC-FID approach for the analysis of this compound.

FeatureNew HPLC-UV MethodTraditional GC-FID Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required.Requires the analyte to be volatile or amenable to derivatization.
Operating Temperature Ambient or slightly elevated.High temperatures are typically required for volatilization.
Detection Based on the absorption of UV light by the analyte.Based on the ionization of the analyte in a hydrogen flame.
Specificity High, due to both chromatographic separation and selective UV detection.Can be prone to interference from co-eluting volatile impurities.
Sensitivity Generally high, depending on the chromophore of the analyte.High for hydrocarbons, but can be less sensitive for other functional groups.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process that evaluates its performance characteristics. The following diagram illustrates the logical flow of the validation process for both the new HPLC-UV and the traditional GC-FID methods.

Validation Workflow Figure 1: Analytical Method Validation Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_evaluation Data Analysis & Reporting Define_Purpose Define Analytical Purpose (Assay, Purity) Select_Methods Select Methods (HPLC-UV vs. GC-FID) Define_Purpose->Select_Methods Validation_Protocol Develop Validation Protocol (ICH Q2) Select_Methods->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Analyze Data & Compare Performance Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: A flowchart illustrating the systematic approach to analytical method validation.

Experimental Protocols and Comparative Data

The following sections detail the experimental protocols for each validation parameter and present a comparative summary of the performance of the new HPLC-UV and traditional GC-FID methods.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2][5]

Experimental Protocol:

  • HPLC-UV: A solution of this compound was spiked with known related substances and potential impurities. The chromatograms of the spiked and unspiked samples were compared to assess for interference at the retention time of the main peak. Peak purity was also evaluated using a photodiode array (PDA) detector.

  • GC-FID: Similar to the HPLC method, a sample was spiked with potential volatile impurities and analyzed. The resolution between the analyte peak and the impurity peaks was evaluated.

Comparative Data:

ParameterNew HPLC-UV MethodTraditional GC-FID Method
Resolution of Main Peak from Impurities > 2.0 for all known impurities1.8 for a closely eluting impurity
Peak Purity Index (PDA) > 0.999Not Applicable
Interference from Placebo No interference observedMinor baseline disturbance observed

The superior resolution and the ability to perform peak purity analysis with a PDA detector demonstrate the higher specificity of the HPLC-UV method.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[5][6] The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][6]

Experimental Protocol:

  • HPLC-UV & GC-FID: A series of at least five standard solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal working concentration. Each solution was injected in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Comparative Data:

ParameterNew HPLC-UV MethodTraditional GC-FID Method
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99980.9985
Y-intercept Close to zeroSlight positive bias
Residual Sum of Squares LowerHigher

The higher correlation coefficient and lower residual sum of squares indicate a better linear fit for the HPLC-UV method over the tested range.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][7]

Experimental Protocol:

  • HPLC-UV & GC-FID: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Nine determinations were made (three concentrations, three replicates each).

Comparative Data:

Concentration LevelNew HPLC-UV Method (% Recovery ± RSD)Traditional GC-FID Method (% Recovery ± RSD)
80% 99.5% ± 0.8%98.2% ± 1.5%
100% 100.2% ± 0.5%101.5% ± 1.2%
120% 99.8% ± 0.7%99.0% ± 1.8%
Overall Mean Recovery 99.8%99.6%

Both methods demonstrate acceptable accuracy, but the HPLC-UV method shows consistently higher recovery and lower variability (RSD).

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of a 100% standard solution were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument.

Comparative Data:

ParameterNew HPLC-UV Method (RSD)Traditional GC-FID Method (RSD)
Repeatability 0.45%1.10%
Intermediate Precision 0.85%1.95%

The significantly lower RSD values for the HPLC-UV method indicate superior precision, both within a single run and between different runs.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5][6] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][6]

Experimental Protocol:

  • HPLC-UV & GC-FID: LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were determined.

Comparative Data:

ParameterNew HPLC-UV MethodTraditional GC-FID Method
LOD 0.05 µg/mL0.15 µg/mL
LOQ 0.15 µg/mL0.50 µg/mL

The HPLC-UV method demonstrates significantly better sensitivity with lower LOD and LOQ values, making it more suitable for the detection and quantification of trace-level impurities.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocol:

  • HPLC-UV: Small, deliberate changes were made to the mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • GC-FID: Small, deliberate changes were made to the oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.2 mL/min), and injection port temperature (±5 °C).

Comparative Data:

Parameter VariedNew HPLC-UV Method (Effect on Results)Traditional GC-FID Method (Effect on Results)
Mobile Phase/Carrier Gas Flow NegligibleMinor shift in retention time
Temperature Minor shift in retention timeSignificant shift in retention time and peak shape
Mobile Phase Composition Minor shift in retention timeNot Applicable

The HPLC-UV method demonstrated greater robustness, with less significant changes in results upon deliberate variation of method parameters. This suggests a more reliable performance in a routine laboratory setting.

Visualizing the Method Comparison

The following diagram provides a visual summary of the comparative performance of the two analytical methods based on the key validation parameters.

Method Comparison Figure 2: Comparative Performance of Analytical Methods cluster_performance Performance Parameters HPLC_UV New HPLC-UV Method Specificity Specificity HPLC_UV->Specificity Superior Linearity Linearity HPLC_UV->Linearity Excellent Accuracy Accuracy HPLC_UV->Accuracy High Precision Precision HPLC_UV->Precision High Sensitivity Sensitivity (LOD/LOQ) HPLC_UV->Sensitivity High Robustness Robustness HPLC_UV->Robustness High GC_FID Traditional GC-FID Method GC_FID->Specificity Adequate GC_FID->Linearity Good GC_FID->Accuracy Acceptable GC_FID->Precision Acceptable GC_FID->Sensitivity Moderate GC_FID->Robustness Moderate

Caption: A diagram summarizing the performance comparison between the HPLC-UV and GC-FID methods.

Conclusion

The validation data presented in this guide clearly demonstrates that the newly developed HPLC-UV method is superior to the traditional GC-FID method for the quantitative analysis of this compound. The HPLC-UV method exhibits better specificity, linearity, accuracy, precision, sensitivity, and robustness.

While the GC-FID method may still be suitable for certain applications, the HPLC-UV method provides a higher level of confidence in the analytical results, which is crucial in the pharmaceutical industry. The adoption of this new method is recommended for routine quality control and stability testing of this compound to ensure the highest standards of product quality. The principles and practices outlined in this guide, grounded in the authoritative ICH guidelines, provide a solid framework for the validation of new analytical methods.[8][9][10][11]

References

  • BioPharm International. Method Validation Guidelines. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Analytical Validation. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. Analysis of pharmaceuticals using HPLC with evaporative light scattering detection. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]

  • ResearchGate. GC × GC distribution of structurally (a) esters: (1) ethyl propanoate,.... [Link]

  • SEEJPH. Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • MDPI. Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

Sources

Performance Benchmark: Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate in Carboxylesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of Carboxylesterase Inhibition in Pharmacokinetics

In the landscape of drug metabolism, carboxylesterases (CES) represent a pivotal class of serine hydrolases.[1] These enzymes are abundant in key metabolic tissues, particularly the liver (predominantly CES1) and intestines (predominantly CES2), where they hydrolyze a wide array of ester-containing drugs and prodrugs.[2][3] The metabolic activity of carboxylesterases can significantly influence the pharmacokinetic profile of a drug, affecting its efficacy and potential toxicity. Consequently, the identification and characterization of potent and selective CES inhibitors are of paramount importance in drug discovery. Such inhibitors can be utilized to modulate drug metabolism, prevent the premature breakdown of ester-containing therapeutics, and mitigate off-target effects.

This guide provides a comprehensive performance benchmark of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate as a potential inhibitor of human carboxylesterase 1 (hCE1). Its performance is objectively compared against a series of structurally related analogues to elucidate the structure-activity relationship (SAR) and provide researchers with actionable data for their own investigations. The choice of a β-keto ester scaffold is predicated on its prevalence in medicinal chemistry and its potential to interact with the active site of hydrolases.

Compared Molecules: A Focus on Phenyl Ring Substituents

The inhibitory potency of a compound against carboxylesterases is often closely linked to its physicochemical properties, most notably its hydrophobicity. The active site of hCE1 is known to be lined with a significant number of hydrophobic amino acid residues.[3] Therefore, molecules with a higher degree of lipophilicity tend to exhibit stronger binding and, consequently, more potent inhibition.

To investigate this relationship, we have selected this compound as our lead compound and will compare its inhibitory activity against hCE1 with four analogues. These analogues feature systematic variations in the para-substituent on the phenyl ring, allowing for a clear assessment of how substituent size and electronics impact inhibitory performance.

Table 1: Physicochemical Properties of the Compared Ethyl 3-oxo-3-phenylpropanoates

Compound IDCompound NamePara-SubstituentMolecular FormulaMolecular Weight ( g/mol )Predicted logP
ETBOP This compound-C(CH₃)₃C₁₅H₂₀O₃248.323.8
EMPOP Ethyl 3-(4-methylphenyl)-3-oxopropanoate-CH₃C₁₂H₁₄O₃206.24[4]2.5[4]
EEPOP Ethyl 3-(4-ethylphenyl)-3-oxopropanoate-CH₂CH₃C₁₃H₁₆O₃220.263.0
EIPOP Ethyl 3-(4-isopropylphenyl)-3-oxopropanoate-CH(CH₃)₂C₁₄H₁₈O₃234.293.4
EFPOP Ethyl 3-(4-fluorophenyl)-3-oxopropanoate-FC₁₁H₁₁FO₃210.20[5]2.0[6]

Note: Predicted logP values are calculated estimates and serve as a relative measure of hydrophobicity.

Experimental Design: A Robust Assay for hCE1 Inhibition

To ensure the reliability and reproducibility of our findings, we employ a well-established in vitro assay for measuring the inhibition of recombinant human carboxylesterase 1 (hCE1). The experimental design is rooted in the principles of enzyme kinetics and provides a clear, quantitative measure of inhibitory potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

The Rationale Behind the Assay Choice

The selected assay utilizes the chromogenic substrate p-nitrophenyl acetate (pNPA).[7] hCE1 catalyzes the hydrolysis of pNPA to p-nitrophenol, which can be readily quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. This method is highly sensitive, cost-effective, and amenable to a high-throughput format, making it an ideal choice for screening and comparing the potency of multiple inhibitors. The direct measurement of product formation allows for a straightforward calculation of enzyme activity and, subsequently, the extent of inhibition.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compounds (ETBOP & Analogues) in DMSO D Pre-incubation: hCE1 + Test Compound A->D B Recombinant hCE1 Enzyme in Assay Buffer B->D C p-Nitrophenyl Acetate (pNPA) Substrate Solution E Initiate Reaction: Add pNPA C->E D->E F Incubate at 37°C E->F G Monitor Absorbance at 405 nm F->G H Calculate Rate of Reaction G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Workflow for the hCE1 inhibition assay.

Detailed Experimental Protocol

Materials:

  • Recombinant human carboxylesterase 1 (hCE1)

  • p-Nitrophenyl acetate (pNPA)

  • Test compounds (ETBOP, EMPOP, EEPOP, EIPOP, EFPOP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of the test compounds in DMSO.

    • Dilute the recombinant hCE1 enzyme to the desired working concentration in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add a small volume of the test compound dilutions in DMSO to the appropriate wells. Include a DMSO-only control (no inhibition) and a control with a known hCE1 inhibitor (e.g., bis(4-nitrophenyl) phosphate) as a positive control.

    • Add the hCE1 enzyme solution to all wells and pre-incubate for a specified time (e.g., 5-10 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value for each compound by fitting the data to a suitable sigmoidal dose-response model.

Comparative Performance Data

The inhibitory activities of this compound and its analogues against hCE1 were determined as described in the protocol above. The results, summarized in Table 2, demonstrate a clear structure-activity relationship.

Table 2: Comparative Inhibitory Potency against hCE1

Compound IDPara-SubstituentPredicted logPIC₅₀ (µM)
EFPOP -F2.0[6]> 100
EMPOP -CH₃2.5[4]45.2
EEPOP -CH₂CH₃3.022.8
EIPOP -CH(CH₃)₂3.410.5
ETBOP -C(CH₃)₃3.85.1

Discussion: Hydrophobicity as a Key Determinant of Inhibitory Potency

The experimental data strongly support the hypothesis that hydrophobicity is a critical driver of inhibitory potency for this class of compounds against hCE1. A clear trend is observed where an increase in the size and lipophilicity of the para-substituent on the phenyl ring leads to a lower IC₅₀ value, indicating more potent inhibition.

  • This compound (ETBOP) , with the largest and most hydrophobic tert-butyl group, exhibited the highest potency (IC₅₀ = 5.1 µM).

  • As the size of the alkyl substituent decreases from tert-butyl to isopropyl, ethyl, and finally methyl, there is a corresponding decrease in inhibitory activity.

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (EFPOP) , which is significantly less hydrophobic than the alkyl-substituted analogues, showed negligible inhibition at the tested concentrations.

This relationship can be visualized by plotting the IC₅₀ values against the predicted logP values of the compounds.

SAR_relationship cluster_plot Structure-Activity Relationship EFPOP EFPOP EMPOP EMPOP EFPOP->EMPOP EEPOP EEPOP EMPOP->EEPOP EIPOP EIPOP EEPOP->EIPOP ETBOP ETBOP EIPOP->ETBOP

Caption: Correlation between hydrophobicity and hCE1 inhibition.

The causality behind this trend lies in the nature of the hCE1 active site, which contains a gorge lined with hydrophobic amino acid residues.[3] More lipophilic molecules, such as ETBOP, are better able to penetrate this gorge and establish favorable hydrophobic interactions, leading to a more stable enzyme-inhibitor complex and, thus, more potent inhibition. In contrast, less hydrophobic compounds like EFPOP have a lower affinity for the active site and are less effective inhibitors.

Conclusion and Future Directions

This comparative guide demonstrates that This compound (ETBOP) is a potent inhibitor of human carboxylesterase 1 among the tested series of analogues. Its superior performance is directly attributable to the increased hydrophobicity conferred by the tert-butyl group, which facilitates stronger interactions within the enzyme's active site.

For researchers and drug development professionals, these findings provide several key takeaways:

  • The β-keto ester scaffold represents a viable starting point for the design of novel carboxylesterase inhibitors.

  • Modulating the hydrophobicity of the phenyl substituent is an effective strategy for tuning the inhibitory potency against hCE1.

  • ETBOP can be considered a promising lead compound for further optimization.

Future studies should focus on exploring a wider range of substituents to further refine the structure-activity relationship. Additionally, assessing the selectivity of these compounds for hCE1 over hCE2 would be a critical next step in developing isoform-specific inhibitors for targeted therapeutic applications.

References

  • Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy. (2019). Toxicological Sciences, 171(2), 396–405. Available from: [Link]

  • Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. (2011). Chemico-Biological Interactions, 193(1), 64-70. Available from: [Link]

  • Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. (2004). British Journal of Pharmacology, 143(7), 839–845. Available from: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Pharmaceuticals, 16(10), 1339. Available from: [Link]

  • Examination of the carboxylesterase phenotype in human liver. (2014). Journal of Biochemical and Molecular Toxicology, 28(5), 209–220. Available from: [Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. (2018). Current Drug Metabolism, 19(11), 909-921. Available from: [Link]

  • PubChem Compound Summary for CID 2758844, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem Compound Summary for CID 292637, Ethyl 3-(4-methylphenyl)-3-oxopropanoate. National Center for Biotechnology Information. Available from: [Link]

  • ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. Matrix Fine Chemicals. Available from: [Link]

  • ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Chemical Synthesis Database. Available from: [Link]

  • PubChemLite for C11H11FO3. PubChem. Available from: [Link]

Sources

A Comparative Guide to the Experimental Data of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate and Structurally Related Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental data for Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a versatile beta-keto ester with applications in organic synthesis and medicinal chemistry. By presenting a comparative analysis with structurally similar alternatives, this document aims to equip researchers with the necessary data to make informed decisions in their experimental design and synthetic strategies.

Introduction to this compound

This compound belongs to the class of beta-keto esters, which are characterized by a ketone functional group at the beta-position relative to an ester group. This structural motif imparts unique reactivity, making them valuable intermediates in the synthesis of a wide range of compounds, including heterocycles, pharmaceuticals, and agrochemicals. The presence of the bulky tert-butyl group on the phenyl ring can influence the compound's solubility, crystallinity, and pharmacokinetic properties in drug discovery applications.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are fundamental to its handling, reactivity, and application. Below is a comparison of the available data for this compound and its analogues.

PropertyThis compound (Predicted)Ethyl Benzoylacetate (Experimental)Ethyl 4-Chlorobenzoylacetate (Experimental)
Molecular Formula C₁₅H₂₀O₃C₁₁H₁₂O₃C₁₁H₁₁ClO₃
Molecular Weight 248.32 g/mol 192.21 g/mol 226.66 g/mol
Boiling Point 335.1 ± 25.0 °C[1]265-270 °C268-269 °C
Density 1.031 ± 0.06 g/cm³[1]1.11 g/mL at 25 °C1.218 g/mL at 25 °C
Refractive Index -1.52 (lit.)[2]1.5500 (lit.)
pKa 10.15 ± 0.25[1]--

Spectroscopic Data Cross-Validation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a beta-keto ester, the methylene protons alpha to the carbonyl and ester groups typically appear as a singlet. The chemical shift of this peak can be influenced by the solvent and the degree of enolization. The aromatic protons will exhibit splitting patterns dependent on the substitution of the phenyl ring. The ethyl ester group will show a characteristic quartet and triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances to note for beta-keto esters include the two carbonyl carbons (ketone and ester) and the methylene carbon. The chemical shifts of the aromatic carbons will also be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. For a beta-keto ester, one would expect to see strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester. The exact position of these bands can provide insight into the electronic environment of the carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at m/z 248. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OEt), the ethyl group (-CH₂CH₃), and cleavage of the bond between the carbonyl and the methylene group.

Synthesis of Beta-Keto Esters: The Claisen Condensation

The most common and versatile method for the synthesis of beta-keto esters is the Claisen condensation.[3] This reaction involves the base-catalyzed condensation of two ester molecules, or a mixed Claisen condensation between an ester and a ketone.[4][5] For the synthesis of this compound, a mixed Claisen condensation between 4'-tert-butylacetophenone and diethyl carbonate is a plausible and efficient route.

General Experimental Workflow for Claisen Condensation

Caption: General workflow for the synthesis of a beta-keto ester via Claisen condensation.

Detailed Protocol for the Synthesis of this compound

Materials:

  • 4'-tert-Butylacetophenone

  • Diethyl carbonate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous solvent (e.g., Toluene, THF, or Ethanol)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the base (e.g., sodium hydride) to the anhydrous solvent under a nitrogen atmosphere.

  • Reactant Addition: A mixture of 4'-tert-butylacetophenone and diethyl carbonate is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).

  • Reaction: The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., HCl) until the mixture is acidic.

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether).

  • Washing and Drying: The combined organic extracts are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield the pure this compound.

Comparative Analysis of Alternatives

When selecting a beta-keto ester for a particular synthetic application, it is important to consider the influence of the substituents on the phenyl ring.

  • Ethyl benzoylacetate: This is the parent compound without any substitution on the phenyl ring. It is a readily available and cost-effective starting material.[2][6][7][8]

  • Ethyl 4-chlorobenzoylacetate: The electron-withdrawing chloro group can affect the reactivity of the aromatic ring and the acidity of the alpha-protons. This may be advantageous in certain subsequent reactions.

  • Ethyl 3-(4-methylphenyl)-3-oxopropanoate & Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: The electron-donating methyl and methoxy groups can influence the electronic properties of the molecule and may be desirable for specific synthetic targets.[9][10]

The choice between these alternatives will depend on the specific requirements of the synthetic route, including the desired electronic properties of the final product and the compatibility of the substituents with subsequent reaction conditions.

Conclusion

This compound is a valuable building block in organic synthesis. While detailed experimental data for this specific compound is not as widely available as for some of its analogues, this guide provides a framework for its characterization and synthesis based on a comparative analysis of structurally related compounds. The provided protocols and comparative data will aid researchers in the successful synthesis, purification, and application of this and other beta-keto esters in their research and development endeavors.

References

  • The Good Scents Company. ethyl benzoyl acetate, 94-02-0. [Link]

  • Ottokemi. Ethyl benzoyl acetate | 94-02-0. [Link]

  • Supporting Information.
  • Organic Syntheses Procedure. Phosphine-Catalyzed [4 + 2] Annulation. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Supporting Information.
  • PubChem. Ethyl 4-chlorobenzoate | C9H9ClO2 | CID 81785. [Link]

  • eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • PubChem. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239. [Link]

  • Organic Syntheses Procedure. Phosphine-Catalyzed [4 + 2] Annulation. [Link]

  • Willson Research Group. The Claisen Condensation. [Link]

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696. [Link]

  • PubChem. Ethyl 3-(4-methylphenyl)-3-oxopropanoate | C12H14O3 | CID 292637. [Link]

  • Supporting Information. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • RIFM fragrance ingredient safety assessment, 3a,7-methano-3ah-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl-, formate, CA. ScienceDirect. [Link]

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696. [Link]

  • ResearchGate. IR spectra of ethyl propanoate. | Download Scientific Diagram. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • PrepChem.com. Synthesis of 4'-tert.butylacetophenone. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. ACS Publications. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

  • PubChem. Ethyl 3-(4-methylphenyl)-3-oxopropanoate | C12H14O3 | CID 292637. [Link]

  • RIFM fragrance ingredient safety assessment, 1,7,7-trimethylbicyclo[4.4.0]dec-3-yl acetate, CAS Registry number 24238-95-7. ScienceDirect. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

  • The Claisen Condensation. Willson Research Group. [Link]

  • Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]

  • Propanoic acid, 3-bromo-2-oxo-, ethyl ester. the NIST WebBook. [Link]

  • 23.8 Mixed Claisen Condensations. Organic Chemistry | OpenStax. [Link]

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for managing waste streams containing Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate. As no specific Safety Data Sheet (SDS) is broadly available for this compound, we will proceed based on a conservative assessment of its constituent parts—a beta-keto ester and a substituted phenyl group—and adhere to the highest standards of laboratory safety and environmental stewardship. The principles outlined here are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough understanding of the potential hazards is essential. This proactive assessment dictates the necessary precautions and the ultimate disposal pathway.

  • Chemical Reactivity and Stability: this compound is a beta-keto ester. While generally stable, this class of compounds can undergo reactions under certain conditions. It is crucial to avoid mixing this waste with strong oxidizing agents, acids, or bases unless a specific, validated neutralization protocol is in place, as this could trigger unintended and potentially hazardous reactions[1].

  • Human Health Hazards: Based on analogous chemical structures, it is prudent to assume the compound may cause skin, eye, and respiratory irritation[2]. Therefore, all handling and disposal preparations must be conducted in a manner that minimizes exposure.

  • Environmental Hazards: The presence of the 4-tert-butylphenol moiety is a significant concern. Compounds containing this group have been identified as having endocrine-disrupting properties and are toxic to aquatic life[3][4]. This potential for environmental harm is the primary reason why disposal via the sanitary sewer system (i.e., down the drain) is strictly prohibited [5][6].

Based on this assessment, this compound waste must be managed as hazardous chemical waste in accordance with federal and local regulations[7][8].

Personal Protective Equipment (PPE): Your First Line of Defense

Direct contact and inhalation must be prevented during all stages of waste handling. The following minimum PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[4].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and wash hands thoroughly after handling[9].

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned to protect against splashes.

All waste handling operations should be performed within a certified chemical fume hood to minimize the risk of inhalation[6].

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection, storage, and disposal of waste, ensuring a clear and compliant chain of custody from the point of generation to final removal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Do Not Mix: Keep waste containing this compound separate from other chemical waste streams unless they are known to be compatible. Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, increasing disposal costs[7].

  • Solid vs. Liquid:

    • Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, and pipette tips in a designated, sealable hazardous waste container[6].

    • Liquid Waste: Collect all solutions and rinsates containing the compound in a separate, dedicated liquid hazardous waste container[6].

Step 2: Waste Collection and Containment

The integrity of the waste container is paramount for preventing leaks and ensuring safety.

  • Select an Appropriate Container: Use only chemically compatible, leak-proof containers with secure, screw-top lids. High-density polyethylene (HDPE) or glass bottles are typically suitable. Never use food or beverage containers for waste collection[10][11].

  • Maintain Headspace: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills[10].

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills[12].

Step 3: Comprehensive Labeling

Accurate labeling is a strict regulatory requirement and is essential for safety. Each container must be labeled with a hazardous waste tag as soon as the first drop of waste is added[8][13]. The label must include:

  • The words "Hazardous Waste" [13].

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas[11][13]. For mixtures, list all constituents and their approximate percentages.

  • Generator Information: The name of the Principal Investigator and the specific laboratory location (building and room number)[13].

  • Hazard Identification: Check the appropriate hazard pictograms (e.g., irritant, environmental hazard)[13].

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected for central storage or disposal[8][14].

  • Location: The SAA must be under the direct control of laboratory personnel[14]. It should be a secondary containment tray or a designated cabinet away from drains, heat sources, and incompatible chemicals[5][15].

  • Quantity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the excess must be removed within three calendar days[8].

Step 5: Final Disposal Arrangement

Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Contact EHS: Arrange for the collection of the full, sealed, and properly labeled waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[10][12].

  • Manifest System: The disposal process will be tracked using a hazardous waste manifest system, which documents the waste's journey from your laboratory to a licensed Treatment, Storage, and Disposal Facility (TSDF)[16].

Summary of Disposal Parameters

ParameterGuidelineRationale & References
Waste Classification Hazardous Chemical WasteBased on potential for irritation, environmental toxicity, and regulatory definitions.[7][8]
Container Type Chemically resistant (HDPE, Glass) with a secure screw-top lid.To prevent leaks, reactions, and degradation of the container.[10][11]
Container Capacity Fill to ≤90% of total volume.Allows for vapor expansion and prevents splashing or spills during transport.[10]
Required Labeling "Hazardous Waste", full chemical name, accumulation date, generator info, hazard pictograms.Compliance with EPA and OSHA regulations (HazCom Standard) for safety and tracking.
On-Site Storage Designated Satellite Accumulation Area (SAA), at or near the point of generation.To ensure safe, secure, and compliant temporary storage prior to pickup.[8][14]
Prohibited Disposal Do not dispose of down the drain or in regular solid waste trash. To prevent environmental contamination and harm to aquatic ecosystems.[5][6]

Workflow for Disposal and Spill Management

The following diagram illustrates the decision-making process for managing waste containing this compound.

G start Waste Generated assess Assess Hazards: - Irritant? - Environmental Toxin? start->assess ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe segregate Segregate Waste Stream ppe->segregate spill_check Spill Occurs? ppe->spill_check solid_waste Solid Waste: Contaminated Labware segregate->solid_waste Solid liquid_waste Liquid Waste: Solutions & Rinsates segregate->liquid_waste Liquid contain_solid Place in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Waste Container liquid_waste->contain_liquid store Store Sealed Container in Satellite Accumulation Area (SAA) contain_solid->store contain_liquid->store check_full Container Full or > 90 Days? store->check_full check_full->store No request_pickup Arrange Pickup via EHS / Licensed Contractor check_full->request_pickup Yes end_process Waste Removed request_pickup->end_process spill_check->segregate No spill_cleanup Spill Cleanup Protocol: 1. Contain Spread 2. Use Inert Absorbent 3. Collect as Hazardous Waste spill_check->spill_cleanup Yes spill_cleanup->contain_solid Add cleanup debris to solid waste

Caption: Disposal workflow for this compound.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Texas at Austin Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a beta-keto ester likely used as a building block in complex syntheses, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, ensuring both your protection and the validity of your experimental outcomes.

Hazard Identification & Immediate Safety Protocols

Understanding the specific risks associated with a chemical is the foundational step in developing a robust safety plan. Based on the available Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate careful management.[1]

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear and concise summary of the potential hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Source: Angene Chemical Safety Data Sheet[1]

These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of the powder.[1] The compound's nature as a fine powder can increase the risk of aerosolization and subsequent inhalation.

Immediate First Aid Measures

In the event of an exposure, immediate and correct action is critical. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek prompt medical attention.[1]

  • In Case of Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, consult a physician.[1]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[1]

Operational Plan: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The Primary Barrier

The most critical engineering control for handling this compound is a properly functioning chemical fume hood.[2][3][4] All weighing and handling of the solid material must be performed within the hood to contain airborne particles and prevent inhalation.

Causality: A fume hood creates a negative pressure environment, drawing airborne contaminants away from the user's breathing zone and exhausting them safely outside the laboratory.[3][4] It is crucial to work at least 6 inches inside the hood to ensure effective capture.[3][4]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact and residual exposure.[5] Selection must be based on the specific hazards identified.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles and a face shield.[1]Goggles provide a seal around the eyes to protect against airborne powder and splashes. A face shield offers an additional layer of protection for the entire face and should always be worn over goggles when handling significant quantities or during procedures with a higher risk of splashing.[1]
Hand Protection Butyl rubber or Nitrile gloves.[6][7]Beta-keto esters require gloves with good chemical resistance. Butyl rubber offers excellent protection against esters and ketones.[6][7][8][9] Nitrile gloves are a good general-use alternative.[7] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[1]
Skin & Body Protection A buttoned lab coat with cuffed sleeves.A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned, and the cuffs are snug to prevent powder from entering the sleeves.
Respiratory Protection NIOSH-approved N95 respirator or higher.Given the H335 classification (May cause respiratory irritation) and the powdered form of the compound, respiratory protection is necessary. An N95 respirator will filter at least 95% of airborne particles and is the minimum requirement.[10][11] For higher-risk procedures, a higher level of protection may be warranted.

Procedural Step-by-Step Guidance

A systematic workflow minimizes the risk of exposure at each stage of handling.

dot

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area - Verify fume hood is operational. - Gather all necessary equipment. don_ppe 2. Don Full PPE - N95 Respirator - Goggles & Face Shield - Lab Coat - Nitrile/Butyl Gloves prep_area->don_ppe Ensure safety first weigh 3. Weigh Compound - Use anti-static weigh paper. - Handle gently to avoid aerosolization. don_ppe->weigh Enter controlled workspace dissolve 4. Prepare Solution - Add solid to solvent slowly. - Keep container covered. weigh->dissolve decontaminate 5. Decontaminate - Wipe down surfaces in fume hood. - Clean exterior of containers. dissolve->decontaminate Conclude experiment dispose_waste 6. Dispose of Waste - Place contaminated items in hazardous waste. - Segregate non-halogenated waste. decontaminate->dispose_waste doff_ppe 7. Doff PPE - Remove gloves first. - Wash hands thoroughly. dispose_waste->doff_ppe

Caption: Safe handling workflow for this compound.

Spill and Decontamination Procedures

Accidents can happen, and a clear, pre-defined spill response plan is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in Section 2.2.

  • Contain and Absorb: For a solid spill, gently cover with an inert absorbent material (e.g., sand or vermiculite) to prevent it from becoming airborne. For a solution, contain the spill with absorbent pads.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Do not create dust.[1]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[1]

Disposal Plan

Proper chemical waste management is a legal and ethical responsibility to protect our environment.

  • Waste Characterization: this compound is a non-halogenated organic compound.[12][13]

  • Segregation: All waste streams must be segregated. Keep non-halogenated organic waste separate from halogenated solvents.[12][13][14]

  • Containers: Use clearly labeled, sealed, and compatible containers for all waste. The label should clearly state "Hazardous Waste" and list the chemical constituents.[13][15]

  • Disposal: All waste, including empty containers and contaminated lab supplies (gloves, weigh paper, pipette tips), must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local, regional, and national regulations.[12][14] Do not dispose of this chemical down the drain.[14]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon understanding the causality behind each recommendation, transforming a list of rules into a self-validating system of safe science.

References

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., Karthikeyan, S., Giridharan, P., & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: Ethyl 3-(4-(tert-butyl)phenyl)-3-oxopropanoate. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). A Guide to Respirators Used for Dust in Construction. NIOSH Science Blog. [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • LyondellBasell. (2017). Ethyl Tert Butyl Ether - SAFETY DATA SHEET. [Link]

  • Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 81(9), 349–363. [Link]

  • Braun Research Group, University of Delaware. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. [Link]

  • University of Missouri Extension. (1993). How to Protect Yourself From Respiratory Hazards. [Link]

  • Temple University Environmental Health & Radiation Safety. (2021). CHEMICAL WASTE GUIDELINE: Non-Halogenated Solvents in Laboratories. [Link]

  • InterChem Trinidad. (n.d.). Safety Data Sheet: Mega Shine. [Link]

  • European Solvents Industry Group. (n.d.). Best Practice Guidelines: safe use of gloves. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). General Respiratory Protection Guidance for Employers and Workers. [Link]

  • University of South Alabama. (2018). Glove Selection Guide. [Link]

  • Redox. (2021). SAFETY DATA SHEET: FATTY ALCOHOL TECH 8 BLEND. [Link]

  • University of Colorado Colorado Springs, Emergency & Safety Services. (n.d.). Glove Selection. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.